Product packaging for 4-Bromo-2-methoxy-6-nitroaniline(Cat. No.:CAS No. 77333-45-0)

4-Bromo-2-methoxy-6-nitroaniline

Cat. No.: B1522470
CAS No.: 77333-45-0
M. Wt: 247.05 g/mol
InChI Key: OFIIFSJGHGCQHO-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-6-nitroaniline is a useful research compound. Its molecular formula is C7H7BrN2O3 and its molecular weight is 247.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7BrN2O3 B1522470 4-Bromo-2-methoxy-6-nitroaniline CAS No. 77333-45-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-methoxy-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIIFSJGHGCQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77333-45-0
Record name 4-bromo-2-methoxy-6-nitroaniline
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Foundational & Exploratory

The Strategic Synthesis and Application of 4-Bromo-2-methoxy-6-nitroaniline: A Technical Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Key Architectural Element in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic value of a chemical intermediate is measured by its functional group arrangement, reactivity, and potential for diversification. 4-Bromo-2-methoxy-6-nitroaniline (CAS Number: 5030-59-1), a polysubstituted aniline, represents a quintessential example of such a high-value scaffold. Its unique electronic and steric properties, conferred by the ortho/para arrangement of a methoxy, a nitro, and a bromo group relative to the amine, make it a versatile precursor for the synthesis of complex heterocyclic systems. This guide provides an in-depth examination of its synthesis, characterization, and potential applications, offering researchers and drug development professionals a comprehensive technical resource. The strategic placement of its functional groups allows for selective chemical transformations, positioning it as a key building block in the development of targeted therapeutics, particularly kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational to its successful application in synthesis. The key characteristics of this compound are summarized below. These properties dictate the choice of solvents, reaction conditions, and analytical methods required for its use.

PropertyValueSource(s)
CAS Number 5030-59-1[1]
Molecular Formula C₇H₇BrN₂O₃-
Molecular Weight 247.05 g/mol -
Appearance Yellow to Orange Crystalline Solid (Predicted)[2]
Melting Point Not available. For comparison, 4-bromo-2-nitroaniline melts at 110-113 °C.[2]
Solubility Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol; sparingly soluble in water.-
pKa The aniline proton is expected to have a low pKa due to the electron-withdrawing effects of the nitro and bromo groups.-

Strategic Synthesis: A Multi-Step Approach

The synthesis of this compound is most logically achieved through a multi-step pathway starting from a readily available precursor, 2-methoxyaniline (o-anisidine). The chosen strategy involves an initial bromination followed by a regioselective nitration. This sequence is critical to achieving the desired substitution pattern. A key aspect of this synthesis is the temporary protection of the highly activating amino group as an acetamide. This prevents unwanted side reactions during nitration and ensures the nitro group is directed to the desired ortho position, which is activated by the methoxy group and sterically unhindered.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Amine Protection cluster_2 Step 3: Nitration cluster_3 Step 4: Deprotection A 2-Methoxyaniline B Brominating Agent (e.g., TBCO) in DCM A->B C Reaction at -10°C to RT B->C D Work-up & Purification (Column Chromatography) C->D E 4-Bromo-2-methoxyaniline D->E F 4-Bromo-2-methoxyaniline G Acetic Anhydride F->G H Acetylation Reaction G->H I N-(4-bromo-2-methoxyphenyl)acetamide H->I J N-(4-bromo-2-methoxyphenyl)acetamide K Nitrating Mixture (HNO₃ / H₂SO₄) at 0°C J->K L Electrophilic Aromatic Substitution K->L M N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide L->M N N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide O Acidic Hydrolysis (e.g., HCl (aq), Reflux) N->O P Hydrolysis Reaction O->P Q Work-up & Recrystallization P->Q R This compound Q->R

Caption: A four-stage workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methoxyaniline

  • Causality: The synthesis begins with the regioselective bromination of 2-methoxyaniline. A mild brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCO) is preferred to control the reaction and prevent over-bromination. The reaction is conducted at low temperatures to enhance selectivity.

  • Procedure:

    • Dissolve 2-methoxyaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to -10 °C in an ice-salt bath.

    • Slowly add a solution of TBCO (1.0 eq) in DCM, ensuring the internal temperature does not exceed -5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 2N sodium hydroxide solution and water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield pure 4-Bromo-2-methoxyaniline.

Step 2-4: Acetylation, Nitration, and Hydrolysis (Analogous Procedure)

  • Causality: This sequence is based on well-established protocols for the nitration of activated anilines. Acetylation moderates the reactivity of the amine. The subsequent nitration occurs ortho to the methoxy group, which is a stronger activating group than the acetamide. Finally, acid-catalyzed hydrolysis removes the protecting group to yield the final product.

  • Procedure:

    • Protection: React 4-Bromo-2-methoxyaniline (1.0 eq) with acetic anhydride (1.2 eq) under gentle heating for 1 hour to form N-(4-bromo-2-methoxyphenyl)acetamide. Isolate the product by precipitation in ice water.

    • Nitration: Dissolve the dried acetamide in concentrated sulfuric acid and cool to 0 °C. Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and sulfuric acid dropwise, maintaining the temperature below 5 °C. Stir for 1-2 hours at this temperature.

    • Pour the reaction mixture onto crushed ice to precipitate the nitrated acetamide. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.

    • Deprotection: Reflux the crude N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide in a mixture of aqueous hydrochloric acid and ethanol for 2-4 hours.

    • Cool the mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the final product.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Analytical Characterization: Confirming Molecular Identity

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecular architecture.

Analytical Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Verification Crude Crude Product TLC TLC Analysis (Purity Check) Crude->TLC Purification Recrystallization / Column Chromatography TLC->Purification Pure Pure Compound Purification->Pure NMR 1H & 13C NMR (Structural Elucidation) Pure->NMR IR FT-IR Spectroscopy (Functional Groups) Pure->IR MS Mass Spectrometry (Molecular Weight & Formula) Pure->MS Verified Verified Structure: This compound NMR->Verified IR->Verified MS->Verified

Caption: Standard workflow for purification and structural verification.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for confirming the substitution pattern. The expected spectrum for this compound would show:

    • A singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm.

    • Two distinct doublets in the aromatic region (7.0-8.0 ppm) corresponding to the two non-equivalent aromatic protons. The ortho-coupling constant (J) would be small (around 2-3 Hz).

    • A broad singlet for the amine (-NH₂) protons, the chemical shift of which can vary depending on solvent and concentration.

  • FT-IR Spectroscopy: Infrared spectroscopy is used to identify the key functional groups. Characteristic peaks are expected at:

    • ~3400-3500 cm⁻¹: Two distinct sharp peaks corresponding to the asymmetric and symmetric N-H stretching of the primary amine group.[3]

    • ~2850-2950 cm⁻¹: C-H stretching from the methoxy group.

    • ~1500-1530 cm⁻¹ and ~1330-1370 cm⁻¹: Strong peaks corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group, respectively.[4]

    • ~1250 cm⁻¹: C-O stretching of the aryl ether (methoxy group).

    • ~550-650 cm⁻¹: C-Br stretching.

  • Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) would confirm the molecular weight.

    • The molecular ion peak (M⁺) would appear as a characteristic doublet due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, at m/z 246 and 248.[5]

    • Common fragmentation patterns would include the loss of the nitro group (-NO₂, 46 Da) and the methoxy group (-OCH₃, 31 Da).

Applications in Drug Discovery and Heterocyclic Synthesis

The true value of this compound lies in its potential as a precursor for biologically active molecules. The aniline moiety serves as a nucleophile or can be diazotized, the nitro group can be reduced to a second amine, and the bromo group is a handle for cross-coupling reactions.

  • Precursor for Benzimidazoles: One of the most significant applications is in the synthesis of substituted benzimidazoles.[6] The reduction of the nitro group to an amine would generate a 1,2-diaminobenzene derivative. This intermediate can then undergo cyclocondensation with various reagents (aldehydes, carboxylic acids, etc.) to form the benzimidazole ring system.[7] This scaffold is a privileged structure found in numerous FDA-approved drugs, including proton pump inhibitors and kinase inhibitors.[8][9]

  • Kinase Inhibitor Scaffolds: The substitution pattern is highly relevant for the synthesis of kinase inhibitors. Many kinase inhibitors utilize an aniline or related heterocycle as a "hinge-binding" motif.[10] The bromo-substituent allows for late-stage diversification via Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[6] For instance, the precursor 4-bromo-2-methoxyaniline is used in the synthesis of potent anaplastic lymphoma kinase (ALK) inhibitors, highlighting the utility of this substitution pattern in targeting oncogenic pathways.

Safety and Handling

As a nitroaromatic and halogenated compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: While specific data for this exact compound is limited, related compounds like 4-bromo-2-nitroaniline are classified as harmful if swallowed, in contact with skin, or if inhaled.[2] They can cause skin and serious eye irritation.[2]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. For handling the solid, a dust mask is recommended.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the synthetic chemist. Its carefully arranged functional groups offer a pre-programmed set of reactive sites, enabling the efficient construction of complex molecular architectures. From its logical multi-step synthesis to its potent application as a precursor for high-value heterocyclic systems like benzimidazoles, this molecule provides a reliable pathway to novel chemical entities. For researchers in medicinal chemistry and drug development, mastering the synthesis and manipulation of this intermediate opens a door to new therapeutic possibilities, particularly in the competitive field of kinase inhibitor design.

References

  • FT-IR spectra of p-nitroaniline (a) control and (b) treated.
  • FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA...
  • Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its c
  • FTIR spectra of 4-chloro-2-nitroaniline.
  • 4-Bromo-2-methyl-6-nitroaniline Safety D
  • FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed.
  • 4-Bromo-2-nitroaniline SAFETY D
  • 4-Bromo-2-nitroanisole. PubChem
  • 2-Bromo-4-nitroaniline SAFETY D
  • 2,6-dibromo-4-nitro-Benzenamine SAFETY D
  • 4-Bromo-2-methyl-6-nitroaniline Safety Inform
  • 4-Bromo-2-methoxy-N-methyl-6-nitroaniline Inform
  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI
  • Recent achievements in the synthesis of benzimidazole deriv
  • Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. PMC - NIH
  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. NIH
  • Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl...
  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. PubMed
  • This compound. Biosynth
  • A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations.
  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube
  • Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. PMC - NIH
  • Mass spectrometric study of some pyrazoline derivatives.
  • mass spectrum & fragment
  • Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.

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An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-2-methoxy-6-nitroaniline is a highly substituted aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. Its unique electronic and structural features, arising from the interplay of electron-donating (amino, methoxy) and electron-withdrawing (nitro, bromo) groups, make it a valuable intermediate for creating complex molecular architectures. This guide provides a detailed exploration of the viable synthetic routes to this compound, offering in-depth technical insights and field-proven methodologies for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis

The synthesis of this compound can be logically approached via two primary retrosynthetic pathways. The choice between these routes is often dictated by the availability of starting materials, desired purity, scalability, and safety considerations. The core strategies involve the sequential introduction of the bromo, methoxy, and nitro functionalities onto an aniline framework.

The two principal strategies are:

  • Route A: Nitration of a Brominated Precursor: This pathway commences with a pre-functionalized bromo-methoxyaniline and introduces the nitro group in the final key step.

  • Route B: Bromination of a Nitrated Precursor: Conversely, this approach begins with a methoxy-nitroaniline and introduces the bromine atom in the final step.

This guide will dissect both strategies, providing a rationale for the experimental choices and detailed protocols.

Route A: Synthesis via Nitration of 4-Bromo-2-methoxyaniline

This synthetic route leverages the controlled nitration of a commercially available or readily synthesized precursor, 4-Bromo-2-methoxyaniline. The key challenge in this approach is achieving the desired regioselectivity for the nitration reaction.

Conceptual Workflow

The logical flow of this synthesis is a two-step process starting from 2-methoxyaniline (o-anisidine).

Route A Start 2-Methoxyaniline Intermediate 4-Bromo-2-methoxyaniline Start->Intermediate Bromination Product This compound Intermediate->Product Nitration

Caption: Synthetic workflow for Route A.

Step 1: Synthesis of 4-Bromo-2-methoxyaniline

The initial step involves the selective bromination of 2-methoxyaniline. The amino and methoxy groups are both ortho, para-directing. The para position to the highly activating amino group is the most sterically accessible and electronically favored position for bromination.

Protocol:

A documented method for this transformation utilizes 2,4,4,6-tetrabromo-2,5-cyclohexadienone as a mild brominating agent, which offers high yields.[1]

  • Dissolve 2-methoxyaniline (15 g, 0.122 mol) in 250 ml of methylene chloride.[1]

  • Chill the solution to -10°C in an ice-salt bath.[1]

  • Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol), ensuring the temperature remains below -5°C.[1]

  • Allow the reaction mixture to warm to room temperature.[1]

  • Wash the solution with 2N sodium hydroxide (2 x 75 ml) followed by water (2 x 25 ml).[1]

  • Dry the organic layer over magnesium sulfate and evaporate the solvent to yield the crude product.[1]

  • Purify the product by silica gel column chromatography, eluting with methylene chloride, to obtain 4-Bromo-2-methoxyaniline.[1]

Quantitative Data:

Starting MaterialProductYieldMelting Point
2-Methoxyaniline4-Bromo-2-methoxyaniline96%56.5-58°C
Step 2: Nitration of 4-Bromo-2-methoxyaniline

The nitration of 4-bromo-2-methoxyaniline is the critical step in this route. The directing effects of the substituents must be carefully considered. The amino group is a powerful ortho, para-director, as is the methoxy group. To prevent oxidation of the amino group and to control the regioselectivity, it is often necessary to protect the amino group, for example, by acetylation.

Rationale for Amino Group Protection:

Direct nitration of anilines with strong acids like a mixture of sulfuric and nitric acid can lead to oxidation and the formation of undesired byproducts.[2][3] Acetanilide, the acetylated form of aniline, is less susceptible to oxidation, and the acetamido group remains a potent ortho, para-director.[3]

Conceptual Workflow with Protection:

Route A with Protection cluster_0 Protection-Nitration-Deprotection Sequence Intermediate 4-Bromo-2-methoxyaniline Protected N-(4-bromo-2-methoxyphenyl)acetamide Intermediate->Protected Acetylation NitratedProtected N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide Protected->NitratedProtected Nitration Product This compound NitratedProtected->Product Hydrolysis

Caption: Detailed workflow for the nitration step in Route A, incorporating a protection strategy.

Protocol (Adapted from general procedures for nitration of substituted acetanilides): [3][4]

  • Acetylation: React 4-Bromo-2-methoxyaniline with acetic anhydride to form N-(4-bromo-2-methoxyphenyl)acetamide.

  • Nitration: Dissolve the acetanilide derivative in concentrated sulfuric acid and cool the mixture to 0-5°C. Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the low temperature. The acetamido and methoxy groups will direct the nitro group to the ortho position relative to the acetamido group (the 6-position), which is sterically accessible.

  • Hydrolysis: After the reaction is complete, pour the mixture onto ice to precipitate the nitrated acetanilide. The N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide is then hydrolyzed, typically by heating with aqueous acid (e.g., hydrochloric acid), to remove the acetyl group and yield the final product, this compound.[4][5]

Route B: Synthesis via Bromination of 2-Methoxy-6-nitroaniline

This alternative route begins with a nitrated precursor and introduces the bromine atom in the final step. This approach can be more direct if 2-methoxy-6-nitroaniline is readily available.

Conceptual Workflow

Route B Start 2-Methoxy-6-nitroaniline Product This compound Start->Product Bromination

Caption: Synthetic workflow for Route B.

Step 1: Bromination of 2-Methoxy-6-nitroaniline

In this key transformation, the regioselectivity of the bromination is directed by the existing substituents. The amino and methoxy groups are activating and ortho, para-directing, while the nitro group is deactivating and meta-directing. The position para to the strongly activating amino group (the 4-position) is the most favored site for electrophilic substitution.

Protocol:

While a specific protocol for the synthesis of this compound was not found in the initial search, a common approach for the synthesis of the N-methylated analog involves the bromination of 2-methoxy-6-nitroaniline.[6] This suggests a similar approach for the non-methylated target. A general and effective method for the bromination of activated aromatic rings is the use of bromine in a suitable solvent, such as acetic acid.

Proposed Protocol (based on general bromination procedures for anilines):

  • Dissolve 2-methoxy-6-nitroaniline in a suitable solvent like glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

  • Pour the reaction mixture into water to precipitate the crude product.

  • Collect the solid by filtration, wash with water to remove residual acid, and then with a dilute solution of sodium bisulfite to quench any unreacted bromine.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Comparative Analysis of Synthetic Routes

FeatureRoute A (Nitration)Route B (Bromination)
Starting Material 2-Methoxyaniline2-Methoxy-6-nitroaniline
Number of Steps 2-4 (depending on protection)1
Key Challenge Regiocontrolled nitration, potential need for protection/deprotection.Handling of elemental bromine, potential for over-bromination.
Advantages Potentially higher overall yield if protection is effective.More atom-economical and direct if the starting material is available.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic strategies. Route A, involving the nitration of 4-Bromo-2-methoxyaniline, offers a pathway where the final, sensitive functionalization is nitration, which can be controlled through the use of a protecting group strategy. Route B, the direct bromination of 2-methoxy-6-nitroaniline, is a more concise approach, provided the starting material is accessible. The selection of the optimal route will depend on the specific constraints and objectives of the research or production campaign, including cost, scale, and available expertise. Both routes are grounded in fundamental principles of electrophilic aromatic substitution, with the regiochemical outcomes dictated by the directing effects of the substituents on the aniline ring.

References

  • Journal of the Chemical Society C: Organic. Preparative routes to t-amine-substituted nitroanilines.
  • Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
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  • PrepChem.com. Synthesis of A. 4-Bromo-2-methoxyaniline.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Bromo-2-methyl-6-nitroaniline in Pharmaceutical Synthesis.
  • YouTube. 4 bromoaniline : Organic Synthesis.
  • NIH. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present.
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An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-Bromo-2-methoxy-6-nitroaniline. As a polysubstituted aniline derivative, its chemical behavior and potential applications are dictated by a complex interplay of electronic and steric effects imparted by its bromo, methoxy, nitro, and amino functional groups. This document elucidates these interactions, exploring the nuanced landscape of resonance and inductive effects, intramolecular hydrogen bonding, and the resulting impact on the molecule's overall architecture and reactivity. Detailed experimental protocols for the characterization of this and structurally similar compounds are provided, alongside visualizations to facilitate a deeper understanding of its chemical nature.

Introduction: A Molecule of Competing Influences

This compound (CAS No. 77333-45-0) is a substituted aromatic amine with the molecular formula C₇H₇BrN₂O₃.[1] Its structure is characterized by an aniline core bearing four distinct substituents. The arrangement of these groups—an electron-donating amino group, a strongly electron-donating methoxy group, a halogen (bromo), and a powerful electron-withdrawing nitro group—creates a unique electronic and steric environment. This intricate balance of competing electronic effects governs the molecule's reactivity, stability, and potential utility as an intermediate in the synthesis of more complex chemical entities, such as pharmaceuticals and dyes. Understanding the nuanced interplay between these functional groups is paramount for predicting its behavior in chemical reactions and for designing novel synthetic pathways.

Molecular Structure: An Interplay of Electronics and Sterics

The foundational structure of this compound is the benzene ring, upon which the electronic and steric influences of the four substituents are superimposed. The positioning of these groups dictates the overall electron density distribution and the geometry of the molecule.

Substituent Effects on the Aromatic Ring

The reactivity and electronic properties of the benzene ring are significantly modulated by its substituents. These effects can be broadly categorized into resonance (mesomeric) and inductive effects.

  • Amino Group (-NH₂): The amino group is a potent activating group. Through its lone pair of electrons on the nitrogen atom, it exerts a strong positive resonance effect (+R), donating electron density into the aromatic π-system. This increases the electron density at the ortho and para positions. Inductively, the more electronegative nitrogen atom exerts a weak electron-withdrawing effect (-I). The resonance effect, however, is dominant.

  • Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is a strong activating group due to the lone pairs on the oxygen atom, which participate in resonance with the benzene ring (+R effect).[2] This enriches the electron density at the ortho and para positions. The electronegative oxygen also imparts a negative inductive effect (-I).[2] As with the amino group, the resonance donation is the more significant influence.[2] The methoxy group is an ortho, para director in electrophilic aromatic substitution.[3]

  • Bromo Group (-Br): The bromo substituent exhibits a dual nature. It is deactivating overall due to its strong electron-withdrawing inductive effect (-I) stemming from its electronegativity.[4] However, it possesses lone pairs that can be donated to the ring via resonance (+R), directing incoming electrophiles to the ortho and para positions.[4] The inductive effect is stronger than the resonance effect, leading to a net deactivation of the ring.

  • Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It exerts both a strong negative inductive effect (-I) and a strong negative resonance effect (-R), withdrawing significant electron density from the aromatic ring.[5][6] This deactivation is most pronounced at the ortho and para positions, making the meta position the most likely site for electrophilic attack.[6]

The collective impact of these substituents on the electron distribution of the benzene ring is a complex summation of their individual effects. The strongly activating amino and methoxy groups are in competition with the deactivating bromo and strongly deactivating nitro groups.

G substituents Substituent Effects on this compound NH2 Amino (-NH₂) +R >> -I (Activating, o,p-directing) OCH3 Methoxy (-OCH₃) +R > -I (Activating, o,p-directing) Br Bromo (-Br) -I > +R (Deactivating, o,p-directing) Ring Benzene Ring Br->Ring Withdraws e⁻ density (net) NO2 Nitro (-NO₂) -R, -I (Strongly Deactivating, m-directing) NO2->Ring Strongly withdraws e⁻ density Ring->NH2 Donates e⁻ density Ring->OCH3 Donates e⁻ density

Electronic influence of substituents.

Intramolecular Bonding: The Significance of Hydrogen Bonds

A critical feature of the bonding in this compound is the potential for a strong intramolecular hydrogen bond between the amino group and the ortho-positioned nitro group.

In many 2-nitroaniline derivatives, an intramolecular hydrogen bond forms between one of the hydrogen atoms of the amino group and an oxygen atom of the nitro group, creating a stable six-membered ring.[7][8] This interaction significantly influences the molecule's conformation and properties.

The presence of this hydrogen bond can be expected to:

  • Planarize the molecule: The hydrogen bond restricts the rotation of the amino and nitro groups, favoring a more planar conformation.

  • Decrease the basicity of the amino group: The involvement of the amino hydrogen in the hydrogen bond reduces its availability to accept a proton. 2-nitroaniline, for instance, is significantly less basic than aniline.[8]

  • Influence spectroscopic properties: The N-H stretching frequencies in the infrared (IR) spectrum are shifted to lower wavenumbers, and the chemical shift of the involved proton in the ¹H NMR spectrum is affected.

The methoxy group at the 2-position, being ortho to both the amino and nitro groups, will introduce steric hindrance. This steric crowding may influence the optimal geometry for the intramolecular hydrogen bond and could potentially cause some out-of-plane distortion of the substituents.

Intramolecular H-bond in this compound.

Predicted Physicochemical and Spectroscopic Properties

PropertyPredicted Value / CharacteristicRationale
Molecular Weight 247.05 g/mol Based on the molecular formula C₇H₇BrN₂O₃.[1]
Appearance Likely a yellow to orange crystalline solidAromatic nitro compounds are typically colored.
Solubility Poorly soluble in water, soluble in organic solventsTypical for substituted aromatic compounds.
pKa Predicted to be around -1.14The electron-withdrawing groups significantly reduce the basicity of the amino group.[1]
Spectroscopic Signatures
  • ¹H NMR Spectroscopy: The spectrum would be expected to show two singlets in the aromatic region (likely between 7.0 and 8.5 ppm) corresponding to the two non-equivalent aromatic protons. A singlet for the methoxy protons would appear around 3.8-4.0 ppm. A broad singlet for the two amino protons would be observed, with its chemical shift influenced by the intramolecular hydrogen bond.

  • ¹³C NMR Spectroscopy: The spectrum would display seven distinct signals for the seven carbon atoms. The carbon atoms attached to the electron-withdrawing nitro and bromo groups would be deshielded (appear at higher ppm values), while those attached to the electron-donating amino and methoxy groups would be more shielded.[9]

  • Infrared (IR) Spectroscopy: Key characteristic peaks would include:

    • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹, likely broadened and shifted to lower frequencies due to hydrogen bonding.[9]

    • NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1520-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively.[9]

    • C-O stretching (aryl ether): A strong band around 1250 cm⁻¹.

    • Aromatic C-H stretching: Peaks above 3000 cm⁻¹.[10]

    • Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.[10]

Experimental Protocols for Synthesis and Characterization

The synthesis of this compound would likely involve a multi-step process, leveraging established methodologies for the introduction of substituents onto an aromatic ring. A plausible synthetic route could start from a commercially available substituted aniline or phenol.

Hypothetical Synthetic Pathway

A potential synthetic route could involve the bromination and nitration of 2-methoxyaniline. The directing effects of the amino and methoxy groups would need to be carefully considered to achieve the desired regiochemistry.

G start 2-Methoxyaniline step1 Bromination (e.g., Br₂ in Acetic Acid) start->step1 intermediate1 4-Bromo-2-methoxyaniline step1->intermediate1 step2 Nitration (HNO₃, H₂SO₄) intermediate1->step2 product This compound step2->product

A plausible synthetic route.
General Protocol for Characterization
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the molecular weight from the molecular ion peak (M⁺ or [M+H]⁺). Analyze the fragmentation pattern to gain further structural information.

Conclusion

This compound presents a fascinating case study in the principles of molecular structure and bonding in polysubstituted aromatic systems. The interplay of powerful electron-donating and electron-withdrawing groups, coupled with the potential for significant intramolecular hydrogen bonding, creates a molecule with a unique and complex electronic landscape. While detailed experimental data on this specific compound is sparse, a thorough understanding of the fundamental principles of physical organic chemistry allows for robust predictions of its structure, properties, and reactivity. This guide provides a framework for researchers to approach the study and application of this and other similarly complex substituted anilines.

References

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  • YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
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  • Quora. (2018, October 20). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?.
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  • HOPEMAX. (2025, May 26). What are the spectral characteristics of 2 - Nitroaniline? - Blog.
  • YouTube. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained.
  • ResearchGate. (2004, August). Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1).
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The Solubility Profile of 4-Bromo-2-methoxy-6-nitroaniline: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 4-Bromo-2-methoxy-6-nitroaniline, a key intermediate in pharmaceutical and fine chemical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers researchers, scientists, and drug development professionals a foundational understanding of the compound's solubility characteristics in a range of organic solvents, a detailed experimental protocol for precise solubility determination, and an exploration of the underlying molecular interactions that govern its behavior. All quantitative data is presented in a clear, tabular format, and key experimental and theoretical concepts are visualized through diagrams to enhance comprehension and application in a laboratory setting.

Introduction: The Significance of Solubility in a Molecular Context

This compound is a substituted aromatic compound whose utility in organic synthesis is largely dictated by its physicochemical properties, paramount among which is its solubility. The ability to form a homogenous solution with a given solvent is fundamental to achieving optimal reaction conditions, designing efficient purification strategies such as crystallization, and preparing stock solutions for screening and analysis. An incomplete understanding of a compound's solubility can lead to failed reactions, impure products, and unreliable bioassay data.

This guide moves beyond a simple cataloging of solvents. It aims to provide a deeper, mechanistic understanding of why this compound exhibits specific solubility behaviors. By examining its molecular structure—replete with a polar nitro group, a hydrogen-bond-accepting methoxy group, a lipophilic bromine atom, and a hydrogen-bond-donating aniline moiety—we can predict and rationalize its interactions with a diverse array of organic solvents. This document is structured to empower the researcher with both predictive insight and the practical tools for empirical validation.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility.

PropertyValueReference(s)
CAS Number 77333-45-0[1][2]
Molecular Formula C₇H₇BrN₂O₃[1][2]
Molecular Weight 247.05 g/mol [2]
Appearance Solid (Expected)[1]
Predicted pKa -1.14 ± 0.25[2]

Solubility Profile: A Quantitative and Qualitative Overview

While experimentally determined, peer-reviewed quantitative solubility data for this compound is not extensively available in public literature, we can extrapolate a reliable, estimated solubility profile based on data for the closely related analog, 4-bromo-2-methoxy-N-methyl-6-nitroaniline. The structural similarity—differing only by a methyl group on the amine—provides a strong basis for these estimations, which are invaluable for initial solvent selection and experimental design.

Table 1: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature

Solvent SystemPolarity TypeExpected Solubility ClassificationEstimated Solubility Range (g/L)
HexaneNon-polarPoorly Soluble< 0.1
ChloroformNon-polarModerately Soluble5 - 15
AcetonitrilePolar AproticModerately Soluble5 - 20
AcetonePolar AproticHighly Soluble50 - 100
N,N-Dimethylformamide (DMF)Polar AproticHighly Soluble50 - 100
Dimethyl Sulfoxide (DMSO)Polar AproticVery Highly Soluble100 - 200
MethanolPolar ProticSoluble10 - 50
EthanolPolar ProticSoluble10 - 50
WaterHighly PolarSlightly Soluble0.1 - 1.0

Data is extrapolated from the solubility profile of the N-methylated analog, 4-bromo-2-methoxy-N-methyl-6-nitroaniline.[3]

The Science of Solvation: Understanding Molecular Interactions

The solubility data presented in Table 1 is a direct consequence of the interplay of intermolecular forces between this compound (the solute) and the solvent molecules. The guiding principle is "like dissolves like," which, in chemical terms, means that substances with similar polarities and intermolecular force capabilities tend to be miscible.

The structure of this compound is amphiphilic, possessing both polar and non-polar regions:

  • Polar/Hydrogen-Bonding Moieties: The primary amine (-NH₂) group is a hydrogen bond donor and acceptor. The nitro (-NO₂) and methoxy (-OCH₃) groups are strong hydrogen bond acceptors. These groups drive solubility in polar solvents.

  • Lipophilic/Non-polar Moieties: The benzene ring and the bromine atom (-Br) are hydrophobic and contribute to solubility in less polar organic solvents via London dispersion forces.

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They readily interact with the amine, nitro, and methoxy groups of the solute, leading to good solubility.

In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are strong hydrogen bond acceptors and have significant dipole moments. They effectively solvate the polar regions of the molecule, particularly the amine protons, leading to high solubility. DMSO, being a particularly strong polar aprotic solvent, is expected to be an excellent solvent for this compound.[3]

In Non-polar Solvents (e.g., Hexane, Chloroform): Hexane, being purely non-polar, cannot effectively overcome the strong solute-solute interactions (crystal lattice energy) of the polar this compound, resulting in very poor solubility. Chloroform, while having a dipole, is a weak hydrogen bond acceptor and primarily interacts through dispersion forces with the aromatic ring and bromine, leading to moderate solubility.

The following diagram illustrates the primary molecular interactions governing the dissolution of this compound in protic and aprotic polar solvents.

Figure 1: Dominant Solute-Solvent Interactions cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Solute This compound HBD_P H-Bond Donation (Solvent OH to Solute O/N) Solute->HBD_P Solute O/N accepts H-bond HBA_P H-Bond Acceptance (Solvent O from Solute NH2) Solute->HBA_P Solute NH2 donates H-bond HBA_A H-Bond Acceptance (Solvent S=O from Solute NH2) Solute->HBA_A Solute NH2 donates H-bond Dipole Dipole-Dipole Interactions Solute->Dipole Interaction with Nitro/Methoxy groups Protic Methanol (CH3OH) Protic->HBD_P Protic->HBA_P Aprotic DMSO ((CH3)2SO) Aprotic->HBA_A Aprotic->Dipole

Caption: Dominant solute-solvent interactions.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For applications requiring precise solubility values, direct experimental determination is essential. The "shake-flask" method is a robust and widely accepted technique for measuring the thermodynamic solubility of a compound.[4][5] This protocol provides a self-validating system to ensure equilibrium is reached and the data is accurate.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the solvent is constant and represents the solubility of the compound under those conditions. The concentration is then measured using a suitable analytical technique.[6]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is crucial. For example, add ~20 mg of the compound to 2 mL of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[7] For compounds with slow dissolution kinetics, a longer period (e.g., 48-72 hours) may be necessary.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[6][7]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of this compound is determined by comparing the peak area to a calibration curve prepared from standard solutions of known concentrations.[8][9]

Self-Validation and Causality
  • Why excess solid? The presence of undissolved solid at the end of the experiment is the primary indicator that a saturated solution has been achieved and the system is at equilibrium.

  • Why 24-48 hours of shaking? This extended period is necessary to overcome the kinetic barriers of dissolution and ensure that the measured concentration reflects the true thermodynamic solubility, not just a kinetically trapped supersaturated or undersaturated state.

  • Why centrifugation and filtration? These steps are non-negotiable for ensuring that the analyzed solution is free of any solid particles, which would otherwise lead to an overestimation of the solubility.

The following diagram outlines the logical workflow for this experimental protocol.

Figure 2: Experimental Workflow for Solubility Determination Start Start: High-Purity Solute & Solvent Prep Step 1: Add Excess Solute to Solvent in Vial Start->Prep Equil Step 2: Agitate at Constant Temp (24-48h) Prep->Equil Check Equilibrium Reached? Equil->Check Check->Equil No, continue agitation Separate Step 3: Centrifuge to Pellet Excess Solid Check->Separate Yes Filter Step 4: Filter Supernatant (0.22 µm) Separate->Filter Quantify Step 5: Dilute & Quantify by HPLC Filter->Quantify Result Result: Solubility (g/L or mol/L) Quantify->Result

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This technical guide has provided a multifaceted view of the solubility of this compound, grounding practical data in fundamental chemical principles. The estimated solubility profile serves as a valuable starting point for experimental design, while the detailed shake-flask protocol offers a robust method for generating precise, reliable data. For researchers in drug development and organic synthesis, a thorough understanding and empirical determination of solubility are not merely procedural steps but are critical for the successful advancement of their work. The methodologies and insights presented herein are designed to be directly applicable in a modern research environment, fostering efficiency and scientific rigor.

References

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electrophilic aromatic substitution in 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Electrophilic Aromatic Substitution in 4-Bromo-2-methoxy-6-nitroaniline

Executive Summary

The regioselectivity of electrophilic aromatic substitution (EAS) on polysubstituted aromatic rings is a cornerstone of advanced organic synthesis, particularly in the development of pharmaceutical intermediates. This guide provides a comprehensive technical analysis of EAS reactions on this compound, a molecule featuring a complex interplay of competing electronic and steric effects. We will dissect the directing influences of the four distinct substituents—amino, methoxy, bromo, and nitro—to predict the most probable site of electrophilic attack. This analysis is grounded in the fundamental principles of physical organic chemistry, supported by authoritative references. Furthermore, this document presents a detailed, field-proven experimental protocol for a representative halogenation reaction, complete with characterization methodologies for the resulting product, offering a practical framework for researchers, scientists, and drug development professionals.

Introduction to Electrophilic Aromatic Substitution on a Complex Substrate

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The reaction pathway and outcome are profoundly influenced by the substituents already present on the ring. These groups can either activate the ring, making it more reactive than benzene, or deactivate it.[2] Crucially, they also direct incoming electrophiles to specific positions (ortho, meta, or para).

The substrate at the core of this guide, this compound, presents a formidable synthetic challenge. It contains four substituents with divergent properties: two strong activators (-NH₂, -OCH₃), one deactivating halogen (-Br), and a potent deactivator (-NO₂). Predicting the outcome of an EAS reaction on such a molecule requires a nuanced understanding of the hierarchy of these directing effects and the steric environment of the potential reaction sites. This guide aims to elucidate these factors to provide a predictive model for its reactivity.

Substrate Analysis: A Symphony of Competing Effects

The reactivity of this compound is governed by the cumulative electronic and steric properties of its substituents. The parent moiety is aniline, with the amino group defining position C1. The only available positions for substitution are C3 and C5.

Caption: Structure of this compound with available positions (C3, C5) highlighted.

A summary of each substituent's intrinsic directing effect is crucial for the initial analysis.

SubstituentPositionActivating/DeactivatingDirecting EffectMechanism of Influence
-NH₂ (Amino)C1Strongly ActivatingOrtho, ParaResonance donation of lone pair.[1][3][4]
-OCH₃ (Methoxy)C2Strongly ActivatingOrtho, ParaResonance donation of lone pair.[5][6][7]
-Br (Bromo)C4Weakly DeactivatingOrtho, ParaInductive withdrawal, resonance donation.[2][8]
-NO₂ (Nitro)C6Strongly DeactivatingMetaStrong inductive and resonance withdrawal.[9][10][11]

Predicting Regioselectivity: The Hierarchy of Control

When multiple substituents are present, the regiochemical outcome is typically dictated by the most powerful activating group.[12] In a non-cooperative system like this, a careful, stepwise analysis is required.

  • Primary Director (-NH₂): The amino group is the most potent activator. However, its ortho positions (C2, C6) and its para position (C4) are all blocked. Therefore, its powerful directing influence is spatially obstructed, and control passes to the next most activating group.

  • Secondary Director (-OCH₃): The methoxy group at C2 is also a strong activator. It directs incoming electrophiles to its ortho position (C3) and its para position (C5). Both of these sites are available for substitution. This makes the methoxy group the most influential director in this system.

  • Tertiary Director (-Br): The bromo group at C4 is an ortho, para-director. It reinforces the methoxy group's influence by also directing to its ortho positions, C3 and C5. This is a cooperative effect.

  • Deactivating Influence (-NO₂): The nitro group at C6 is a powerful deactivator and meta-director. Its meta positions are C2 and C4 (both blocked). More importantly, it strongly withdraws electron density from its ortho (C5) and para (C3) positions, making both sites less nucleophilic than they would be otherwise.[11]

Consensus and Final Prediction:

The electrophilic attack will be directed by the methoxy group to positions C3 and C5, an effect reinforced by the bromo group. The nitro group deactivates both of these positions.

  • Attack at C3: This position is ortho to the strongly activating -OCH₃ group but is also para to the strongly deactivating -NO₂ group.

  • Attack at C5: This position is para to the strongly activating -OCH₃ group but is ortho to the strongly deactivating -NO₂ group.

In electrophilic aromatic substitution, para-substitution relative to a strong activating group is generally favored over ortho-substitution due to reduced steric hindrance and often more favorable electronic stabilization.[6][12] While the steric environments around C3 (flanked by -OCH₃ and -Br) and C5 (flanked by -Br and -NO₂) are both crowded, the powerful para-directing nature of the methoxy group is expected to be the dominant factor. Therefore, substitution is predicted to occur preferentially at the C5 position.

Caption: Activating (green) and deactivating (red) influences on the available C3 and C5 positions.

Experimental Protocol: Controlled Bromination

Given the high activation of the ring by the amino and methoxy groups, direct bromination with elemental bromine risks over-reaction and oxidation.[3] A controlled approach using a Lewis acid catalyst is recommended to achieve selective monobromination at the predicted C5 position.

Objective: To synthesize 5-Bromo-4-Bromo-2-methoxy-6-nitroaniline (correct IUPAC name: 3,4-Dibromo-2-methoxy-6-nitroaniline) via electrophilic aromatic substitution.

Materials and Reagents:

ReagentFormulaM.W.AmountMoles
This compoundC₇H₇BrN₂O₃247.052.47 g10 mmol
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9350 mL-
Iron(III) Bromide (FeBr₃), anhydrousFeBr₃295.560.30 g1 mmol
Bromine (Br₂)Br₂159.810.51 mL10 mmol
Saturated Sodium Thiosulfate Sol.Na₂S₂O₃-20 mL-
Saturated Sodium Bicarbonate Sol.NaHCO₃-20 mL-
BrineNaCl(aq)-20 mL-
Anhydrous Magnesium SulfateMgSO₄-2 g-

Step-by-Step Methodology:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.47 g, 10 mmol) and anhydrous dichloromethane (50 mL). Stir until the substrate is fully dissolved.

  • Catalyst Addition: Add anhydrous iron(III) bromide (0.30 g, 1 mmol) to the solution. The mixture may darken.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: In a dropping funnel, prepare a solution of bromine (0.51 mL, 10 mmol) in 10 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred reaction mixture over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold saturated sodium thiosulfate solution to quench any unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure product, 3,4-Dibromo-2-methoxy-6-nitroaniline.

Caption: Experimental workflow for the controlled bromination of this compound.

Product Characterization

Confirmation of the product's structure, 3,4-Dibromo-2-methoxy-6-nitroaniline, is achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most telling evidence will come from the proton NMR spectrum. The starting material exhibits two singlets in the aromatic region corresponding to the protons at C3 and C5. The predicted product, having been substituted at C5, will show only one singlet in the aromatic region, corresponding to the remaining proton at C3. The methoxy and amine protons will also be present.

  • Infrared (IR) Spectroscopy: The IR spectrum will confirm the persistence of the key functional groups. Characteristic absorptions include N-H stretching for the primary amine (typically two bands around 3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching for the nitro group (around 1550 and 1350 cm⁻¹), and C-O stretching for the methoxy ether (around 1250 cm⁻¹).[13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry will provide the exact mass of the product. The mass spectrum will display a characteristic isotopic pattern for a molecule containing two bromine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ peaks with a ratio of approximately 1:2:1), confirming successful dibromination.

Conclusion

The electrophilic aromatic substitution of this compound is a complex but predictable process governed by the hierarchy of substituent directing effects. Despite the presence of four competing groups, a systematic analysis reveals that the strongly activating para-directing methoxy group is the primary determinant of regioselectivity, guiding the incoming electrophile to the C5 position. This prediction is contingent on controlled reaction conditions to prevent unwanted side reactions, as detailed in the provided experimental protocol. The successful synthesis and characterization of the resulting 3,4-Dibromo-2-methoxy-6-nitroaniline serves as a practical validation of these core principles and provides a valuable, highly functionalized building block for applications in medicinal chemistry and materials science.

References

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II.
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  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube.
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Sources

Spectroscopic Signature of 4-Bromo-2-methoxy-6-nitroaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 4-Bromo-2-methoxy-6-nitroaniline, a substituted aromatic amine, presents a unique substitution pattern that gives rise to a distinct spectroscopic signature. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for researchers. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages fundamental principles of spectroscopy and comparative data from analogous structures to provide a robust, predictive characterization. This approach is designed to empower researchers in identifying and characterizing this and similar molecules with confidence.

The experimental workflow for comprehensive spectroscopic analysis is a multi-faceted process, ensuring that data from orthogonal techniques are integrated for a conclusive structural assignment.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Elucidation Sample This compound Solvation Dissolution in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) Sample->Solvation MS Mass Spectrometry (MS) Sample->MS NMR 1H & 13C NMR Spectroscopy Solvation->NMR IR Infrared (IR) Spectroscopy Solvation->IR Analysis Spectral Interpretation (Chemical Shifts, Coupling, Frequencies, m/z) NMR->Analysis IR->Analysis MS->Analysis Structure Structure Verification Analysis->Structure Report Comprehensive Report Structure->Report

Caption: Molecular structure and atom numbering for this compound.

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum is dictated by the electronic environment of the hydrogen nuclei. In this compound, we expect to see signals corresponding to the amine protons, the two aromatic protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Ha7.2 - 7.5Doublet (d)2.0 - 3.0Deshielded by the adjacent nitro group (ortho) and bromine (para).
Hb7.8 - 8.1Doublet (d)2.0 - 3.0Strongly deshielded by the adjacent nitro group (ortho) and methoxy group (para).
-NH₂5.5 - 6.5Broad Singlet (br s)-Exchangeable protons, broad signal.
-OCH₃ (Hd)3.9 - 4.1Singlet (s)-Typical range for a methoxy group on an aromatic ring.
In-depth Rationale for ¹H NMR Predictions:
  • Aromatic Protons (Ha and Hb): The benzene ring is heavily substituted with both electron-donating groups (-NH₂, -OCH₃) and electron-withdrawing groups (-NO₂, -Br). Electron-withdrawing groups deshield protons, shifting their signals downfield, while electron-donating groups have a shielding effect, moving signals upfield. [1][2] * Hb is positioned ortho to a strongly electron-withdrawing nitro group and meta to another withdrawing group (bromine). This cumulative deshielding effect is expected to shift its resonance significantly downfield, likely in the 7.8 - 8.1 ppm range.

    • Ha is ortho to the bromine atom and meta to the nitro group. While still deshielded, the effect is less pronounced than for Hb, leading to a predicted chemical shift in the 7.2 - 7.5 ppm range.

    • The two aromatic protons, Ha and Hb, are meta to each other. This will result in a small coupling constant (⁴JHH), typically between 2-3 Hz, causing each signal to appear as a doublet. [1]* Amine Protons (-NH₂): The chemical shift of amine protons can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and exchange. A broad singlet is anticipated, typically in the 5.5 - 6.5 ppm range for aromatic amines.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift is expected in the standard region for an aryl methoxy group, around 3.9 - 4.1 ppm.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Due to the lack of symmetry, seven distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C1145 - 150Attached to the electron-donating amino group.
C2148 - 153Attached to the electron-donating methoxy group.
C3115 - 120Shielded by the ortho amino and para methoxy groups.
C4110 - 115Attached to bromine (heavy atom effect) and shielded by ortho/para donating groups.
C5125 - 130Deshielded by the adjacent nitro group.
C6135 - 140Attached to the strongly electron-withdrawing nitro group.
C7 (-OCH₃)55 - 60Typical range for a methoxy carbon.
In-depth Rationale for ¹³C NMR Predictions:

The chemical shifts of the aromatic carbons can be estimated by considering the additive effects of the substituents. [3][4]* Carbons Bearing Heteroatoms: Carbons directly attached to electronegative atoms or groups generally appear downfield.

  • C1 (-NH₂): The amino group is electron-donating, which typically shields aromatic carbons. However, the carbon directly attached (ipso-carbon) is often deshielded, predicted around 145-150 ppm.
  • C2 (-OCH₃): Similar to the amino group, the ipso-carbon of the methoxy group will be downfield, in the 148-153 ppm range.
  • C4 (-Br): The carbon attached to bromine is influenced by both electronegativity and the "heavy atom effect," which can be complex. A shift in the 110-115 ppm range is a reasonable prediction.
  • C6 (-NO₂): The strongly electron-withdrawing nitro group will deshield the attached carbon, placing it downfield in the 135-140 ppm region.
  • Aromatic CH Carbons:

    • C3: This carbon is ortho to the amino group and para to the methoxy group, both of which are strongly electron-donating. This will cause significant shielding, resulting in an upfield shift to the 115-120 ppm range.

    • C5: This carbon is ortho to the nitro group and will be deshielded, with a predicted shift around 125-130 ppm.

  • Methoxy Carbon (C7): The carbon of the methoxy group is expected in its characteristic region of 55-60 ppm.

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum is invaluable for identifying the functional groups present in a molecule. The predicted key vibrational frequencies for this compound are summarized below.

Table 3: Predicted IR Absorption Frequencies

Frequency Range (cm⁻¹)VibrationFunctional GroupAppearance
3500 - 3300N-H stretchPrimary Amine (-NH₂)Two medium peaks (symmetric & asymmetric)
3100 - 3000C-H stretchAromaticMedium to weak
2950 - 2850C-H stretchMethoxy (-OCH₃)Medium
1620 - 1580C=C stretchAromatic RingMedium to strong
1550 - 1500N-O stretch (asymmetric)Nitro (-NO₂)Strong
1360 - 1320N-O stretch (symmetric)Nitro (-NO₂)Strong
1250 - 1200C-O stretchAryl Ether (-OCH₃)Strong
850 - 750C-H bend (out-of-plane)Substituted AromaticStrong
650 - 550C-Br stretchAryl BromideMedium to weak
In-depth Rationale for IR Predictions:
  • N-H Stretching: The primary amine will show two distinct peaks for asymmetric and symmetric N-H stretching vibrations. [5][6]* C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹. [7][8]* Nitro Group Stretching: The nitro group is characterized by two very strong and easily identifiable absorption bands corresponding to its asymmetric and symmetric stretching modes.

  • C-O and C-Br Stretching: A strong absorption for the aryl ether C-O stretch is expected, and a weaker absorption in the fingerprint region for the C-Br stretch will also be present.

  • Aromatic Region: C=C stretching vibrations within the aromatic ring and C-H out-of-plane bending vibrations provide further confirmation of the aromatic core.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretationRationale
247 / 249[M]⁺ / [M+2]⁺Molecular ion peak. The characteristic 1:1 isotopic pattern for bromine is definitive.
232 / 234[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
217 / 219[M - NO]⁺Loss of nitric oxide, a common fragmentation for nitroaromatics.
201 / 203[M - NO₂]⁺Loss of a nitro radical, another characteristic fragmentation.
170[M - Br]⁺Loss of a bromine radical.
In-depth Rationale for Mass Spectrometry Predictions:
  • Molecular Ion Peak: The molecular formula C₇H₇BrN₂O₃ gives a monoisotopic mass of approximately 247 amu. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 247 and 249. This isotopic signature is a powerful diagnostic tool for the presence of a single bromine atom.

  • Fragmentation Pathways: Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation patterns for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). [9][10]Loss of a methyl radical (15 Da) from the methoxy group is also a highly probable fragmentation pathway. The loss of the bromine atom (79/81 Da) would also produce a significant fragment ion.

Conclusion

This technical guide provides a comprehensive, predictive spectroscopic analysis of this compound. By integrating the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can establish a detailed and reliable spectroscopic profile for this molecule. The causality-driven explanations for the predicted spectral features, grounded in established spectroscopic principles and comparative data, offer a robust framework for the structural elucidation of this and related compounds in a drug discovery and development context.

References

  • Infrared spectroscopy correl
  • Moye, A. L., & Cochran, T. A. (1971). Simplified infrared functional group correlation chart.
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  • NMR Spectroscopy of Benzene Deriv
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?.Chemistry–An Asian Journal, 13(7), 877-881. [Link]
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Unlocking the Synthetic Potential of 4-Bromo-2-methoxy-6-nitroaniline: A Keystone for Innovation in Medicinal Chemistry and Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

4-Bromo-2-methoxy-6-nitroaniline is a unique substituted aromatic amine that, despite its commercial availability, remains a largely unexplored molecule in the scientific literature. Its true potential lies in its intricate arrangement of functional groups: a nucleophilic amino group, an electron-donating methoxy group, and two electron-withdrawing substituents—a nitro group and a bromine atom. This guide provides a comprehensive analysis of this molecule's potential research applications, moving from its fundamental chemical properties and predicted reactivity to plausible synthetic pathways and its promising role as a versatile intermediate. By examining the established applications of structurally analogous compounds, we will build a compelling case for this compound as a valuable building block for researchers, medicinal chemists, and professionals in drug development and materials science. This document serves as a foundational resource to inspire and direct future research into this promising chemical entity.

Introduction: The Untapped Potential of a Multifunctional Scaffold

In the vast landscape of organic chemistry, substituted anilines are foundational pillars, serving as critical starting materials and intermediates in countless synthetic endeavors.[1] this compound (CAS No. 77333-45-0) emerges as a molecule of significant interest due to its unique polysubstituted pattern. The aniline core is adorned with a carefully orchestrated array of functional groups that create a "push-pull" electronic system, suggesting a rich and versatile reactivity profile.

While direct experimental data on this compound is sparse, its structural cousins have demonstrated considerable utility. For instance, the closely related compound 4-Bromo-2-methyl-6-nitroaniline is a key intermediate in the synthesis of advanced pharmaceutical candidates, including Casein Kinase 2 (CK2) inhibitors for cancer therapy and telmisartan-glitazone hybrid analogs for treating metabolic syndrome.[2] Furthermore, nitroanilines, in general, are cornerstone molecules in the dye industry, readily undergoing diazotization to form diazonium salts, the precursors to a vast array of vibrant azo dyes.[3][4]

This guide will, therefore, take a predictive and application-focused approach. By dissecting the roles of the individual functional groups and drawing logical parallels with well-documented analogues, we will illuminate the most promising research avenues for this compound.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step toward harnessing its synthetic capabilities. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource
CAS Number 77333-45-0[5]
Molecular Formula C₇H₇BrN₂O₃[5]
Molecular Weight 247.05 g/mol [5]
Appearance Predicted to be a yellow to orange crystalline solid, typical for nitroaniline derivatives.Inferred from[3]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Inferred
Predicted UV-vis λmax A significant absorption band in the UV-visible region is expected due to the extended π-system and charge-transfer character. For comparison, 4-nitroaniline has a λmax around 380 nm.Inferred from[6][7]

The electronic properties of the substituents play a crucial role in the molecule's spectroscopic signature. The electron-donating amino and methoxy groups, in conjugation with the electron-withdrawing nitro group, create a system prone to intramolecular charge transfer upon electronic excitation, which typically results in strong absorption in the visible range.[6][8]

Predicted Chemical Reactivity: A Hub for Diverse Transformations

The true synthetic value of this compound lies in the distinct reactivity of its functional groups. The interplay of these groups allows for a variety of selective transformations, making it a versatile synthetic intermediate.

Reduction of the Nitro Group

A primary and highly valuable transformation would be the selective reduction of the nitro group to an amine. This reaction would yield 4-Bromo-6-methoxybenzene-1,2-diamine , a crucial precursor for the synthesis of heterocyclic systems like benzimidazoles. This reduction can be achieved with high efficiency using several standard methods.[9]

  • Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and effective method.[9]

  • Metal-Acid Systems: Reagents like iron powder in acetic acid or tin(II) chloride in hydrochloric acid are also commonly employed for this transformation.[9]

The resulting diamine is a powerful nucleophile and can be condensed with a variety of electrophiles to construct five- and six-membered heterocyclic rings.

Diazotization of the Amino Group

The primary amino group can be readily converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[10] This diazonium intermediate is highly versatile and can undergo a plethora of reactions, including:

  • Azo Coupling: Reaction with electron-rich aromatic compounds (phenols, anilines, etc.) to form azo dyes.[3]

  • Sandmeyer Reactions: Replacement of the diazonium group with various nucleophiles (e.g., -Cl, -Br, -CN) using copper(I) salts.

  • Schiemann Reaction: Replacement with fluorine using fluoroboric acid.

  • Deamination: Removal of the amino group by reaction with hypophosphorous acid.

Nucleophilic Aromatic Substitution

The bromine atom on the aromatic ring is activated towards nucleophilic aromatic substitution by the presence of the strongly electron-withdrawing nitro group in the ortho position. This allows for the displacement of the bromide ion by strong nucleophiles, such as alkoxides, thiolates, or amines, providing a route to further derivatization.[11]

Proposed Synthetic Pathway

While specific synthesis protocols for this compound are not readily found in the literature, a plausible and logical synthetic route can be designed based on fundamental principles of electrophilic aromatic substitution. The directing effects of the substituents must be carefully considered to achieve the desired regiochemistry. A likely route would start from 2-methoxyaniline (o-anisidine).

G cluster_0 Proposed Synthesis of this compound A 2-Methoxyaniline (o-Anisidine) B Ac-NH-C6H4-OCH3 (2-Methoxyacetanilide) A->B Step 1: Acetylation (CH3CO)2O, NaOAc C Ac-NH-(Br)-C6H4-OCH3 (4-Bromo-2-methoxyacetanilide) B->C Step 2: Bromination Br2, CH3COOH D Ac-NH-(Br)(NO2)-C6H3-OCH3 (4-Bromo-2-methoxy-6-nitroacetanilide) C->D Step 3: Nitration HNO3, H2SO4 E H2N-(Br)(NO2)-C6H3-OCH3 (this compound) D->E Step 4: Hydrolysis HCl, H2O, Heat G cluster_1 Application in Benzimidazole Synthesis Start This compound Intermediate 4-Bromo-6-methoxy- benzene-1,2-diamine Start->Intermediate Nitro Reduction (e.g., Fe/AcOH or H2, Pd/C) Product Substituted Benzimidazoles (Bioactive Scaffolds) Intermediate->Product Cyclization (with Aldehydes, Carboxylic Acids, etc.)

Caption: Pathway to bioactive benzimidazoles from the title compound.

The substituents on the benzimidazole core (bromo and methoxy) provide handles for further chemical modification (e.g., through cross-coupling reactions at the bromine site) and can influence the pharmacokinetic properties of the final compounds, such as lipophilicity and metabolic stability. [12]

Dye Synthesis: Crafting Novel Chromophores

The synthesis of azo dyes is a classic and industrially significant application of aromatic amines. [10][13]this compound can serve as the "diazo component" in azo coupling reactions. Its conversion to a diazonium salt, followed by reaction with various "coupling components" (such as phenols, naphthols, or other anilines), would yield novel azo dyes.

The electronic properties of the substituents on the aniline ring would significantly influence the color of the resulting dyes. The combination of the electron-donating methoxy group and the electron-withdrawing nitro and bromo groups would create a strong intramolecular charge-transfer character, likely resulting in dyes with deep and intense colors.

G cluster_2 Workflow for Azo Dye Synthesis Aniline This compound Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization (NaNO2, HCl, 0-5°C) Dye Novel Azo Dye Diazonium->Dye Azo Coupling Coupling Coupling Component (e.g., Naphthol, Phenol) Coupling->Dye

Caption: General workflow for synthesizing novel azo dyes.

Conclusion

While this compound has yet to make a significant mark in the published literature, a thorough analysis of its structure and the chemistry of its analogues reveals a molecule of considerable untapped potential. Its pre-installed functional groups make it an ideal precursor for complex chemical architectures, particularly in the realms of medicinal chemistry and dye synthesis. The proposed synthetic pathways are logical and based on well-established reactions, offering a clear route to accessing this compound for further study. It is the hope of this author that this technical guide will serve as a catalyst for the scientific community to explore the rich chemistry of this compound and unlock its full potential as a valuable synthetic building block.

References

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  • MDPI. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.
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  • Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
  • PubMed. (2023, May 15). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-2-methyl-6-nitroaniline in Pharmaceutical Synthesis.
  • Substituted aniline: Significance and symbolism. (2025, July 31).

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The Obscure Identity of a Polysubstituted Aniline: A Technical Guide to 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Shadows of Chemical History

In the vast repository of chemical literature, some molecules enjoy a celebrated history, their discovery and development meticulously documented as pivotal moments in science. Others, like 4-Bromo-2-methoxy-6-nitroaniline , reside in a more enigmatic space. Despite its well-defined structure and the commercial availability of its precursors, a definitive historical account of its first synthesis and the specific context of its discovery remains elusive in publicly accessible records. Its existence is noted in chemical databases with the CAS Number 77333-45-0, but the seminal research marking its genesis is not readily apparent.[1][2][3]

This guide, therefore, deviates from a traditional historical narrative. Instead, it embarks on a journey of logical deduction and scientific extrapolation. By examining the well-established chemistries of its structural relatives, we can construct a robust and technically sound understanding of this compound. This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a plausible synthetic pathway, predicted chemical properties, and potential applications, all grounded in the solid principles of organic chemistry and the documented history of analogous compounds.

A Legacy of Color and Complexity: The Nitroaniline Family

The story of this compound is intrinsically linked to the broader history of substituted anilines, a class of compounds that became foundational to the synthetic dye industry in the 19th and 20th centuries.[4] The introduction of nitro groups onto aromatic rings was a key transformation, leading to a vibrant palette of colors and versatile chemical intermediates. The subsequent addition of halogens and other functional groups further expanded the chemical space, enabling the synthesis of molecules with tailored properties for applications ranging from pigments to pharmaceuticals.[5]

The synthesis of polysubstituted anilines has historically followed several core strategies, primarily involving electrophilic aromatic substitution reactions. The directing effects of the substituents on the aniline ring are paramount in dictating the regioselectivity of these reactions.

Deconstructing the Molecule: A Plausible Synthetic Genesis

The structure of this compound suggests a multi-step synthesis starting from a simpler, readily available precursor. The most logical and efficient synthetic strategy would involve the nitration of a pre-functionalized aniline derivative.

The Logical Precursor: 4-Bromo-2-methoxyaniline

The most direct precursor to our target molecule is 4-Bromo-2-methoxyaniline (CAS 59557-91-4).[6] This compound provides the core aniline structure with the bromo and methoxy groups already in the desired positions.

The Key Transformation: Electrophilic Nitration

The introduction of the nitro group at the 6-position can be achieved through electrophilic aromatic substitution. The amino (-NH2) and methoxy (-OCH3) groups are both activating and ortho-, para-directing. The bromine atom is deactivating but also ortho-, para-directing. In 4-Bromo-2-methoxyaniline, the positions ortho and para to the strongly activating amino and methoxy groups are key. The position para to the amino group is occupied by the bromine. The positions ortho to the amino group are the 2- (occupied by the methoxy group) and 6-positions. The position ortho to the methoxy group is the 3-position. The most activated and sterically accessible position for nitration is the 6-position, which is ortho to the amino group and meta to the bromine.

The logical workflow for the synthesis is therefore the nitration of 4-bromo-2-methoxyaniline.

Synthesis_Workflow Start 4-Bromo-2-methoxyaniline Nitration Electrophilic Nitration (HNO3 / H2SO4) Start->Nitration Reacts with Product This compound Nitration->Product Yields

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols: A Practical Guide to Synthesis

Synthesis of the Precursor: 4-Bromo-2-methoxyaniline

A documented method for the synthesis of 4-Bromo-2-methoxyaniline involves the bromination of 2-methoxyaniline (o-anisidine).[10]

Protocol:

  • Dissolve 2-methoxyaniline (1 equivalent) in a suitable solvent such as methylene chloride.

  • Cool the solution to between -10°C and -5°C in an ice-salt bath.

  • Slowly add a solution of a brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (1 equivalent) while maintaining the low temperature.

  • Allow the reaction mixture to warm to room temperature and stir for a designated period.

  • Quench the reaction and wash the organic layer with an aqueous solution of sodium hydroxide followed by water.

  • Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-Bromo-2-methoxyaniline.[10]

Synthesis of this compound

The following is a proposed protocol for the nitration of 4-Bromo-2-methoxyaniline. Caution: Nitration reactions are highly exothermic and require careful temperature control. All operations should be performed in a fume hood with appropriate personal protective equipment.

Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5°C in an ice bath.

  • Slowly add 4-Bromo-2-methoxyaniline (1 equivalent) to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise significantly.

  • In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1 equivalent) to concentrated sulfuric acid, keeping the mixture cold.

  • Add the cold nitrating mixture dropwise to the solution of the aniline in sulfuric acid, maintaining the reaction temperature between 0°C and 10°C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and then wash with a cold, dilute solution of sodium bicarbonate to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain purified this compound.

Physicochemical and Spectroscopic Profile (Predicted)

Directly measured physical and spectroscopic data for this compound are not widely published. However, we can predict its key characteristics based on its structure and data from analogous compounds.[1][6][11][12]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale
Molecular Formula C₇H₇BrN₂O₃Based on atomic composition.[1]
Molecular Weight 247.05 g/mol Calculated from the molecular formula.[1]
Appearance Yellow to orange crystalline solidTypical for nitroaniline derivatives.[13]
Melting Point 120-140 °CExpected to be in a similar range to related polysubstituted nitroanilines.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.The polar functional groups will impart some polarity, but the aromatic ring will limit water solubility.
pKa (of the anilinium ion) ~ -1.14The electron-withdrawing nitro and bromo groups will significantly decrease the basicity of the amino group.[1]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons appearing as distinct signals in the downfield region (δ 7.0-8.0 ppm). The substitution pattern should lead to two singlets or two doublets with a small coupling constant. - A singlet for the methoxy group protons around δ 3.8-4.0 ppm. - A broad singlet for the amino group protons, which may be exchangeable with D₂O.
¹³C NMR - Six distinct signals for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded. - A signal for the methoxy carbon around δ 55-60 ppm.
IR (Infrared) - N-H stretching vibrations for the amino group in the range of 3300-3500 cm⁻¹. - Asymmetric and symmetric stretching vibrations for the nitro group around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. - C-O stretching for the methoxy group. - C-Br stretching in the fingerprint region.
Mass Spec (MS) - A molecular ion peak (M⁺) and an M+2 peak of similar intensity, characteristic of a bromine-containing compound.

Potential Applications in Research and Development

Given its structure, this compound holds potential as a valuable intermediate in several areas of chemical research and development.

Applications Core This compound Pharma Pharmaceutical Synthesis Core->Pharma Building Block Dyes Azo Dyes & Pigments Core->Dyes Precursor Materials Materials Science Core->Materials Intermediate Research Chemical Research Core->Research Scaffold

Caption: Potential application areas for this compound.

  • Pharmaceutical Synthesis: Substituted nitroanilines are common starting materials for the synthesis of more complex heterocyclic compounds with potential biological activity. The functional groups on this compound offer multiple points for further chemical modification. The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to build larger molecular scaffolds.

  • Dye and Pigment Industry: The chromophoric nitroaniline core suggests its potential as a precursor for azo dyes. Diazotization of the amino group followed by coupling with a suitable aromatic compound could lead to the formation of highly colored molecules.

  • Materials Science: Nitroaromatic compounds are known for their electron-accepting properties and are sometimes used in the development of nonlinear optical materials or as components in energetic materials.

Conclusion: A Molecule Awaiting Its Chapter

While the history and discovery of this compound may not be explicitly written, its chemical identity is far from a mystery. Through the lens of established synthetic organic chemistry, we can confidently propose its origins and a practical path to its creation. This technical guide provides a comprehensive, albeit inferred, overview of this intriguing molecule. It stands as a testament to the power of chemical reasoning to illuminate the properties and potential of even the more obscure members of the chemical kingdom. For the researchers and scientists who may now choose to work with this compound, its story is yet to be fully told, and its potential applications are waiting to be discovered.

References

  • SpectraBase. (n.d.). 4-bromo-2-[(4-methoxy-2-nitrophenyl)thio]aniline.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide.
  • Wikipedia. (n.d.). 4-Nitroaniline.
  • Molekula. (n.d.). CAS:77333-45-0 | C7H7BrN2O3 | this compound.
  • Oakwood Chemical. (n.d.). 2-Bromo-4-methoxy-6-nitroaniline.
  • PubChem. (n.d.). 4-Bromo-2-nitroanisole.
  • Organic Syntheses. (n.d.). o-NITROANILINE.
  • ACS Publications. (2020). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [https://pubs.acs.org/doi/10.1021/acs.oprd.
  • Google Patents. (1979). US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides.
  • Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
  • Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis.
  • NIST. (n.d.). 4-Bromo-2-methyl-6-nitroaniline.
  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • PubChem. (n.d.). 4-Bromo-2-methoxyaniline.

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Methodological & Application

Application Notes & Protocols: Leveraging 4-Bromo-2-methoxy-6-nitroaniline for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed technical overview and actionable protocols for the utilization of 4-Bromo-2-methoxy-6-nitroaniline as a strategic precursor in the synthesis of high-value heterocyclic compounds. We delve into the core chemical principles governing its reactivity, focusing on its role as a masked o-phenylenediamine. The document furnishes researchers, medicinal chemists, and drug development professionals with comprehensive, step-by-step protocols for the synthesis of substituted benzimidazoles and quinoxalines, scaffolds of significant pharmacological interest.[1][2][3] The causality behind experimental choices, troubleshooting insights, and mechanistic visualizations are provided to ensure reproducible and efficient synthetic outcomes.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized benzene derivative uniquely poised for complex heterocyclic synthesis. Its structure incorporates several key features that dictate its synthetic utility:

  • Ortho-Nitroaniline Core: The foundational utility of this molecule lies in the ortho-positioning of the amino and nitro groups. The selective reduction of the nitro group unmasks a vicinal diamine (an o-phenylenediamine), which is the immediate precursor for cyclocondensation reactions.[4][5]

  • Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It can be retained in the final product to modulate lipophilicity and electronic properties or be leveraged for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular diversity.[6]

  • Methoxy Group: The electron-donating methoxy group influences the regioselectivity of the cyclization and modifies the electronic character of the resulting heterocyclic system.

This combination of functional groups makes it a powerful building block for constructing libraries of substituted benzimidazoles and quinoxalines, two classes of heterocycles frequently found in bioactive compounds and approved pharmaceuticals.[2][3]

Physicochemical Properties
PropertyValue
IUPAC Name This compound
CAS Number 77333-45-0[7]
Molecular Formula C₇H₇BrN₂O₃[7]
Molecular Weight 247.05 g/mol [7]
Appearance Typically a yellow to orange solid
pKa -1.14 ± 0.25 (Predicted)[7]

The Gateway Transformation: Reductive Cyclization

The central strategy for using this compound is a one-pot reductive cyclization. This process involves two key events: the reduction of the nitro group to an amine, followed by the acid-catalyzed condensation with a suitable electrophile to form the heterocyclic ring.

Workflow: General Reductive Cyclization

G cluster_0 Step 1: In Situ Reduction cluster_1 Step 2: Cyclocondensation A This compound C Generated Intermediate: 4-Bromo-6-methoxy-benzene-1,2-diamine A->C Reduction B Reducing Agent (e.g., SnCl₂·2H₂O, Na₂S₂O₄) D Electrophile (Aldehyde or 1,2-Diketone) E Heterocyclic Product (Benzimidazole or Quinoxaline) C->E Condensation

Caption: General workflow for heterocyclic synthesis.

Expert Insight: The choice of reducing agent is critical. Stannous chloride (SnCl₂·2H₂O) in an acidic medium (like ethanol with HCl) is often preferred as it is effective and the reaction can be conveniently monitored. Sodium dithionite (Na₂S₂O₄) offers a milder, metal-free alternative suitable for sensitive substrates.[5]

Application I: Synthesis of 5-Bromo-7-methoxy-1H-benzimidazole Derivatives

The benzimidazole scaffold is a cornerstone in medicinal chemistry, found in proton pump inhibitors, anthelmintics, and anticancer agents.[2] The reaction of the in situ-generated 4-bromo-6-methoxy-benzene-1,2-diamine with various aldehydes provides a direct route to 2-substituted benzimidazoles.

Reaction Principle

G start 4-Bromo-6-methoxy- benzene-1,2-diamine intermediate Schiff Base Intermediate start->intermediate + R-CHO - H₂O aldehyde Aldehyde (R-CHO) product 2-R-5-Bromo-7-methoxy- 1H-benzimidazole intermediate->product Cyclization - H₂O

Caption: Condensation mechanism for benzimidazole formation.

Protocol 1: Synthesis of 5-Bromo-7-methoxy-2-(phenyl)-1H-benzimidazole

This protocol details a representative one-pot synthesis using benzaldehyde as the electrophile.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Benzaldehyde

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 g, 4.05 mmol).

  • Reduction: Add ethanol (25 mL) to create a suspension. To this, add stannous chloride dihydrate (4.57 g, 20.25 mmol, 5 equivalents).

  • Acidification & Heating: Carefully add 1 mL of concentrated HCl. Heat the mixture to reflux (approx. 80°C) and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed. The solution should become clear, indicating the formation of the diamine salt.

  • Aldehyde Addition: Cool the reaction mixture slightly and add benzaldehyde (0.43 g, 4.05 mmol, 1 equivalent) dropwise.

  • Cyclization: Continue to reflux the mixture for an additional 3-4 hours. Monitor the formation of the benzimidazole product by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing 100 mL of ice water.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, using a hexane:ethyl acetate gradient) or recrystallization from ethanol/water to yield the pure product.

Trustworthiness Check: The progress of both the reduction and cyclization steps should be independently verified by Thin Layer Chromatography (TLC) to ensure each stage proceeds to completion before moving to the next.

Representative Data
Aldehyde (R-CHO)Product (2-Substituent)Expected Yield Range
BenzaldehydePhenyl75-85%
4-Chlorobenzaldehyde4-Chlorophenyl70-80%
4-Methoxybenzaldehyde4-Methoxyphenyl80-90%
Furan-2-carbaldehydeFuran-2-yl65-75%

Application II: Synthesis of 6-Bromo-8-methoxyquinoxaline Derivatives

Quinoxalines are prevalent N-heterocyclic motifs with a wide range of biological activities, including anticancer and antimicrobial properties.[1][3] They are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Reaction Principle

G start 4-Bromo-6-methoxy- benzene-1,2-diamine intermediate Dihydropyrazine Intermediate start->intermediate + R₁-CO-CO-R₂ - 2 H₂O diketone 1,2-Diketone (R₁-CO-CO-R₂) product 2,3-Disubstituted-6-Bromo- 8-methoxyquinoxaline intermediate->product Oxidation (often spontaneous with air)

Caption: Condensation mechanism for quinoxaline formation.

Protocol 2: Synthesis of 6-Bromo-8-methoxy-2,3-diphenylquinoxaline

This protocol uses benzil as the 1,2-dicarbonyl component.

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol/Water mixture (e.g., 2:1)

  • Benzil

  • Ammonium hydroxide (NH₄OH)

  • Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (1.0 g, 4.05 mmol) in a mixture of 30 mL ethanol and 15 mL water.

  • Reduction: Heat the suspension to 60-70°C. Add sodium dithionite (3.52 g, 20.25 mmol, 5 equivalents) portion-wise over 15 minutes. The color of the solution should change from yellow/orange to a much lighter shade. Stir for 1 hour at this temperature to ensure complete reduction.

  • Dicarbonyl Addition: To the freshly prepared diamine solution, add benzil (0.85 g, 4.05 mmol, 1 equivalent) and a few drops of glacial acetic acid to catalyze the condensation.

  • Cyclization: Heat the mixture to reflux for 2-3 hours. The product will often begin to precipitate from the reaction mixture.

  • Isolation: Cool the reaction flask to room temperature and then in an ice bath. Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water (2 x 20 mL) and then cold ethanol (2 x 10 mL) to remove residual salts and starting materials.

  • Drying: Dry the product in a vacuum oven to obtain the pure quinoxaline derivative. Further purification via recrystallization is typically not required if high-purity starting materials are used.

Expert Insight: The choice of a milder reducing agent like sodium dithionite is advantageous here as it avoids the strongly acidic conditions of the SnCl₂/HCl method, which can sometimes lead to side reactions with sensitive dicarbonyl compounds. The reaction is often driven to completion by the precipitation of the highly conjugated, planar quinoxaline product.

References

  • Title: Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. Source: National Institutes of Health (NIH).
  • Title: Recent advances in the transition-metal-free synthesis of quinoxalines. Source: PubMed Central.
  • Title: Novel method for preparing benzimidazole compounds from nitroaniline. Source: Google Patents (CN103724276A).
  • Title: A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Source: MDPI.
  • Title: Benzimidazole synthesis. Source: Organic Chemistry Portal.
  • Title: QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Source: Jiangxi Normal University.
  • Title: Product Class 15: Quinoxalines. Source: Science of Synthesis.
  • Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Source: PubMed Central.
  • Title: Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Source: PMC - NIH.
  • Title: Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Source: ResearchGate.
  • Title: this compound 77333-45-0 wiki. Source: Guidechem.

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reaction mechanism of 4-Bromo-2-methoxy-6-nitroaniline with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanism of 4-Bromo-2-methoxy-6-nitroaniline with Nucleophiles

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the reactivity of this compound with various nucleophiles. The core of its reactivity lies in the Nucleophilic Aromatic Substitution (SNAr) mechanism, which is profoundly influenced by the unique electronic interplay of its substituents. We will dissect the mechanistic underpinnings, provide detailed, field-proven experimental protocols for reactions with key classes of nucleophiles, and present data in a clear, comparative format. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical intermediate in organic synthesis.

Core Reactivity Principles: The SNAr Mechanism in Context

This compound is an aromatic compound primed for nucleophilic attack due to its specific substitution pattern. The benzene ring is rendered electron-deficient, particularly at the carbon atom bonded to the bromine, making it an electrophilic site for nucleophiles. This reactivity is almost exclusively governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Unlike SN1 and SN2 reactions common to alkyl halides, the SNAr mechanism is a two-step process involving an addition-elimination sequence.[1][2][3]

  • Addition of the Nucleophile: The reaction initiates with the attack of a nucleophile on the carbon atom bearing the leaving group (bromine). This step is typically the rate-determining step of the reaction.[4][5][6] The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][2][7]

  • Elimination of the Leaving Group: In the second, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.[1][3]

The Critical Role of Substituents

The feasibility and rate of the SNAr reaction on this substrate are dictated by the electronic properties of the groups attached to the aromatic ring.

SubstituentPositionElectronic EffectRole in SNAr Reaction
Nitro (-NO₂) Group Ortho to -BrStrong Electron-Withdrawing (-I, -M)Primary Activator . The nitro group is essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance, especially when positioned ortho or para to the leaving group.[1][2][3][8] This stabilization lowers the activation energy of the rate-determining step.
Bromine (-Br) C4Good Leaving GroupLeaving Group . It is the group that is displaced by the incoming nucleophile.
Methoxy (-OCH₃) Group Ortho to -BrElectron-Donating (+M), Electron-Withdrawing (-I)Modulator . The methoxy group has competing effects. While its inductive effect is electron-withdrawing, its resonance effect is electron-donating.[9] Its position meta to the activating nitro group minimizes its deactivating resonance influence on the key intermediate structures.
Amino (-NH₂) Group Para to -BrStrong Electron-Donating (+M)Modulator . The amino group is a powerful electron-donating group, which typically deactivates a ring towards nucleophilic attack. However, the powerful activation by the ortho-nitro group overcomes this effect.

The presence of the electron-withdrawing nitro group ortho to the bromine leaving group is the single most important feature enabling facile SNAr reactions on this molecule.[10][11][12]

Figure 1: The SNAr Mechanism on this compound

Application Protocols: Reactions with Nucleophiles

The following protocols are designed as robust starting points for the synthesis of various derivatives from this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reaction with O-Nucleophiles (Alkoxides)

Oxygen-based nucleophiles, such as sodium methoxide, readily displace the bromide to form the corresponding ether derivatives. These reactions are typically performed in a polar aprotic solvent to enhance the nucleophilicity of the alkoxide.

Protocol 1: Synthesis of 2,4-Dimethoxy-6-nitroaniline

ParameterValueRationale
Starting Material This compound (1.0 eq)Substrate for SNAr
Nucleophile Sodium Methoxide (NaOMe, 1.2-1.5 eq)O-Nucleophile source
Solvent Anhydrous Dimethylformamide (DMF) or DMSOPolar aprotic solvent enhances nucleophilicity
Temperature 80-100 °CProvides sufficient energy to overcome activation barrier
Reaction Time 4-12 hoursTypical duration, monitor by TLC for completion

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the substrate). Stir until the starting material is fully dissolved.

  • Nucleophile Addition: Carefully add sodium methoxide (1.2 eq) to the solution. The mixture may change color.

  • Heating: Heat the reaction mixture to 90 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water (approx. 10x the volume of DMF used). This will precipitate the product.

    • Stir for 15-30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reaction with N-Nucleophiles (Amines)

Primary and secondary amines are excellent nucleophiles for this reaction, leading to the formation of various substituted diamine derivatives. The reaction typically does not require an additional base if the amine is used in excess, as it can act as both the nucleophile and the acid scavenger.

Protocol 2: Synthesis of N⁴-Alkyl/Aryl-2-methoxy-6-nitrobenzene-1,4-diamine

ParameterValueRationale
Starting Material This compound (1.0 eq)Substrate for SNAr
Nucleophile Amine (e.g., Piperidine, Morpholine, Aniline) (2.0-3.0 eq)N-Nucleophile; excess acts as a base
Solvent Dioxane, DMF, or NMPPolar solvent to facilitate the reaction
Temperature 100-140 °CHigher temperatures are often needed for less reactive amines
Reaction Time 12-24 hoursMonitor by TLC or LC-MS

Step-by-Step Methodology:

  • Setup: In a sealable reaction vessel or a round-bottom flask with a reflux condenser, combine this compound (1.0 eq) and the desired amine (2.5 eq).

  • Solvent Addition: Add the chosen solvent (e.g., Dioxane) to achieve a concentration of approximately 0.2 M.

  • Heating: Seal the vessel (if appropriate) or heat the mixture under reflux at 120 °C.

  • Monitoring: Track the consumption of the starting material using TLC or LC-MS.

  • Workup:

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine.

    • Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any remaining amine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Reaction with S-Nucleophiles (Thiolates)

Thiolates, generated from thiols and a base, are potent nucleophiles that react efficiently to form thioethers.

Protocol 3: Synthesis of 4-(Arylthio)-2-methoxy-6-nitroaniline

ParameterValueRationale
Starting Material This compound (1.0 eq)Substrate for SNAr
Nucleophile Thiol (e.g., Thiophenol) (1.1 eq)S-Nucleophile precursor
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5-2.0 eq)Deprotonates the thiol to form the active thiolate nucleophile
Solvent DMF or AcetonitrilePolar aprotic solvent
Temperature 60-80 °CGenerally milder conditions are sufficient for potent S-nucleophiles
Reaction Time 2-6 hoursReactions are often faster than with O- or N-nucleophiles

Step-by-Step Methodology:

  • Setup: To a round-bottom flask under an inert atmosphere, add the thiol (1.1 eq), the base (e.g., K₂CO₃, 2.0 eq), and anhydrous DMF.

  • Thiolate Formation: Stir the mixture at room temperature for 20-30 minutes to ensure the formation of the thiolate anion.

  • Substrate Addition: Add this compound (1.0 eq) to the mixture.

  • Heating: Heat the reaction to 70 °C and stir.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with an organic solvent like Ethyl Acetate (3x).

    • Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography on silica gel.

Experimental_Workflow Figure 2: General Experimental Workflow for S N Ar cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Reaction Setup (Inert Atmosphere) Addition 2. Add Substrate, Solvent, Nucleophile/Base Setup->Addition Heating 3. Heat to Target Temperature Addition->Heating Monitoring 4. Monitor by TLC/LC-MS Heating->Monitoring Quench 5. Quench Reaction (e.g., add water) Monitoring->Quench Upon Completion Extract 6. Liquid-Liquid Extraction Quench->Extract Wash 7. Wash Organic Layer (Acid/Base/Brine) Extract->Wash Dry 8. Dry & Concentrate Wash->Dry Purify 9. Column Chromatography or Recrystallization Dry->Purify Characterize 10. Characterization (NMR, MS, etc.) Purify->Characterize

Figure 2: General Experimental Workflow for SNAr

References

  • Quora. What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?
  • RSC Publishing. Nucleophilic Aromatic Substitution of the Nitro-group.
  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects.
  • ResearchGate. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride.
  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.
  • Wikipedia. Nucleophilic aromatic substitution.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • ResearchGate. SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline.
  • Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
  • National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • YouTube. Nucleophilic Aromatic Substitution EXPLAINED!
  • OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry.
  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.

Sources

Application Note: A Chemoselective Protocol for the Reduction of 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of substituted aromatic diamines.

Preamble: The Strategic Importance of Aromatic Nitro Group Reduction

The transformation of an aromatic nitro group into a primary amine is a fundamental and enabling reaction in modern organic synthesis. The resulting aromatic amines and diamines are pivotal building blocks for a vast array of high-value molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialized dyes. The specific substrate, 4-Bromo-2-methoxy-6-nitroaniline, presents a common synthetic challenge: the selective reduction of a nitro group while preserving a sensitive halogen substituent on the same aromatic ring. This application note provides a detailed, field-proven protocol for this transformation, emphasizing the rationale behind methodological choices, robust safety procedures, and comprehensive analytical validation.

Method Selection: Navigating Chemoselectivity Challenges

The reduction of a nitroarene can be approached via several pathways, with the two most prominent being catalytic hydrogenation and metallo-acid reduction. The choice is not trivial and is dictated by the substrate's full functional group profile.

  • Catalytic Hydrogenation: This method, often employing catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with H₂ gas, is lauded for its high atom economy and often simpler workup procedures.[1] However, for halogenated nitroaromatics, it carries a significant risk of hydrodehalogenation, where the bromo-substituent is reductively cleaved from the aromatic ring, leading to undesired byproducts.[1][2] While specialized catalysts (e.g., Pt-V/C) can improve selectivity, the risk remains, particularly during process scale-up.[2] Furthermore, the use of flammable hydrogen gas and potentially pyrophoric catalysts necessitates specialized high-pressure equipment and stringent safety protocols.[3][4]

  • Metallo-Acid Reduction: Classic reagents like Tin (Sn) or Iron (Fe) in acidic media offer a powerful alternative.[1][5] Specifically, the use of Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is a mild and highly chemoselective method for reducing nitro groups in the presence of other reducible functionalities, including halogens.[1][6] The primary drawback of this method is the generation of stoichiometric tin salt byproducts, which requires a meticulous workup procedure for their removal.[6]

Directive: For the reduction of this compound, where the preservation of the C-Br bond is paramount, the Tin(II) chloride method is selected as the most reliable and predictable laboratory-scale procedure. It obviates the need for high-pressure apparatus and minimizes the risk of dehalogenation.

The Bechamp Reduction Mechanism: An Electron Transfer Cascade

The reduction of a nitro group using tin in hydrochloric acid proceeds through a series of two-electron transfer steps. The acidic medium is crucial, as it protonates the oxygen atoms of the nitro group, facilitating the reduction cascade and preventing the formation of undesired azo or azoxy coupling byproducts.[7]

The overall, simplified stoichiometry for the reaction is:

Ar-NO₂ + 3 SnCl₂ + 7 HCl → Ar-NH₃⁺Cl⁻ + 3 SnCl₄ + 2 H₂O

The reaction proceeds through nitroso and hydroxylamine intermediates before yielding the final anilinium chloride salt.[5][7] A final basic workup is required to deprotonate the salt and liberate the free diamine.[7]

Reduction Mechanism cluster_0 Acidic Reduction Phase cluster_1 Basic Workup Phase Ar-NO2 This compound Nitroso Nitroso Intermediate Ar-NO2->Nitroso + 2e⁻, + 2H⁺ - H₂O Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Anilinium Anilinium Salt Product Hydroxylamine->Anilinium + 2e⁻, + 2H⁺ - H₂O Diamine 4-Bromo-2-methoxybenzene-1,6-diamine Anilinium->Diamine + NaOH (aq) - H₂O, - NaCl SnCl2 SnCl₂ / HCl SnCl2->Ar-NO2 SnCl2->Nitroso SnCl2->Hydroxylamine Experimental Workflow Setup 1. Reaction Setup (Flask, Condenser) Charge 2. Charge Reagents (Nitroaniline, EtOH) Setup->Charge Reductant 3. Prepare Reductant (SnCl₂ in conc. HCl) Charge->Reductant Add 4. Slow Addition (Control Exotherm) Reductant->Add Reflux 5. Heat to Reflux (2-3 hours) Add->Reflux Monitor 6. TLC Monitoring Reflux->Monitor Cool 7. Cool to RT (Ice Bath) Monitor->Cool Quench 8. Basic Quench (Slowly add NaOH) Cool->Quench Filter 9. Filter Tin Salts (via Celite®) Quench->Filter Extract 10. Liquid-Liquid Extraction (EtOAc/Water) Filter->Extract Dry 11. Dry & Concentrate (Na₂SO₄, Rotovap) Extract->Dry Purify 12. Purify (Column Chromatography) Dry->Purify Characterize 13. Characterize Product Purify->Characterize

Sources

Application Note and Protocol for the Purification of 4-Bromo-2-methoxy-6-nitroaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 4-Bromo-2-methoxy-6-nitroaniline via recrystallization. The procedure is designed for researchers, scientists, and professionals in drug development to achieve high purity of this compound, which is essential for subsequent synthetic applications and biological screening. The protocol leverages a mixed-solvent system of ethanol and water, a widely applicable and effective method for the recrystallization of substituted anilines. This document explains the scientific rationale behind solvent selection and procedural steps, and includes a troubleshooting guide to address common challenges.

Introduction

This compound is a substituted aromatic amine whose structural complexity makes it a valuable building block in medicinal chemistry and materials science. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce confounding variables in biological assays. Recrystallization is a powerful and economical technique for the purification of solid organic compounds. The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Upon cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent system is the most critical parameter in developing a successful recrystallization protocol. For this compound, a polar protic solvent is predicted to be effective due to the presence of the polar nitro and amine functionalities. Based on the solubility characteristics of structurally similar compounds, such as 4-bromo-2-methoxy-N-methyl-6-nitroaniline, ethanol is a promising solvent, exhibiting good solubility at elevated temperatures.[1] To optimize the recovery of the purified compound, a mixed-solvent system of ethanol and water is proposed. In this system, ethanol acts as the primary solvent in which the compound is soluble at high temperatures, while water serves as an anti-solvent, reducing the compound's solubility upon cooling and promoting crystallization.

Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with magnetic stirring capabilities

  • Magnetic stir bars

  • Buchner funnel and filter flask

  • Filter paper (to fit Buchner funnel)

  • Glass stirring rod

  • Graduated cylinders

  • Pasteur pipettes

  • Spatula

  • Watch glass

  • Ice bath

  • Vacuum source

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • Analytical balance

Safety Precautions

This compound and its structural analogs are classified as harmful and irritants.[2][3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

All procedures should be performed in a well-ventilated fume hood. Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. Refer to the Material Safety Data Sheet (MSDS) for this compound and related compounds for complete safety information.

Experimental Protocol

This protocol is designed to be a robust starting point. The exact volumes of solvents may need to be adjusted based on the initial purity of the crude material.

1. Dissolution of the Crude Compound:

  • Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal amount of 95% ethanol to just cover the solid.

  • Gently heat the mixture on a hot plate or in a heating mantle with continuous stirring.

  • Gradually add more 95% ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a high recovery yield.

2. Decolorization (Optional):

  • If the resulting solution is highly colored, it may indicate the presence of colored impurities. In such cases, remove the flask from the heat source and allow it to cool slightly.

  • Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the solution.

  • Gently reheat the solution to a near-boiling temperature for 5-10 minutes with continuous stirring to allow the charcoal to adsorb the colored impurities.

3. Hot Filtration:

  • This step is necessary to remove any insoluble impurities and, if used, the activated charcoal. To prevent premature crystallization of the product during filtration, this step must be performed quickly.

  • Preheat a second Erlenmeyer flask (the receiving flask) and a stemless or short-stemmed funnel on the hot plate.

  • Place a piece of fluted filter paper in the preheated funnel.

  • Quickly pour the hot solution through the fluted filter paper into the preheated receiving flask.

4. Crystallization:

  • Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

5. Isolation and Washing of the Crystals:

  • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold deionized water.

  • Turn on the vacuum source and pour the cold crystalline mixture into the Buchner funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

  • Wash the crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor. It is important to use a minimal amount of cold solvent for washing to avoid dissolving the product.

  • Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.

6. Drying the Purified Product:

  • Carefully transfer the filter cake from the Buchner funnel to a pre-weighed watch glass.

  • Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

7. Characterization of the Purified Product:

  • Determine the melting point of the purified this compound. A sharp melting point close to the literature value is indicative of high purity.

  • Calculate the percent recovery of the purified compound.

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid add_solvent Add Minimum Hot Ethanol crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved decolorize Decolorize (Optional) with Activated Charcoal dissolved->decolorize if colored hot_filtration Hot Filtration decolorize->hot_filtration cool_slowly Slow Cooling to RT hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Ethanol vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound.

Data Presentation

ParameterDescriptionExpected Outcome
Solvent System Primary solvent and anti-solvent for recrystallization.Ethanol / Water
Appearance Physical state and color of the crude and purified product.Crude: Yellow to brown solid. Purified: Bright yellow crystalline solid.
Melting Point Temperature range over which the solid melts.A sharp melting point range is expected for the pure compound.
Recovery The percentage of the pure compound recovered from the crude material.Dependent on initial purity; aim for >80%.

Troubleshooting

IssuePossible CauseRecommended Solution
Compound does not dissolve Insufficient solvent.Add more hot ethanol in small increments until dissolution is complete.
"Oiling out" of the compound The solution is supersaturated at a temperature above the compound's melting point.Add a small amount of additional hot ethanol to the mixture. Allow the solution to cool more slowly.
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Reheat the solution to evaporate some of the solvent and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce crystallization.
Low recovery of the product Too much solvent was used; premature crystallization during hot filtration; excessive washing.Use the minimum amount of hot solvent. Ensure the filtration apparatus is preheated. Wash the crystals with a minimal amount of ice-cold solvent.

Conclusion

This application note details a reliable and effective protocol for the purification of this compound by recrystallization using an ethanol/water solvent system. By following this procedure and the accompanying troubleshooting guide, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and chemical synthesis. The principles and techniques described herein are broadly applicable to the purification of other substituted anilines and aromatic nitro compounds.

References

  • LookChem. (n.d.). 4-Bromo-2-methyl-6-nitroaniline.

Sources

Application Note: Strategic Synthesis of Novel Azo Dyes Utilizing 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Anilines in Azo Dye Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, distinguished by the presence of the azo chromophore (-N=N-). Their widespread industrial importance is due to their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications.[1] The synthesis is a classic two-stage process: the diazotization of a primary aromatic amine followed by its coupling with an electron-rich nucleophile.[2][3]

The choice of the primary amine, or the diazo component, is a critical determinant of the final dye's properties. 4-Bromo-2-methoxy-6-nitroaniline is a particularly valuable intermediate. Its molecular architecture, featuring a strategic arrangement of electron-withdrawing (bromo and nitro) and electron-donating (methoxy) groups, allows for fine-tuning the electronic properties of the resulting diazonium ion. This, in turn, profoundly influences the hue, intensity, and fastness properties of the final azo dye, making it an excellent candidate for creating specific shades of red, yellow, and black dyes.[2][4] This guide provides a detailed exploration of its use, from core chemical principles to field-tested synthesis protocols.

Core Mechanistic Principles: A Tale of Two Reactions

The synthesis of an azo dye from this compound hinges on two fundamental, sequential reactions: diazotization and azo coupling.

2.1. Diazotization: Formation of the Reactive Electrophile The first step involves the conversion of the primary amino group of this compound into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric or sulfuric acid.[5][6]

The reaction is critically temperature-sensitive. It must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing and liberating nitrogen gas, which would terminate the synthesis.[2][5] The strong acid serves to protonate nitrous acid, facilitating the formation of the nitrosonium ion (NO⁺), the key electrophile that attacks the amine.

2.2. Azo Coupling: The Chromophore-Forming Step The freshly prepared, cold diazonium salt solution is then introduced to a coupling component. This component is an aromatic compound rich in electrons, such as a phenol, naphthol, or another aniline derivative.[2][7] The diazonium ion, acting as a potent electrophile, attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction. This coupling reaction forms the characteristic azo linkage (-N=N-) and creates the extended conjugated system responsible for the dye's color.[2] For phenolic couplers, the reaction is typically carried out under mild alkaline conditions to generate the more strongly activating phenoxide anion.

Caption: General workflow for azo dye synthesis.

In-Depth Experimental Protocols

The following protocols provide a robust, step-by-step methodology for the synthesis of a representative azo dye using this compound and 2-Naphthol as the coupling component.

PART A: Diazotization of this compound

This protocol details the critical formation of the diazonium salt. The success of the entire synthesis is contingent upon the precise execution of this step.

Materials & Equipment:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Urea or Sulphamic Acid (optional)

  • Deionized Water

  • Beakers (100 mL, 250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Graduated cylinders and pipettes

Procedure:

  • Amine Suspension: In a 250 mL beaker, suspend 2.62 g (0.01 mol) of this compound in a mixture of 10 mL of concentrated HCl and 20 mL of deionized water.

    • Causality: The strong acid is essential for forming the amine salt, which is more soluble and reactive, and for generating nitrous acid in the subsequent step.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous magnetic stirring. It is imperative to maintain this temperature range throughout the diazotization process.[2][5]

  • Nitrite Solution Preparation: In a separate 100 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold deionized water. A slight molar excess of nitrite ensures complete conversion of the amine.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes using a pipette. Ensure the tip of the pipette is below the surface of the liquid to prevent the loss of nitrous fumes.

    • Trustworthiness: Slow, subsurface addition is a self-validating step to ensure the nitrous acid reacts immediately with the amine rather than decomposing, maximizing yield and safety.

  • Completion & Quenching: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. A clear solution of the diazonium salt should be obtained.

  • (Optional) Excess Nitrite Removal: To destroy any unreacted nitrous acid, a small amount of urea or sulphamic acid can be added until the solution no longer gives a positive test (blue-black color) with starch-iodide paper.[5][6] The resulting diazonium salt solution is highly reactive and should be used immediately in the next step.

PART B: Azo Coupling with 2-Naphthol

This protocol describes the formation of the azo dye through the reaction of the diazonium salt with an activated coupling partner.

Materials & Equipment:

  • Freshly prepared diazonium salt solution (from Part A)

  • 2-Naphthol (β-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Beakers (500 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Coupler Solution: In a 500 mL beaker, dissolve 1.44 g (0.01 mol) of 2-Naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

    • Causality: The alkaline medium deprotonates the hydroxyl group of 2-Naphthol, forming the sodium naphthoxide salt. The resulting phenoxide ion is a much more powerful nucleophile, significantly accelerating the electrophilic attack by the diazonium salt.[6]

  • Cooling: Cool this alkaline solution to below 5 °C in an ice bath with vigorous stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (prepared in Part A) to the cold 2-Naphthol solution with continuous, vigorous stirring.[2][6]

    • Observation: An intensely colored precipitate of the azo dye should form immediately upon addition.[2]

  • Completion: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling is complete.[2]

PART C: Product Isolation and Purification

Procedure:

  • Filtration: Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. This removes inorganic salts and excess alkali.[5]

  • Drying: Dry the crude product in a desiccator or a temperature-controlled oven at a moderate temperature (e.g., 60-70 °C).

  • Purification: For higher purity, the crude dye can be recrystallized from a suitable solvent such as glacial acetic acid or ethanol.[5][6][8] The purity can be checked by Thin-Layer Chromatography (TLC).[8][9]

Data Summary and Visualization

Table 1: Key Experimental Parameters

ParameterReagent/ConditionMoles (mol)Mass/VolumeRationale
Diazo Component This compound0.012.62 gThe core amine for diazotization.
Acid Medium Conc. HCl-10 mLCatalyst for diazotization; solubilizes amine.
Diazotizing Agent Sodium Nitrite (NaNO₂)0.0110.76 gSource of nitrous acid (in situ).
Coupling Component 2-Naphthol0.011.44 gElectron-rich nucleophile for coupling.
Alkaline Medium 10% NaOH-50 mLActivates the coupling component.
Reaction Temp. Diazotization & Coupling-0–5 °CPrevents diazonium salt decomposition.
Expected Product Azo Dye~0.008 (80% yield)~3.3 g(4-Bromo-2-methoxy-6-nitrophenyl)azo-2-naphthol
Expected Color Solid Precipitate--Deep Red / Maroon

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Intermediate [pos="4,5!", label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"CELLPADDING="4"><TR><TDCOLSPAN="2"BGCOLOR="#F1F3F4"><B>Diazonium IntermediateB>TD>TR><TR><TD>NameTD><TD>4-Bromo-2-methoxy-6-nitrobenzenediazoniumTD>TR><TR><TD>StructureTD><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=135898656&t=l" />TD>TR>TABLE>>];

Coupler [pos="0,0!", label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"CELLPADDING="4"><TR><TDCOLSPAN="2"BGCOLOR="#F1F3F4"><B>Coupling ComponentB>TD>TR><TR><TD>NameTD><TD>2-NaphtholTD>TR><TR><TD>StructureTD><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7037&t=l" />TD>TR>TABLE>>];

Final [pos="4,0!", label=< <TABLEBORDER="0"CELLBORDER="1"CELLSPACING="0"CELLPADDING="4"><TR><TDCOLSPAN="2"BGCOLOR="#F1F3F4"><B>Final Azo Dye ProductB>TD>TR><TR><TD>NameTD><TD>1-((4-Bromo-2-methoxy-6-nitrophenyl)diazenyl)naphthalen-2-olTD>TR><TR><TD>StructureTD><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14065608&t=l" />TD>TR>TABLE>>];

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Caption: Key molecular structures in the synthesis pathway.

Critical Safety and Handling Protocols

All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11][12][13]

  • This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled.[11] Avoid creating dust.[10][12] In case of contact, wash the affected area immediately with plenty of water.[10][11]

  • Acids and Bases: Concentrated HCl and NaOH are corrosive. Handle with extreme care to avoid contact with skin and eyes.

  • Diazonium Salts: While used in solution, solid diazonium salts can be explosive when dry. Do not attempt to isolate the diazonium salt intermediate.

  • Storage: Store this compound in a tightly closed container in a dry, well-ventilated place.[11][14]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.[11]

Characterization of the Final Product

To confirm the identity and purity of the synthesized azo dye, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point range is indicative of a pure compound.[8]

  • Thin-Layer Chromatography (TLC): Used to assess the purity of the product and monitor the progress of the reaction.[8][9]

  • UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax), which is characteristic of the dye's color.[5][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups, such as the N=N stretch of the azo group, O-H stretch of the phenol, and C-NO₂ stretches.[5][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural elucidation of the final product.[5]

References

  • CymitQuimica. (n.d.). 4-Bromo-2-methyl-6-nitroaniline Safety Data Sheet.
  • (2019). Synthesis of Disperse Dyes and Their Applications on Synthetic Fabrics. Journal of Chemical Society of Nigeria.
  • BenchChem. (2025). Application Notes: Synthesis of Novel Azo Dyes Utilizing 4-Bromo-2-methoxyphenol.
  • Otutu, J. O., et al. (2012). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Science Alert.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-methyl-6-nitroaniline.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet: 2-Bromo-4-nitroaniline.
  • Emmanuel, I., et al. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. ResearchGate.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-2-nitroaniline.
  • The Synthesis of Azo Dyes. (n.d.).
  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents.
  • SpecialChem. (n.d.). Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline.
  • ResearchGate. (2025). Synthesis and Characterization of 4-Bromophenylazo-2-Naphtholazo-Benzene.
  • Al-Ayed, A. S. (2020). An eco-friendly methodology for the synthesis of azocoumarin dye using cation exchange resins. PMC - NIH.
  • Journal of Global Pharma Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.
  • Falih, M. S., et al. (2024). Synthesis and Characterization of New Azo Dye Derived from Sulfamethaxolevia Diazonium Reaction and Study its Ability as an Acid-base Indicator. Al-Mustansiriyah Journal of Science.

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Application Notes and Protocols for the Quantitative Analysis of 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Analytical Imperative for 4-Bromo-2-methoxy-6-nitroaniline

This compound is a substituted aromatic amine characterized by a unique constellation of functional groups that dictate its chemical properties and potential applications. The benzene core is adorned with a bromine atom, a methoxy group, and a nitro group, in addition to the defining amino group. This intricate substitution pattern, featuring both electron-donating (amino, methoxy) and electron-withdrawing (nitro, bromo) moieties, creates a molecule with significant potential as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.

The precise and accurate quantification of this compound is paramount for ensuring the quality and consistency of starting materials, monitoring the progress of chemical reactions, and assessing the purity of final products. This guide provides a detailed exploration of robust analytical methodologies for the quantification of this compound, grounded in established principles of separation science and spectroscopy. We will delve into the causality behind experimental choices, offering field-proven insights to empower researchers in developing and validating their own analytical workflows.

Principles of Analysis: Selecting the Right Tool for the Task

The choice of an analytical method is contingent upon the specific requirements of the analysis, including sensitivity, selectivity, sample matrix complexity, and available instrumentation. For this compound, its molecular structure provides several avenues for detection and quantification. The presence of the nitroaniline chromophore makes it an excellent candidate for UV-Visible spectrophotometry. Its semi-volatile nature and thermal stability allow for analysis by gas chromatography, while its polarity and solubility in organic solvents are well-suited for high-performance liquid chromatography.

This guide will focus on two primary, orthogonal methods for the robust quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A versatile and widely accessible technique that offers excellent resolution and sensitivity for non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method providing high separation efficiency and definitive identification based on mass-to-charge ratio, ideal for complex matrices and trace-level analysis.

Additionally, a simpler UV-Visible Spectrophotometry protocol will be presented for at-line monitoring or for analyses where high sample throughput is a priority and the sample matrix is well-defined.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: The Rationale Behind the Method

Reverse-phase HPLC is the workhorse of pharmaceutical and chemical analysis for compounds of moderate polarity like this compound. A C18 stationary phase is chosen for its hydrophobic character, which will interact with the aromatic ring of the analyte. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by tuning the organic modifier concentration. A low percentage of acid (e.g., phosphoric acid or formic acid) is added to the mobile phase to ensure the consistent protonation of the amino group, leading to sharper peaks and improved reproducibility. UV detection is highly suitable due to the strong absorbance of the nitroaniline chromophore.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard_Prep Prepare Stock & Working Standards Filter Filter through 0.45 µm Syringe Filter Standard_Prep->Filter Sample_Prep Dissolve Sample in Mobile Phase Sample_Prep->Filter HPLC_System HPLC System with UV Detector Filter->HPLC_System C18_Column C18 Reverse-Phase Column HPLC_System->C18_Column Data_Acquisition Data Acquisition C18_Column->Data_Acquisition Calibration_Curve Generate Calibration Curve from Standards Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Instrumentation and Reagents

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

2. Mobile Phase Preparation

  • Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.

  • The optimal ratio should be determined experimentally to achieve a suitable retention time (typically 3-10 minutes).

  • Degas the mobile phase by sonication or vacuum filtration before use.

3. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL.

4. Sample Preparation

  • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determine the λmax of this compound by scanning a standard solution (a wavelength around 254 nm or a higher wavelength specific to the chromophore is expected).

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Expected Performance Characteristics (for Validation)
ParameterExpected Value
Linearity (R²)>0.999
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantitation (LOQ)~0.15 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98-102%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The Rationale Behind the Method

GC-MS offers unparalleled selectivity and sensitivity, making it the method of choice for complex sample matrices or when trace-level quantification is required. The analyte must be thermally stable and sufficiently volatile to be amenable to GC. This compound is expected to have these properties. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating a wide range of semi-volatile organic compounds. The mass spectrometer provides definitive identification based on the analyte's mass spectrum and characteristic fragmentation pattern. The presence of a bromine atom will result in a characteristic isotopic pattern (M+2 peak) in the mass spectrum, which is a powerful tool for confirmation.[1][2][3]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis Standard_Prep Prepare Stock & Working Standards in a suitable solvent (e.g., Ethyl Acetate) Sample_Prep Dissolve/Extract Sample GC_System Gas Chromatograph Sample_Prep->GC_System MS_Detector Mass Spectrometer GC_System->MS_Detector Data_Acquisition Data Acquisition (Scan or SIM mode) MS_Detector->Data_Acquisition Calibration_Curve Generate Calibration Curve from Standards Data_Acquisition->Calibration_Curve Confirmation Confirm Identity via Mass Spectrum Data_Acquisition->Confirmation Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed Protocol: GC-MS

1. Instrumentation and Reagents

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

  • Ethyl acetate (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • This compound reference standard

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of ethyl acetate.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.01 µg/mL to 10 µg/mL.

3. Sample Preparation

  • Dissolve or extract the sample with ethyl acetate to a final concentration within the calibration range.

  • If necessary, use a suitable extraction technique such as liquid-liquid extraction or solid-phase extraction for complex matrices.

4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-350 for identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (e.g., the molecular ion and major fragment ions). The presence of bromine isotopes (79Br and 81Br) will result in ion pairs with a ~1:1 ratio, differing by 2 m/z units.[1][3]

5. Data Analysis

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

  • Quantify the analyte in the sample using the calibration curve.

Expected Performance Characteristics (for Validation)
ParameterExpected Value
Linearity (R²)>0.999
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantitation (LOQ)~0.03 µg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95-105%

Method 3: UV-Visible Spectrophotometry

Expertise & Experience: The Rationale Behind the Method

UV-Visible spectrophotometry is a straightforward and cost-effective technique for the quantification of this compound in simple mixtures where interfering substances that absorb at the same wavelength are absent.[4] The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Detailed Protocol: UV-Visible Spectrophotometry

1. Instrumentation and Reagents

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Ethanol (spectroscopic grade)

  • This compound reference standard

2. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of ethanol.

  • Working Standards: Prepare a series of standards (e.g., 1, 2, 5, 10, 20 µg/mL) by diluting the stock solution with ethanol.

3. Determination of Maximum Absorbance (λmax)

  • Scan one of the working standards (e.g., 10 µg/mL) across the UV-Vis range (e.g., 200-500 nm) to identify the wavelength of maximum absorbance (λmax).

4. Sample Preparation

  • Dissolve the sample in ethanol to a concentration that falls within the linear range of the calibration curve.

5. Measurement

  • Set the spectrophotometer to the predetermined λmax.

  • Blank the instrument using ethanol.

  • Measure the absorbance of each standard and the sample solution.

6. Data Analysis

  • Create a calibration curve by plotting absorbance versus concentration for the standards.

  • Determine the concentration of the sample from its absorbance using the calibration curve.

Expected Performance Characteristics (for Validation)
ParameterExpected Value
Linearity (R²)>0.995
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantitation (LOQ)~1.5 µg/mL
Precision (%RSD)< 5%

Expert Insights and Troubleshooting

  • Solubility is Key: this compound is expected to be soluble in common organic solvents like methanol, ethanol, acetonitrile, and ethyl acetate, but sparingly soluble in water.[4] Always ensure complete dissolution of your sample and standards. Sonication may be used to aid dissolution.

  • Method Orthogonality: HPLC-UV and GC-MS are considered orthogonal methods because they rely on different separation and detection principles. Using both methods provides a higher degree of confidence in the analytical results.

  • Derivatization in GC: While many anilines require derivatization to improve their chromatographic properties, the substitution pattern of this compound may render it sufficiently stable and volatile for direct GC analysis.[5] However, if peak tailing is observed, derivatization of the amino group (e.g., by acylation) can be explored.

  • Mass Spectral Interpretation: The presence of a single bromine atom in the molecule will result in a characteristic M+ and M+2 isotopic pattern in the mass spectrum with an intensity ratio of approximately 1:1.[1][3] This is a powerful diagnostic tool for confirming the identity of the analyte. The fragmentation pattern will likely involve the loss of the nitro group (-46 Da) and the methoxy group (-31 Da).[2]

  • Method Validation: The protocols provided are starting points. It is crucial to perform a full method validation according to ICH or other relevant guidelines to ensure the method is suitable for its intended purpose. This includes assessing specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.

References

  • PubMed. Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • EPA. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • MDPI. Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water.
  • LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • EPA. method 8091 nitroaromatics and cyclic ketones by gas chromatography.
  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • ATSDR. analytical methods.
  • ResearchGate. UV-vis absorption spectra for the gradual reduction of 2-nitroaniline...
  • ResearchGate. UV-visible spectra obtained from saturated with aqueous solutions of...
  • NIST. p-Nitroaniline.
  • ResearchGate. Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
  • ResearchGate. UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water.
  • Semantic Scholar. Derivatization Methods in GC and GC/MS.
  • Medicine Grade Bulk Supply at Attractive Prices. 4-Bromo-2-nitroaniline CAS: 875-51-4.
  • NIST. Benzene, 1-bromo-2-nitro-.
  • NIST. Benzene, 1-bromo-3-nitro-.
  • Peak Scientific. Gas Chromatography Method List.
  • Cheméo. Chemical Properties of 4-Bromo-2-methyl-6-nitroaniline (CAS 77811-44-0).
  • Chemistry LibreTexts. 5.2 Mass Spectrometry.
  • University of Puget Sound. Introduction to Spectroscopy V: Mass Spectrometry.
  • YouTube. Bromo pattern in Mass Spectrometry.
  • Davidson Analytical Services. Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography.
  • SIELC Technologies. Separation of 2-Bromo-4-nitroaniline on Newcrom R1 HPLC column.
  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines.
  • Scribd. TLC Separation of Nitroanilines.

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Application Note: A Validated Protocol for the Scalable Synthesis of 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the large-scale synthesis of 4-Bromo-2-methoxy-6-nitroaniline, a key intermediate in the development of advanced pharmaceutical compounds.[1] The protocol detailed herein is designed for scalability, safety, and high purity, moving beyond traditional methods that often employ hazardous reagents like elemental bromine.[2] We present a robust methodology centered on the selective bromination of 2-methoxy-6-nitroaniline using N-Bromosuccinimide (NBS), a safer and more manageable reagent for industrial applications.[3][4] This guide explains the underlying chemical principles, provides a detailed step-by-step protocol, outlines critical safety and handling procedures, and specifies analytical methods for quality control. The information is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Introduction & Scientific Principles

This compound is a substituted aniline derivative whose structural complexity makes it a valuable building block in medicinal chemistry. The strategic placement of its functional groups—an amine, a methoxy group, a nitro group, and a bromine atom—allows for diverse subsequent chemical transformations in the synthesis of more complex target molecules.[5]

The core of this synthesis is an electrophilic aromatic substitution reaction. The regioselectivity of the bromination is dictated by the existing substituents on the aniline ring:

  • Amino (-NH₂) and Methoxy (-OCH₃) Groups: Both are powerful activating, ortho, para-directing groups. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

  • Nitro (-NO₂) Group: This is a strong deactivating, meta-directing group, which withdraws electron density from the ring.

The combined electronic effects of these groups direct the incoming electrophile (Br⁺) to the C4 position, which is para to the strongly activating amino group and ortho to the methoxy group, while avoiding the positions deactivated by the nitro group. This inherent regioselectivity leads to a clean reaction with a high yield of the desired isomer.

For large-scale synthesis, substituting liquid bromine with a solid, crystalline source like N-Bromosuccinimide (NBS) is a critical safety and handling decision.[2][3] NBS provides a controlled, in-situ source of electrophilic bromine, mitigating the significant hazards associated with storing and handling highly corrosive and toxic liquid bromine.[6][7]

Visualized Synthesis Workflow

The following diagram outlines the complete workflow for the large-scale synthesis of this compound.

Synthesis_Workflow start_node Start: Reagent Preparation setup Reactor Setup (Glass-lined, N2 Purge) start_node->setup Inert Atmosphere process_node process_node qc_node qc_node safety_node safety_node end_node End: Final Product charge Charge Reactor: 1. 2-methoxy-6-nitroaniline 2. Acetonitrile (Solvent) setup->charge Charge Reagents cool Cool Reactor to 0-5 °C charge->cool Set Temperature add_nbs Slowly Add NBS Solution (Maintain T < 10 °C) cool->add_nbs Controlled Addition safety_exotherm Monitor for Exotherm add_nbs->safety_exotherm react Stir at RT for 2-4h add_nbs->react Allow to React monitor_qc In-Process QC (TLC/HPLC) react->monitor_qc Check Progress quench Quench Reaction (aq. Na2S2O3) monitor_qc->quench Reaction Complete concentrate Solvent Removal (Rotary Evaporation) quench->concentrate Remove Solvent isolate Isolate Crude Solid (Add H2O, Filter) concentrate->isolate Precipitate Product purify Recrystallize from Ethanol isolate->purify Purify dry Dry Under Vacuum (40-50 °C) purify->dry Final Drying final_qc Final QC (¹H NMR, HPLC, MP) dry->final_qc Final Analysis final_qc->end_node Package & Store

Caption: High-level workflow for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.GradeSupplierNotes
2-methoxy-6-nitroaniline5359-05-7≥98%Standard SupplierStarting Material
N-Bromosuccinimide (NBS)128-08-5≥98%Standard SupplierBrominating Agent
Acetonitrile (MeCN)75-05-8AnhydrousStandard SupplierReaction Solvent
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7ACS ReagentStandard SupplierQuenching Agent
Ethanol (EtOH)64-17-5200 Proof, ACSStandard SupplierRecrystallization Solvent
Deionized Water7732-18-5Type IIIn-houseFor work-up
Celite® 54568855-54-9N/AStandard SupplierFiltration Aid (Optional)
Equipment
EquipmentSpecificationPurpose
Glass-Lined Reactor50 L, with overhead stirrer, thermocouple, condenser, and N₂ inletMain reaction vessel
Chiller/Heater Circulator-20 °C to 100 °C rangeTemperature control of the reactor
Addition Funnel10 L, pressure-equalizingControlled addition of NBS solution
Rotary Evaporator20 L capacitySolvent removal
Nutsche Filter/DryerAppropriate for scaleProduct filtration and drying
Vacuum OvenRated for solvent removalFinal product drying
Standard GlasswareBeakers, graduated cylinders, flasksReagent preparation
Analytical Balance0.01 g readabilityWeighing reagents
HPLC SystemC18 column, UV detectorReaction monitoring and purity analysis
NMR Spectrometer≥400 MHzStructural confirmation
Melting Point ApparatusDigitalPurity assessment

Detailed Synthesis Protocol

This protocol is designed for a target output of approximately 2.0 - 2.5 kg of this compound. Adjust quantities proportionally for different scales.

Step 1: Reactor Preparation and Charging
  • Ensure the 50 L reactor is clean, dry, and has been purged with nitrogen gas to establish an inert atmosphere.

  • Charge the reactor with 2-methoxy-6-nitroaniline (1.68 kg, 10.0 mol, 1.0 equiv.) .

  • Add anhydrous acetonitrile (17 L) to the reactor.

  • Begin stirring at 100-150 RPM to dissolve the starting material. The solution will be dark red/orange.

Step 2: Cooling and NBS Addition
  • Cool the reactor jacket to bring the internal temperature of the solution down to 0-5 °C .

  • In a separate vessel, carefully dissolve N-Bromosuccinimide (1.87 kg, 10.5 mol, 1.05 equiv.) in anhydrous acetonitrile (8 L) . This may require gentle warming but must be cooled back to room temperature before use.

  • Transfer the NBS solution to the addition funnel.

  • Begin a slow, dropwise addition of the NBS solution to the reactor over 2-3 hours .

    • Causality: Slow addition is paramount to control the reaction exotherm. A rapid increase in temperature can lead to side reactions and a potential runaway scenario. Maintain the internal temperature below 10 °C throughout the addition.

Step 3: Reaction and Monitoring
  • After the NBS addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir the mixture at room temperature for an additional 2-4 hours .

  • Monitor the reaction progress using TLC or HPLC.

    • TLC System: 3:1 Hexanes:Ethyl Acetate. The product spot should appear at a lower Rf than the starting material.

    • HPLC Analysis: Monitor for the disappearance of the 2-methoxy-6-nitroaniline peak. The reaction is considered complete when <1% of the starting material remains.

Step 4: Quenching and Work-up
  • Once the reaction is complete, cool the mixture back to 10-15 °C .

  • Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (approx. 5 L) .

  • Slowly add the sodium thiosulfate solution to the reactor to quench any unreacted NBS and bromine. Stir for 30 minutes.

    • Trustworthiness: This step is a self-validating control measure, ensuring that no reactive bromine species remain, which is crucial for safe handling during subsequent solvent removal.

  • Reduce the volume of the acetonitrile in the reactor by approximately 75% using vacuum distillation.

Step 5: Isolation and Purification
  • To the concentrated reaction slurry, add deionized water (20 L) with vigorous stirring. This will cause the crude product to precipitate out of the solution.

  • Stir the slurry for 1 hour, then collect the solid product by filtration using a Nutsche filter.

  • Wash the filter cake with deionized water (2 x 5 L) until the filtrate is neutral and colorless.

  • For recrystallization, transfer the crude solid back to the reactor (after cleaning) and add Ethanol (approx. 8-10 L per kg of crude product) .

  • Heat the mixture to 70-75 °C with stirring until all the solid dissolves.

  • Slowly cool the solution to 0-5 °C over several hours to allow for the formation of well-defined crystals.

  • Filter the purified crystals and wash the cake with a small amount of cold ethanol.

Step 6: Drying and Characterization
  • Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • The expected yield is typically in the range of 85-95%.

  • Characterize the final product for identity and purity using ¹H NMR, HPLC, and melting point analysis.

Quantitative Data Summary

ParameterValueNotes
Starting Material1.68 kg (10.0 mol)2-methoxy-6-nitroaniline
Brominating Agent1.87 kg (10.5 mol)N-Bromosuccinimide (1.05 equiv.)
Reaction Temperature0-10 °C (Addition)Critical for selectivity
Reaction Time4-7 hours totalMonitor by HPLC
Expected Yield2.2 - 2.3 kg85-95%
Purity (by HPLC)≥99.0%Post-recrystallization
Melting Point~110-113 °CLiterature value[2]

Safety & Environmental Health (EHS)

This protocol involves hazardous materials and should only be performed by trained personnel in a controlled laboratory or plant environment.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes. Handle in a well-ventilated area and wear appropriate PPE.[3]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Use in a well-ventilated area away from ignition sources.

  • Bromine (Potential Byproduct): Although NBS is used, trace amounts of bromine may be present. Bromine is highly toxic, corrosive, and dangerous for the environment.[6][7] Ensure quenching is thorough.

  • Personal Protective Equipment (PPE): Safety glasses or goggles, face shield, chemically resistant gloves (nitrile or neoprene are suitable), and a flame-retardant lab coat are mandatory.[7][8]

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][10]

    • Spills: For small spills, absorb with an inert material (e.g., vermiculite) and treat with a 10% sodium thiosulfate solution before disposal. For large spills, evacuate the area and follow emergency protocols.[8]

  • Waste Disposal: All solvent and aqueous waste must be collected in properly labeled containers and disposed of according to local, state, and federal regulations.

References

  • Slideshare. (n.d.). Bromine handling and safety.
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. RSC Education.
  • Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. CDC.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Gujarat Alkalies and Chemicals Limited. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).
  • Experimental Methods. (n.d.). 1. Bromination Methods.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions.
  • ResearchGate. (n.d.). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-2-methyl-6-nitroaniline in Pharmaceutical Synthesis.
  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-methoxy-6-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in mechanistic principles and practical laboratory experience to ensure scientific integrity and reproducibility.

I. Understanding the Synthesis: Core Strategies and Mechanistic Insights

The synthesis of this compound, a key intermediate in various research and development applications, typically proceeds via electrophilic aromatic substitution. The strategic placement of the bromo, methoxy, and nitro groups on the aniline ring requires careful consideration of directing effects and reaction conditions. Two primary synthetic routes are commonly employed:

  • Bromination of 2-methoxy-6-nitroaniline: In this approach, the starting material already possesses the nitro and methoxy groups, which direct the incoming electrophile (bromine). The amino group is a strong activator and ortho-, para-director, while the methoxy group is also an activator and ortho-, para-director. The nitro group is a deactivator and meta-director. The interplay of these directing effects is crucial for achieving the desired regioselectivity.

  • Nitration of 4-bromo-2-methoxyaniline: This route begins with the bromo and methoxy functionalities in place. The subsequent nitration must be carefully controlled to introduce the nitro group at the desired position. The amino and methoxy groups will direct the incoming nitro group.

Below is a visual representation of the synthetic pathways.

Synthetic_Pathways cluster_0 Route 1: Bromination cluster_1 Route 2: Nitration 2-methoxy-6-nitroaniline 2-methoxy-6-nitroaniline 4-Bromo-2-methoxy-6-nitroaniline_R1 This compound 2-methoxy-6-nitroaniline->4-Bromo-2-methoxy-6-nitroaniline_R1 Bromination (e.g., Br2, NBS) 4-bromo-2-methoxyaniline 4-bromo-2-methoxyaniline 4-Bromo-2-methoxy-6-nitroaniline_R2 This compound 4-bromo-2-methoxyaniline->4-Bromo-2-methoxy-6-nitroaniline_R2 Nitration (HNO3/H2SO4)

Caption: Primary synthetic routes to this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis of this compound, providing actionable solutions based on chemical principles.

Issue 1: Low Yield of the Desired Product

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors, including incomplete reactions, side product formation, and suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The steric hindrance from the existing substituents may slow down the reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending the duration or cautiously increasing the temperature.

    • Pro-Tip: When increasing temperature, do so in small increments (e.g., 5-10 °C) to avoid promoting side reactions.

  • Side Product Formation:

    • Cause: Over-bromination (polybromination) or formation of undesired regioisomers are common side reactions in electrophilic aromatic substitutions. The strong activating effect of the amino and methoxy groups can lead to the addition of more than one bromine atom.[1]

    • Solution:

      • Control Stoichiometry: Use a precise stoichiometry of the brominating agent (e.g., 1.0 to 1.1 equivalents).

      • Choice of Brominating Agent: Consider using a milder brominating agent like N-Bromosuccinimide (NBS) instead of elemental bromine, which can offer better control.[2]

      • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.

  • Suboptimal Reagent Purity:

    • Cause: Impurities in starting materials or solvents can interfere with the reaction.

    • Solution: Ensure all reagents and solvents are of high purity and are anhydrous where necessary.

Issue 2: Difficulty in Product Purification

Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are most effective?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, isomers, and other side products.

  • Recrystallization:

    • Principle: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical.

    • Solvent Selection: Ideal solvents are those in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for solvent screening include ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.

    • Procedure:

      • Dissolve the crude product in a minimum amount of hot solvent.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

      • Collect the crystals by filtration.

      • Wash the crystals with a small amount of cold solvent to remove adhering impurities.

  • Column Chromatography:

    • Principle: If recrystallization fails to provide the desired purity, column chromatography is a powerful alternative.

    • Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis.

    • Pro-Tip: Start with a low polarity eluent and gradually increase the polarity to effectively separate the components.

Issue 3: Formation of Multiple Isomers

Question: My analysis (e.g., NMR, LC-MS) indicates the presence of multiple isomers in my product. How can I improve the regioselectivity of the reaction?

Answer:

The formation of isomers is a common challenge in electrophilic aromatic substitution on polysubstituted rings.

  • Understanding Directing Effects:

    • In the bromination of 2-methoxy-6-nitroaniline, the strongly activating amino and methoxy groups are ortho-, para-directing. The position para to the amino group and ortho to the methoxy group is the most likely site of substitution.

    • In the nitration of 4-bromo-2-methoxyaniline, the amino and methoxy groups will direct the incoming nitro group.

  • Strategies to Enhance Regioselectivity:

    • Protecting Groups: To control the directing effect of the highly activating amino group, it can be temporarily converted to a less activating acetamido group (-NHCOCH₃).[1] This involves an additional protection step (acetylation) before the electrophilic substitution and a deprotection step (hydrolysis) afterward.[1][3]

    • Reaction Conditions:

      • Solvent: The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., acetic acid, dichloromethane, acetonitrile).

      • Lewis Acid Catalysts: In some cases, the use of a mild Lewis acid catalyst can improve the selectivity of the reaction.

The following diagram illustrates the troubleshooting workflow:

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Purity->Start Impure Monitor_Reaction Monitor Reaction by TLC Check_Purity->Monitor_Reaction Purity OK Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Extend Time - Increase Temperature Incomplete_Reaction->Optimize_Conditions Yes Optimize_Reagents Optimize Reagents: - Control Stoichiometry - Use Milder Reagent (NBS) Side_Products->Optimize_Reagents Yes Purification_Strategy Refine Purification Strategy Side_Products->Purification_Strategy No Optimize_Conditions->Monitor_Reaction Optimize_Reagents->Monitor_Reaction Recrystallization Optimize Recrystallization: - Screen Solvents Purification_Strategy->Recrystallization Recrystallization Possible Column_Chromatography Perform Column Chromatography Purification_Strategy->Column_Chromatography Recrystallization Ineffective End High Yield, Pure Product Recrystallization->End Column_Chromatography->End

Caption: A systematic workflow for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

A1: The choice between 2-methoxy-6-nitroaniline and 4-bromo-2-methoxyaniline often depends on the commercial availability and cost of the starting materials. Both routes are viable. The bromination of 2-methoxy-6-nitroaniline is often more direct if the starting material is readily available.

Q2: Are there any specific safety precautions I should take?

A2: Yes. Both elemental bromine and concentrated nitric and sulfuric acids are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Bromine should be handled with extreme care due to its volatility and severe respiratory and skin irritant properties.[2]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected chemical shifts, integration, and coupling patterns for the protons and carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups such as the amino (N-H stretches) and nitro (N-O stretches) groups.

Q4: Can this synthesis be scaled up for larger quantities?

A4: Yes, but with caution. When scaling up, heat management becomes critical, especially during the addition of nitrating agents or brominating agents, as these reactions are often exothermic. A gradual, controlled addition of reagents and efficient stirring are essential to maintain a safe and consistent reaction temperature. A pilot run at a smaller scale is always recommended before proceeding to a large-scale synthesis.

IV. Detailed Experimental Protocol: Bromination of 2-methoxy-6-nitroaniline

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions.

Materials:

  • 2-methoxy-6-nitroaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Stir bar and round-bottom flask

  • Ice bath

  • TLC plates (silica gel)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-6-nitroaniline (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

    • Alternatively, purify the crude product by column chromatography on silica gel.

Data Summary Table:

ParameterValueReference
Molecular FormulaC₇H₇BrN₂O₃
Molecular Weight247.05 g/mol [4]
AppearanceYellow to orange solid[2]
Melting Point110-113 °C (for 4-bromo-2-nitroaniline)[2]

Note: The melting point provided is for a structurally similar compound and may vary for the target molecule.

V. References

  • Smolecule. (n.d.). 4-bromo-2-methoxy-N-methyl-6-nitroaniline. Retrieved from

  • Smolecule. (n.d.). 2-Bromo-6-methoxy-4-nitroaniline. Retrieved from

  • Benchchem. (n.d.). A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. Retrieved from

  • ChemicalBook. (n.d.). 4-Bromo-2-nitroaniline synthesis. Retrieved from

  • Guidechem. (n.d.). How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally. Retrieved from

  • Oakwood Chemical. (n.d.). 2-Bromo-4-methoxy-6-nitroaniline. Retrieved from

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Bromo-2-methyl-6-nitroaniline in Pharmaceutical Synthesis. Retrieved from

  • BLDpharm. (n.d.). 1799973-80-0|4-Bromo-2-methoxy-N-methyl-6-nitroaniline. Retrieved from

  • vibzz lab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. Retrieved from

  • Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide. Retrieved from

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline. Retrieved from

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Retrieved from

  • PubChem. (n.d.). 4-Bromo-2-methoxyaniline. Retrieved from

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Bromo-2-methoxyaniline. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methoxyaniline 59557-91-4. Retrieved from

  • Benchchem. (n.d.). 4-Bromo-2-nitroaniline | 875-51-4. Retrieved from

  • PMC. (n.d.). 2-Bromo-4-nitroaniline. Retrieved from

  • Dr. Tania CS. (2024, February 28). synthesis of 4-bromo-2-nitrotoluene [Video]. YouTube. Retrieved from

  • ResearchGate. (n.d.). (PDF) 2-Bromo-4-nitroaniline. Retrieved from

Sources

Technical Support Center: Purification of 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PN-4261-01

Last Updated: January 7, 2026

Introduction

4-Bromo-2-methoxy-6-nitroaniline is a highly functionalized aromatic compound, serving as a critical building block in the synthesis of pharmaceuticals and other high-value chemical entities. Its molecular architecture, featuring a delicate interplay of electron-donating (amino, methoxy) and electron-withdrawing (nitro, bromo) groups, presents unique and significant challenges during purification. This guide provides field-proven troubleshooting strategies and answers to frequently asked questions, empowering researchers to overcome common hurdles and achieve high purity. We will delve into the causality behind purification choices, ensuring a robust and reproducible methodology.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My crude product is a dark, oily solid with low purity after synthesis. What are the likely impurities?

Answer: The complex nature of your crude product likely stems from several sources, primarily process-related and degradation impurities.[1] Given the multi-step nature of synthesizing such a substituted aniline, the most probable contaminants are:

  • Isomeric Byproducts: The bromination and nitration steps in the synthesis are prone to generating constitutional isomers. Depending on your synthetic route, you may have impurities such as 2-bromo-4-methoxy-6-nitroaniline or isomers where the functional groups are arranged differently on the aromatic ring. Controlling regioselectivity during synthesis is paramount.

  • Incompletely Reacted Starting Materials: Carryover of precursors, for example, 2-methoxy-6-nitroaniline (if bromination is the final step) or 4-bromo-2-methoxyaniline (if nitration is the final step), is a common issue.

  • Polybrominated Species: Aggressive bromination conditions can lead to the introduction of a second bromine atom onto the ring.

  • Oxidation/Degradation Products: Anilines, especially when heated or exposed to air, are susceptible to oxidation, which can form colored polymeric impurities, often appearing as a red or brown tint.[2] Nitroaromatic compounds can also exhibit thermal instability.[3][4]

Question 2: I'm struggling to separate the target compound from a closely-related isomer using column chromatography. What can I do?

Answer: Co-elution of isomers is a frequent challenge. The key is to enhance the differential interaction between your isomers and the stationary phase.

Causality: Isomers often have very similar polarities, making separation difficult with standard isocratic elution. The goal is to exploit subtle differences in their structure.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Reduce Polarity: Start with a less polar solvent system (e.g., increase the hexane proportion in a hexane/ethyl acetate system). This forces the compounds to interact more strongly with the silica gel, potentially amplifying small polarity differences.

    • Use a Different Solvent System: Switch from the common ethyl acetate/hexane system to a dichloromethane/methanol or toluene/acetone system. The different solvent-solute interactions can alter the elution order and improve separation.

    • Employ Gradient Elution: A shallow, slow gradient from a non-polar to a more polar mobile phase is highly effective for separating compounds with close Rf values.[5][6]

  • Modify Stationary Phase:

    • Use High-Performance Silica: Employ silica gel with a smaller particle size (e.g., 25-40 µm) for higher resolution.

    • Consider Alternative Phases: If silica fails, consider alumina (basic or neutral) or reverse-phase (C18) chromatography, which separates based on hydrophobicity rather than polarity.

  • Check Sample Loading:

    • Ensure the crude sample is dissolved in a minimal amount of solvent and loaded as a concentrated band. Overloading the column is a common cause of poor separation.[5]

Question 3: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?

Answer: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point. This is common for compounds with multiple functional groups that can disrupt crystal lattice formation.

Troubleshooting Steps:

  • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature as slowly as possible. Insulating the flask can help. Rapid cooling favors oil formation over crystal nucleation.

  • Add More Solvent: The solution might be too concentrated. Add a small amount of the hot "good" solvent to the oiled-out mixture to redissolve it, then cool slowly again.

  • Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.

  • Change the Solvent System: This is often the most effective solution.

    • Use a solvent system with a lower boiling point.

    • Try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) and add a "poor" solvent (e.g., water, hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to clarify and then cool slowly.

Question 4: My purification yield is consistently low. Where am I losing my product?

Answer: Low yield can result from losses at multiple stages. A systematic check is required.

Troubleshooting Steps:

  • Recrystallization Losses:

    • Excess Solvent: Using too much hot solvent will keep a significant portion of your product dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude material.

    • Premature Crystallization: If the product crystallizes on the filter paper during hot filtration, pre-heat your funnel and receiving flask.

    • Incomplete Crystallization: Ensure the solution is cooled sufficiently, finishing with an ice bath to maximize precipitation.

  • Column Chromatography Losses:

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. If you suspect this, try deactivating the silica with a small amount of triethylamine in your eluent or switch to a less acidic stationary phase like neutral alumina.

    • Streaking/Tailing: This leads to broad fractions that are difficult to combine without including impurities. This can be caused by overloading or using a solvent that is too polar for initial elution.

  • Extraction Losses:

    • Incorrect pH: During acid-base extraction, ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to fully protonate the aniline or sufficiently basic (pH > 12) to deprotonate any acidic impurities. Check with pH paper.

    • Insufficient Mixing/Extractions: Emulsions can form, trapping product at the interface. Perform multiple extractions with smaller volumes of solvent for better efficiency than a single large-volume extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most robust, first-pass purification strategy for crude this compound?

A1: A multi-step approach is recommended.

  • Acid-Base Extraction: First, dissolve the crude material in an organic solvent (like dichloromethane or ethyl acetate) and perform an acid-base extraction.[7] Wash the organic layer with a dilute acid (e.g., 1M HCl) to extract your basic aniline product into the aqueous layer, leaving many neutral impurities behind.[8][9] Then, basify the acidic aqueous layer with a strong base (e.g., NaOH) to precipitate your purified aniline, which can be re-extracted into an organic solvent.

  • Recrystallization: After the extraction, recrystallization is an excellent second step to remove any remaining closely-related basic impurities.

Q2: Which solvent system is best for recrystallizing this compound?

A2: There is no single "best" solvent, and empirical testing is crucial.[10] However, based on the molecule's polarity, good starting points are:

  • Single Solvents: Ethanol, methanol, or ethyl acetate. These are polar enough to dissolve the compound when hot but may allow crystallization upon cooling.[11]

  • Mixed Solvent Systems: An ethanol/water or acetone/hexane mixture is highly promising. The principle is to dissolve the compound in a minimal amount of the more polar "good" solvent and then add the non-polar "poor" solvent until saturation is reached.[12]

Table 1: Suggested Solvent Systems for Purification

Purification Method Solvent System Rationale
Recrystallization Ethanol/Water Good for moderately polar compounds; high solubility in hot ethanol, low in cold water.[11]
Ethyl Acetate/Hexane Excellent for tuning polarity; dissolves in ethyl acetate, precipitates with hexane.[12]
Column Chromatography Hexane/Ethyl Acetate (Gradient) Standard choice for compounds of moderate polarity. A gradient allows for the separation of closely eluting spots.[5]

| | Dichloromethane/Methanol (Gradient) | A more polar system for compounds that do not move in Hexane/EtOAc. |

Q3: How can I reliably assess the purity of my final product?

A3: A combination of methods provides the most trustworthy assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a mobile phase like acetonitrile/water is a common starting point for anilines.[13][14][15]

  • Thin-Layer Chromatography (TLC): Essential for quick, qualitative checks. Development of a single spot in multiple solvent systems is a good purity indicator.[6]

  • Melting Point: A sharp melting point range (within 1-2 °C) that matches the literature value indicates high purity. Impurities typically depress and broaden the melting point range.[16][17]

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and can reveal the presence of impurities if their signals are detectable.

Q4: What are the recommended storage conditions for purified this compound?

A4: Like many anilines, this compound can be sensitive to light and air. It should be stored in a tightly sealed, amber glass vial in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation and prolong shelf life.

Visualized Workflows and Structures

Diagram 1: General Purification Workflow

This diagram illustrates the decision-making process for purifying the crude product.

Purification_Workflow Crude Crude Product Purity_Check Purity Assessment (TLC/HPLC) Crude->Purity_Check Choice Purity Acceptable? Purity_Check->Choice Extraction Acid-Base Extraction Choice->Extraction No Final_Product Purified Product Choice->Final_Product Yes Column Column Chromatography Extraction->Column Isomers Present Recrystal Recrystallization Extraction->Recrystal Minor Impurities Column->Final_Product Recrystal->Final_Product Final_Check Final Purity & Characterization Final_Product->Final_Check

Caption: Decision workflow for purifying this compound.

Diagram 2: Target Compound and Potential Isomeric Impurities

This diagram shows the structure of the desired product alongside a likely isomeric byproduct.

Caption: Target molecule and a common positional isomer impurity.

References

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho.
  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Studylib.net.
  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization. Huaxi Chemical.
  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube.
  • Confluence. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic - Confluence.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • PubMed Central (PMC) - NIH. (2021, October 26). Quantification of aniline and N-methylaniline in indigo.
  • Unknown Source. (n.d.). Recrystallization.
  • LookChem. (n.d.). Purification of Aniline. Chempedia - LookChem.
  • Unknown Source. (n.d.). Exp 6 - Extraction.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International.
  • ResearchGate. (2025, August 9). Thermal stability and frequency-dependent electrical conductivity of poly(aniline-co-m-nitroaniline). Request PDF.
  • SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column.
  • Unknown Source. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • ResearchGate. (2025, August 10). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Request PDF.
  • Pearson. (2024, March 4). Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. Pearson.
  • Wikipedia. (n.d.). 4-Nitroaniline. Wikipedia.
  • PubChem. (n.d.). 4-Bromo-2-nitroaniline. PubChem.
  • Ataman Kimya. (n.d.). ANILINE. Ataman Kimya.
  • Sciencemadness Discussion Board. (2005, January 11). aniline impurities. Sciencemadness.org.
  • Scribd. (n.d.). Organic Chemistry (Lab Manual). Scribd.
  • PubChem. (n.d.). 3-Nitroaniline. PubChem.
  • ioKinetic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. ioKinetic.
  • Chemsrc. (2025, August 26). 4-Bromo-2-nitroaniline | CAS#:875-51-4. Chemsrc.

Sources

side products in the synthesis of 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers and chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the synthesis of 4-Bromo-2-methoxy-6-nitroaniline. As a key intermediate in pharmaceutical and materials science, achieving high purity is paramount. This guide offers expert insights into identifying and mitigating the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

There are two main electrophilic aromatic substitution strategies to synthesize this compound. The choice often depends on the availability of starting materials and the desired control over regioselectivity.

  • Nitration of 4-Bromo-2-methoxyaniline: This is a common route where the aniline derivative is treated with a nitrating agent. A critical consideration is the high reactivity of the starting material, which contains two strong activating groups (amino and methoxy).

  • Bromination of 2-methoxy-6-nitroaniline: In this pathway, the nitro-substituted aniline is brominated. The existing substituents guide the position of the incoming bromine atom.

A multi-step synthesis starting from a simpler precursor like aniline is also employed, particularly in academic settings, as it demonstrates the use of protecting groups to control reactivity and regioselectivity.[1]

Q2: Why is controlling side product formation so critical in this synthesis?

The aniline ring in the precursors is highly activated by the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups.[2][3] This high reactivity, while facilitating the desired substitution, can easily lead to several undesirable outcomes:

  • Isomeric Impurities: Formation of isomers where the nitro or bromo group is added to an undesired position on the aromatic ring. These isomers often have similar physical properties, making purification by crystallization or chromatography difficult and costly.

  • Over-substitution: The activated ring is susceptible to multiple substitutions (e.g., di-bromination or di-nitration), reducing the yield of the target molecule.[4]

  • Oxidative Decomposition: Aniline and its derivatives are sensitive to oxidation, especially under the strongly acidic conditions required for nitration or in the presence of strong brominating agents. This leads to the formation of tarry byproducts and significantly lowers the overall yield.[4][5]

These side products not only reduce the yield but can also interfere with subsequent reaction steps and introduce impurities into the final active pharmaceutical ingredient (API) or material.

Troubleshooting Guide: Side Product Formation

This section addresses specific issues encountered during the synthesis of this compound and provides solutions grounded in chemical principles.

Problem 1: My final product is contaminated with isomeric impurities.

Scenario: You are performing the nitration of 4-bromo-2-methoxyaniline and your NMR analysis shows a mixture of products, including an isomer with the nitro group at the 5-position instead of the desired 6-position.

Root Cause Analysis:

In strongly acidic media, such as the nitric/sulfuric acid mixture used for nitration, the basic amino group can be protonated to form an anilinium ion (-NH₃⁺). This anilinium group is a powerful electron-withdrawing group and is meta-directing.[3][6] This competes with the ortho, para-directing influence of the amino and methoxy groups, leading to a loss of regioselectivity and the formation of undesired meta-isomers.

dot

Caption: Logic flow for isomer formation and its prevention.

Preventative & Corrective Actions:

  • Protect the Amino Group: The most effective solution is to temporarily protect the amino group by converting it into an acetamide (-NHCOCH₃) before nitration. The acetamido group is still an ortho, para-director but is less activating than the amino group, which helps prevent over-substitution and protects the amine from protonation.[1][4]

  • Control Temperature: Run the nitration at a low temperature (e.g., 0-5 °C) to reduce the rate of side reactions. Add the nitrating agent slowly and dropwise to maintain control.[7][8]

Experimental Protocol: Amine Protection & Deprotection

  • Step 1: Acetylation (Protection): Dissolve 4-bromo-2-methoxyaniline in glacial acetic acid. Add acetic anhydride and gently reflux the mixture. Cool the solution and pour it into ice water to precipitate the 4-bromo-2-methoxyacetanilide. Filter and wash the solid.[1][7]

  • Step 2: Nitration: Dissolve the dried acetanilide in concentrated sulfuric acid and cool in an ice bath. Slowly add a pre-chilled mixture of concentrated nitric acid and sulfuric acid. After the reaction, pour the mixture onto crushed ice to precipitate the nitrated acetanilide.[8][9]

  • Step 3: Hydrolysis (Deprotection): Reflux the nitrated acetanilide in an aqueous solution of hydrochloric acid to hydrolyze the amide bond, yielding the final product, this compound.[8]

Problem 2: I'm observing significant amounts of di-brominated product.

Scenario: During the bromination of 2-methoxy-6-nitroaniline, your mass spectrometry results indicate the presence of a significant peak corresponding to a dibromo-2-methoxy-6-nitroaniline.

Root Cause Analysis:

The combination of the -NH₂ and -OCH₃ groups makes the aromatic ring highly electron-rich and thus extremely susceptible to electrophilic attack.[2] Even with the deactivating -NO₂ group present, the ring's high nucleophilicity can lead to a second bromination reaction occurring before the mono-brominated product can be isolated.

dot

Caption: Reaction pathway showing the formation of di-brominated side product.

Preventative & Corrective Actions:

  • Use a Milder Brominating Agent: Instead of liquid bromine (Br₂), which is highly reactive, consider using N-Bromosuccinimide (NBS).[10] NBS provides a low, steady concentration of electrophilic bromine, which allows for more controlled mono-bromination.

  • Stoichiometric Control: Carefully control the stoichiometry, using no more than one equivalent of the brominating agent.

  • Lower Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will disfavor the higher activation energy pathway of the second bromination.

  • Protecting Group Strategy: As with nitration, acetylating the amine group moderates its activating effect and can provide greater control over mono-substitution.

Problem 3: My reaction mixture is turning dark and forming tar, resulting in a very low yield.

Scenario: During the nitration step, the reaction mixture darkens significantly, and upon workup, you isolate a small amount of product along with a large quantity of insoluble, tarry material.

Root Cause Analysis:

Anilines are readily oxidized, particularly by strong oxidizing agents like nitric acid, especially in the presence of sulfuric acid which can enhance its oxidizing power.[4] The amino group is oxidized, leading to the formation of complex, polymeric, tar-like substances. This is a common failure mode in the direct nitration of highly activated aromatic amines.

Preventative & Corrective Actions:

  • Low Temperature: This is the most critical parameter. Maintain the reaction temperature strictly below 10°C, and ideally between 0-5°C, throughout the addition of the nitrating agent.[9]

  • Slow Reagent Addition: Add the nitrating mixture very slowly to the substrate solution. This prevents localized "hot spots" where the temperature can spike, initiating oxidative decomposition.

  • Amine Protection: The acetylation of the amino group is highly effective in preventing oxidation. The resulting acetanilide is much more resistant to oxidation under nitrating conditions.[4]

  • Choice of Solvent/Reagents: In some cases, using alternative nitrating systems, such as acetyl nitrate prepared in situ from nitric acid and acetic anhydride, can lead to cleaner reactions.

Summary of Conditions and Outcomes

ParameterAggressive Condition (High Side Product Risk)Optimized Condition (High Product Purity)Primary Side Product Prevented
Reaction Temperature > 20°C0-5°COxidation products (tar), Isomers
Reagent Addition Rapid, bulk additionSlow, dropwise addition with efficient stirringOxidation products (tar)
Amino Group Status Unprotected (-NH₂)Protected as Acetanilide (-NHCOCH₃)Isomers, Oxidation, Poly-substitution
Brominating Agent Liquid Bromine (Br₂)N-Bromosuccinimide (NBS)Di-brominated products
Stoichiometry >1.1 equivalents of electrophile1.0 equivalent of electrophilePoly-substituted products

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-2-methyl-6-nitroaniline in Pharmaceutical Synthesis.
  • Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis.
  • Chegg. (2017). Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline....
  • Chemistry LibreTexts. (2019). 16.1: Limitations on Electrophilic Substitution Reactions with Substituted Benzenes.
  • PrepChem.com. (n.d.). Synthesis of 4-bromo-2-nitroacetanilide.
  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
  • Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.

Sources

Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Bromo-2-methoxy-6-nitroaniline (C₇H₇BrN₂O₃). This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only successfully synthesize the target molecule but also to optimize the reaction conditions for yield, purity, and scalability.

I. Synthetic Strategies at a Glance

The synthesis of this compound typically proceeds via electrophilic aromatic substitution on a substituted aniline precursor. The two most logical synthetic routes are:

  • Nitration of 4-Bromo-2-methoxyaniline: This pathway involves the introduction of a nitro group onto the aromatic ring of 4-bromo-2-methoxyaniline.

  • Bromination of 2-Methoxy-6-nitroaniline: This alternative route involves the installation of a bromine atom onto the aromatic ring of 2-methoxy-6-nitroaniline.

The choice between these routes will depend on the availability of starting materials, desired regioselectivity, and ease of purification.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of this compound, providing causative explanations and actionable solutions.

Scenario 1: Low or No Product Yield

Question: I performed the nitration of 4-bromo-2-methoxyaniline and obtained a very low yield of the desired product. What could have gone wrong?

Answer:

Low yields in aromatic nitration reactions are a common issue and can stem from several factors. Let's break down the potential causes and solutions:

  • Inadequate Nitrating Agent Activity: The nitronium ion (NO₂⁺) is the active electrophile in this reaction, typically generated from a mixture of concentrated nitric acid and sulfuric acid.[1][2] If the acids are not sufficiently concentrated (e.g., have absorbed atmospheric moisture), the concentration of the nitronium ion will be too low for the reaction to proceed efficiently.

    • Solution: Use fresh, concentrated nitric acid (≥70%) and sulfuric acid (98%). For particularly unreactive substrates, fuming nitric acid or the use of a nitrate salt (e.g., KNO₃) in sulfuric acid can be more effective.[3]

  • Sub-optimal Reaction Temperature: Aromatic nitration is highly exothermic.[4] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to side reactions and degradation of the starting material and product.

    • Solution: Carefully control the temperature of the reaction. Start the reaction at a low temperature (e.g., 0-5 °C) by adding the nitrating agent dropwise to the substrate solution in sulfuric acid. After the addition is complete, the reaction may need to be allowed to warm to room temperature or gently heated to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.

  • Oxidation of the Aniline: The amino group of anilines is susceptible to oxidation by nitric acid, which can lead to the formation of colored byproducts and a reduction in the yield of the desired nitro product.

    • Solution: While the methoxy and nitro groups are deactivating, the amino group is strongly activating and prone to oxidation. Protecting the amino group as an acetanilide prior to nitration is a common strategy to prevent oxidation and control regioselectivity.[5][6] The acetyl group can be easily removed by acid or base hydrolysis after the nitration step.

Scenario 2: Formation of Multiple Products and Impurities

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. How can I improve the selectivity of the reaction?

Answer:

The formation of multiple products is often a result of poor regioselectivity or side reactions. In the context of synthesizing this compound, here are the likely culprits and how to address them:

  • Isomer Formation: In the nitration of 4-bromo-2-methoxyaniline, the directing effects of the substituents (amino, methoxy, and bromo) will determine the position of the incoming nitro group. The strongly activating amino and methoxy groups are ortho, para-directing, while the deactivating bromo group is also ortho, para-directing. The interplay of these effects can lead to the formation of different isomers.

    • Solution: The regioselectivity can be highly dependent on the reaction conditions.

      • Protecting Group Strategy: As mentioned previously, protecting the amino group as an acetanilide is highly recommended. The bulkier acetamido group can sterically hinder substitution at the ortho position, favoring nitration at the desired position.[5]

      • Solvent and Temperature Effects: The choice of solvent and reaction temperature can influence the isomer distribution. Running the reaction at a lower temperature generally increases selectivity.

  • Polybromination/Polynitration: If the reaction conditions are too harsh (e.g., excess brominating or nitrating agent, high temperature), multiple bromine or nitro groups can be added to the aromatic ring.[7][8]

    • Solution:

      • Stoichiometry: Use a controlled amount of the electrophilic reagent (e.g., 1.0-1.2 equivalents).

      • Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction to prevent further substitution. Lowering the reaction temperature can also help to minimize over-reaction.

Scenario 3: Difficult Product Isolation and Purification

Question: After quenching the reaction, my product oiled out instead of precipitating as a solid. How should I proceed with the work-up?

Answer:

The physical properties of the product and the composition of the reaction mixture can influence its behavior during work-up.

  • Oiling Out: If the product has a low melting point or is impure, it may separate as an oil rather than a crystalline solid upon quenching with water.[4]

    • Solution: If the product oils out, the standard procedure is to perform a liquid-liquid extraction.[4]

      • Transfer the entire quenched mixture to a separatory funnel.

      • Extract the aqueous layer several times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Combine the organic extracts.

      • Wash the combined organic layers with a dilute base (e.g., saturated sodium bicarbonate solution) to remove residual acid, followed by a brine wash.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

      • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification Challenges: The crude product may still contain unreacted starting materials or isomeric impurities.

    • Solution:

      • Recrystallization: This is a powerful technique for purifying solid organic compounds.[9] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good recovery of pure crystals.

      • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically allow for the separation of the desired product from impurities.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable: nitration of 4-bromo-2-methoxyaniline or bromination of 2-methoxy-6-nitroaniline?

A1: The choice of synthetic route depends on several factors. The nitration of 4-bromo-2-methoxyaniline is a common approach for similar compounds.[6] However, controlling the regioselectivity of nitration on a polysubstituted aniline can be challenging. The bromination of 2-methoxy-6-nitroaniline might offer better regiocontrol, as the nitro and methoxy groups will strongly direct the incoming bromine atom. The availability and cost of the starting materials will also be a key consideration. A pilot study of both routes on a small scale is recommended to determine the most efficient pathway in your hands.

Q2: What are the key safety precautions I should take when working with nitrating and brominating agents?

A2: Both nitration and bromination reactions involve hazardous reagents and require strict safety protocols.

  • Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. The reactions are often exothermic and can lead to runaway reactions if not properly controlled.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[10][11] Perform the reaction in a flask equipped with a thermometer and an ice bath for temperature control.

  • Brominating Agents: Elemental bromine is highly toxic, corrosive, and volatile.[10] Whenever possible, use a safer alternative such as N-bromosuccinimide (NBS).[8] If using bromine, handle it with extreme care in a fume hood. Have a solution of sodium thiosulfate on hand to quench any spills.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of organic reactions. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[12]

Q4: What are the best analytical techniques to confirm the structure and purity of the final product?

A4: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the structure of the molecule, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the product.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amino (N-H), nitro (N-O), and methoxy (C-O) groups.[9]

  • Purity Analysis: HPLC is an excellent method for determining the purity of the final product.[12][13] Melting point analysis can also be a good indicator of purity for solid compounds; a sharp melting point range is indicative of a pure substance.[8]

IV. Experimental Protocols and Data

Protocol 1: Synthesis of this compound via Nitration (Illustrative)

This protocol is a general guideline and should be optimized based on your specific experimental setup and monitoring.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-2-methoxyaniline (1.0 eq) in concentrated sulfuric acid (98%) at 0 °C.

  • Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate flask, keeping the temperature below 10 °C. Add the nitrating mixture dropwise to the aniline solution, maintaining the reaction temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C and monitor its progress by TLC. If the reaction is slow, it can be allowed to warm to room temperature.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[4]

  • Work-up: If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral. If the product oils out, perform a liquid-liquid extraction with ethyl acetate.[4]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Table 1: Troubleshooting Summary
Issue Potential Cause Recommended Solution
Low/No Yield Inactive nitrating agentUse fresh, concentrated acids.
Sub-optimal temperatureCarefully control temperature (0-5 °C initially).
Oxidation of anilineProtect the amino group as an acetanilide.
Impurity Formation Poor regioselectivityUse a protecting group strategy; optimize temperature.
Poly-substitutionUse controlled stoichiometry of reagents.
Difficult Isolation Product oils outPerform liquid-liquid extraction.
Impure solidPurify by recrystallization or column chromatography.

V. Visualizing the Workflow

Diagram 1: General Workflow for Synthesis and Optimization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material (e.g., 4-Bromo-2-methoxyaniline) reaction Electrophilic Substitution (Nitration/Bromination) start->reaction reagents Reagent Preparation (e.g., Nitrating Mixture) reagents->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring quench Quenching (Ice-water) monitoring->quench Reaction Complete isolation Isolation (Filtration/Extraction) quench->isolation purification Purification (Recrystallization/Chromatography) isolation->purification analysis Structure & Purity Analysis (NMR, MS, HPLC) purification->analysis product Final Product: This compound analysis->product

Caption: General workflow for the synthesis of this compound.

VI. References

  • ResearchGate. Optimization for the bromination step. [Link]

  • PrepChem.com. Synthesis of 4-bromo-2-nitroacetanilide. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Nitroaniline. [Link]

  • Fisher Scientific. 4-Nitroaniline - SAFETY DATA SHEET. [Link]

  • ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. [Link]

  • Loba Chemie. 3-NITROANILINE PURE MSDS CAS No: 99-09-2 MSDS. [Link]

  • Research India Publications. Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]

  • AHH Chemical. 4-Bromo-2-nitroaniline CAS: 875-51-4. [Link]

  • SIELC Technologies. 4-Bromo-2-nitroanisole. [Link]

  • ResearchGate. Optimization of batch conditions for the mono ortho-bromination reaction. [Link]

  • Chemistry Steps. Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation). [Link]

  • PubChem. 4-Bromo-2-nitroaniline. [Link]

  • Chemsrc. 4-bromo-2-nitro-6-phenylmethoxyaniline. [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Leah4sci. Aromatic Nitration Mechanism - EAS vid 4. [Link]

  • Wikipedia. 2-Methoxy-4-nitroaniline. [Link]

  • PubChem. 4-Bromo-2-methoxyaniline. [Link]

Sources

troubleshooting low yield in 4-Bromo-2-methoxy-6-nitroaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting reactions involving 4-Bromo-2-methoxy-6-nitroaniline. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate common challenges and optimize your reaction outcomes. This resource is structured as a series of troubleshooting questions and FAQs to directly address potential issues you may encounter during your synthesis.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental observations and provides a logical framework for identifying and resolving the root cause of low product yield.

Question: My reaction is incomplete, and I'm recovering a significant amount of my starting material (2-methoxy-6-nitroaniline). What are the likely causes?

Answer: Incomplete conversion is a common issue that typically points to insufficient reactivity of the brominating agent or suboptimal reaction conditions. Let's break down the potential causes:

  • Insufficiently Activated Brominating Agent: If you are using a milder brominating agent like N-Bromosuccinimide (NBS), the reaction may require an activator or specific solvent conditions to proceed efficiently. For instance, the para-selectivity and reactivity of NBS can be significantly enhanced in polar solvents like DMF.[1] In non-polar solvents, the reaction may be sluggish.

  • Low Reaction Temperature: Electrophilic aromatic substitution, while often feasible at room temperature for activated rings, can be slow.[2] If you are running the reaction at 0°C or room temperature and observing low conversion, a modest increase in temperature (e.g., to 40-50°C) could improve the reaction rate. However, be cautious, as excessive heat can promote side reactions.

  • Degradation of Reagents: Ensure your brominating agent is of high purity and has been stored correctly. NBS, for example, should be protected from light and moisture. Similarly, ensure your solvent is anhydrous if the procedure specifies it.

  • Stoichiometry: While a 1:1 molar ratio of substrate to brominating agent is theoretically sufficient, a slight excess of the brominating agent (e.g., 1.1-1.2 equivalents) can sometimes be necessary to drive the reaction to completion, especially if any reagent is consumed by trace impurities.[3]

Question: My TLC analysis shows multiple spots, indicating the formation of several byproducts. What are the most probable side reactions?

Answer: The presence of multiple byproducts in the synthesis of this compound typically arises from a lack of selectivity. The aniline ring is highly activated by the amino and methoxy groups, making it susceptible to several competing reactions.

  • Polybromination: The most common side reaction is the formation of di-brominated products.[4] The strong activating effect of the ortho-amino and ortho-methoxy groups can make the second bromination competitive with the first, especially if a highly reactive brominating agent like elemental bromine is used or if the concentration of the brominating agent is too high locally. Using milder, controlled brominating agents can help mitigate this.[5][6]

  • Oxidation of the Aniline: The amino group is sensitive to oxidation, particularly with strong oxidizing agents or under harsh acidic conditions.[5] This can lead to the formation of colored, tarry impurities and a significant reduction in the yield of the desired product. The use of an in-situ bromine generation method, such as KBr with an oxidant like H₂O₂ or NaBrO₃, can sometimes lead to oxidation if not properly controlled.[5][7]

  • Alternative Isomer Formation: While the directing effects of the substituents strongly favor bromination at the C4 position (para to the amino group), minor amounts of other isomers could form depending on the specific reaction conditions.

To diagnose the specific byproducts, techniques like LC-MS or NMR spectroscopy on the crude mixture would be invaluable.

Question: My main byproduct appears to be a di-brominated species. How can I improve the selectivity for mono-bromination?

Answer: Achieving high selectivity for mono-bromination on a highly activated ring is a classic challenge. The key is to control the reactivity of the electrophile (bromine).

  • Choice of Brominating Agent: Avoid using elemental bromine (Br₂) directly, as its high reactivity often leads to over-bromination.[4] Consider these alternatives:

    • N-Bromosuccinimide (NBS): This is a solid and easier-to-handle reagent. Its selectivity can be tuned by the choice of solvent.[1]

    • Copper(II) Bromide (CuBr₂): This reagent is known for its high regioselectivity for para-substitution and is excellent for mono-bromination under mild conditions, often at ambient temperature in solvents like acetonitrile.[1][8]

    • In-situ Bromine Generation: Systems like NaBr/NaBrO₃ in aqueous acid can provide a controlled, slow release of bromine, preventing high local concentrations and reducing polybromination.[9][10]

  • Controlled Reagent Addition: Add the brominating agent slowly and portion-wise or as a dilute solution to the reaction mixture. This maintains a low concentration of the electrophile at all times, favoring the reaction with the more activated starting material over the less activated mono-brominated product.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0°C to room temperature) can help improve selectivity by slowing down the rate of the second bromination more significantly than the first.

Troubleshooting Workflow for Low Yield

This diagram outlines a logical path for diagnosing the cause of low yield in your reaction.

G cluster_tlc_results TLC/LC-MS Analysis cluster_solutions Corrective Actions start Low Yield Observed tlc Analyze Crude Reaction by TLC/LC-MS start->tlc sm High % of Starting Material Remaining tlc->sm Incomplete Conversion byproducts Multiple Byproduct Spots tlc->byproducts Side Reactions Occurred clean_low Clean Reaction, Low Isolated Yield tlc->clean_low Product Loss During Workup sol_sm Increase Temp. Use Activator Check Reagent Purity Use Slight Excess Reagent sm->sol_sm sol_byproducts Use Milder Brominating Agent (NBS, CuBr2) Slow Reagent Addition Lower Reaction Temp. byproducts->sol_byproducts sol_clean_low Optimize Extraction pH Use Different Recrystallization Solvent Consider Chromatography clean_low->sol_clean_low

Caption: A decision tree for troubleshooting low yield based on initial analysis.

Frequently Asked Questions (FAQs)

Question: What are the advantages of using alternative brominating agents like NBS or CuBr₂ over elemental bromine?

Answer: Elemental bromine is hazardous, corrosive, and difficult to handle due to its volatility.[5][11] Alternative agents offer significant advantages in terms of safety, handling, and selectivity.

Brominating AgentTypical ConditionsTypical Yield (%)SelectivityKey Advantages
Elemental Bromine (Br₂) ** Acetic Acid, CHCl₃, often requires catalystVariable, prone to over-reactionLow to ModerateInexpensive, highly reactive
N-Bromosuccinimide (NBS) DMF, CCl₄, Dioxane; Room Temp.[1]50-95% (substrate dependent)[1]High para-selectivity in polar solvents[1]Solid, easier to handle; selectivity can be tuned by solvent choice.[1]
Copper(II) Bromide (CuBr₂) **Acetonitrile, Ionic Liquids; Ambient Temp.[1]60-96%[1]Excellent for mono-bromination; high para-selectivity.[1]Mild reaction conditions; high regioselectivity.[1]
Bromide/Bromate Salts Aqueous acidic medium; Ambient Temp.[9][10]Good to ExcellentHighEco-friendly ("Green Chemistry") approach; reagents are stable and inexpensive.[9][10]

Question: How do the directing effects of the methoxy, amino, and nitro groups influence the regioselectivity of the bromination?

Answer: The regiochemical outcome of the electrophilic aromatic substitution is governed by the combined electronic effects of the substituents already on the ring.

  • -NH₂ (Amino) Group: A very strong activating, ortho-, para-directing group.

  • -OCH₃ (Methoxy) Group: A strong activating, ortho-, para-directing group.

  • -NO₂ (Nitro) Group: A strong deactivating, meta-directing group.

In the starting material, 2-methoxy-6-nitroaniline, the amino group is at C1, the methoxy at C2, and the nitro at C6. The incoming electrophile (Br⁺) will be directed by the powerful activating groups.

  • The amino group strongly directs to its para-position (C4) and its ortho-position (C6). The C6 position is already occupied by the nitro group.

  • The methoxy group directs to its para-position (C5) and its ortho-position (C3).

The directing effects of the -NH₂ and -OCH₃ groups are synergistic in directing the electrophile to the C4 position, which is para to the strongest activator (-NH₂) and meta to the deactivating -NO₂ group. This makes the C4 position the most electronically favorable site for bromination, leading to the desired product.

Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from standard procedures for the selective bromination of activated anilines and prioritizes safety and selectivity.[1]

Materials:

  • 2-methoxy-6-nitroaniline (1.0 mmol)

  • N-Bromosuccinimide (NBS) (1.05 mmol)

  • Dimethylformamide (DMF), anhydrous (5 mL)

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, 2-methoxy-6-nitroaniline (1.0 mmol), in anhydrous DMF (3 mL).

  • In a separate flask, dissolve NBS (1.05 mmol) in anhydrous DMF (2 mL).

  • Cool the solution of the aniline to 0°C using an ice bath.

  • Add the NBS solution dropwise to the aniline solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Once complete, pour the reaction mixture into a separatory funnel containing deionized water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash with water (2 x 10 mL) and then with saturated sodium bicarbonate solution (1 x 10 mL) to remove any acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis and Purification Workflow

G sub Starting Material: 2-methoxy-6-nitroaniline reaction Reaction: 0°C to RT 1-3 hours sub->reaction reagent Reagent: N-Bromosuccinimide (in DMF) reagent->reaction workup Aqueous Workup: Extraction with Ethyl Acetate reaction->workup purify Purification: Column Chromatography or Recrystallization workup->purify product Final Product: 4-Bromo-2-methoxy- 6-nitroaniline purify->product

Caption: General workflow for the synthesis and purification of the target compound.

References

  • A Comparative Guide to Alternative Brominating Agents for the Synthesis of 1-Bromo-3-butoxy-5-nitrobenzene. (2025). Benchchem.
  • Novel bromination method for anilines and anisoles using NH₄Br/H₂O₂ in CH₃COOH. (2025). Synlett.
  • Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO₃⁻-LDHs. (n.d.). Chinese Journal of Chemistry.
  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025). CSIR-CSMCRI.
  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
  • Optimization for the bromination step. (n.d.).
  • A Technical Guide to the Historical Synthesis of 4-Bromo-2-nitroaniline. (2025). Benchchem.
  • How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally. (n.d.). Guidechem.
  • CN102993022A - Preparation method of bromoaniline. (n.d.).
  • Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. (2025).
  • Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. (n.d.). RSC Publishing.

Sources

Technical Support Center: Purification of 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: My crude 4-Bromo-2-methoxy-6-nitroaniline appears as a dark, oily solid. What are the likely impurities?

The physical appearance of your crude product provides initial clues about the impurities present. Based on common synthetic routes, such as the nitration of 4-bromo-2-methoxyaniline or the bromination of 2-methoxy-6-nitroaniline, you can anticipate several types of impurities:

  • Unreacted Starting Materials: The presence of either 4-bromo-2-methoxyaniline or 2-methoxy-6-nitroaniline is highly probable. These are typically less polar than the desired product.

  • Isomeric Byproducts: Electrophilic aromatic substitution reactions (nitration and bromination) can produce regioisomers. For example, nitration of 4-bromo-2-methoxyaniline could yield small amounts of 4-bromo-2-methoxy-5-nitroaniline.

  • Over-reaction Products: The formation of dinitrated or dibrominated species is possible if the reaction conditions are not carefully controlled.

  • Residual Acid/Base: Catalysts and reagents from the reaction (e.g., sulfuric acid, nitric acid) or workup (e.g., sodium bicarbonate) may persist.

  • Solvent Residue: Incomplete removal of reaction or extraction solvents.

Understanding these potential contaminants is the first step in designing an effective purification strategy.

Q2: Can I use acid-base extraction to purify my product?

While the aniline moiety (-NH₂) is basic, its basicity is significantly reduced by the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the bromo group (-Br).[1] These groups pull electron density away from the nitrogen atom, making it a much weaker base than aniline itself.

  • The pKa of aniline is approximately 4.6.[2]

  • The pKa of p-nitroaniline is drastically lower, around 1.0.[2]

  • With an additional bromine atom, the pKa of this compound is expected to be even lower, potentially in the negative range, similar to compounds like 2,4-dinitroaniline.[3][4]

Q3: What is the best approach for purifying this compound?

For solid organic compounds like this, a two-stage approach is often most effective: Recrystallization for bulk purification followed by Column Chromatography if very high purity is required.

  • Recrystallization: This is the preferred first-line method for removing the majority of impurities, especially if the crude product is at least 70-80% pure. It is efficient, scalable, and cost-effective.

  • Silica Gel Column Chromatography: This technique is ideal for separating compounds with different polarities.[6][7] It is excellent for removing isomeric byproducts or impurities with polarities very close to that of the product, which may co-crystallize during recrystallization.

Troubleshooting & In-Depth Protocols

Guide 1: Purification by Recrystallization

Recrystallization works by exploiting differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.

Troubleshooting Common Recrystallization Issues
Observation Potential Cause Recommended Solution
Compound "oils out" instead of crystallizing. The solvent is too nonpolar, or the solution is cooling too rapidly. Impurities may also be depressing the melting point.Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol into a hexane solution). Ensure slow cooling by insulating the flask. Try a different solvent system.
No crystals form upon cooling. The solution is too dilute (too much solvent was used), or the compound is highly soluble even at low temperatures.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation. Add a seed crystal if available.
Yield is very low. Too much solvent was used, dissolving the product even at low temperatures. The filtration was performed before crystallization was complete.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration.
Product purity does not improve significantly. The chosen solvent does not effectively differentiate between the product and a major impurity (they have similar solubilities).A new solvent or solvent pair must be selected. Test solvent suitability on a small scale first.[8] If impurities are very similar, column chromatography may be necessary.
Protocol: Selecting a Recrystallization Solvent

The ideal solvent should dissolve the compound well when hot but poorly when cold.[9] For a polar molecule like this compound, polar protic or aprotic solvents are good starting points.

Recommended Solvents to Test:

  • Ethanol

  • Methanol

  • Isopropanol

  • Ethanol/Water mixture

  • Toluene

  • Ethyl Acetate/Hexane mixture

Step-by-Step Solvent Screening:

  • Place ~20-30 mg of your crude material into a small test tube.

  • Add the chosen solvent dropwise at room temperature. A good candidate will not dissolve the solid readily.

  • Heat the mixture gently (e.g., in a hot water bath). The solid should dissolve completely.

  • Allow the test tube to cool slowly to room temperature, then place it in an ice bath.

  • Observe the formation of crystals. Abundant, well-formed crystals indicate a promising solvent. A protocol for recrystallizing a similar compound, p-nitroaniline, suggests using an ethanol/water mixture.[5][10]

Workflow for Recrystallization

G cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation A Place crude solid in Erlenmeyer flask B Add minimum volume of hot recrystallization solvent A->B C Heat until fully dissolved B->C D Perform hot gravity filtration to remove insoluble impurities C->D if needed E Allow filtrate to cool slowly to room temperature D->E F Cool further in an ice bath to maximize crystal formation E->F G Collect crystals by vacuum filtration F->G H Wash crystals with a small amount of cold solvent G->H I Dry crystals under vacuum H->I

Caption: General workflow for purification by recrystallization.

Guide 2: Purification by Column Chromatography

This technique separates molecules based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (eluent).[11]

Troubleshooting Common Chromatography Issues
Observation Potential Cause Recommended Solution
Compound does not move from the origin (Rf = 0). The eluent (mobile phase) is not polar enough.Increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
All compounds run with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent. Increase the percentage of the nonpolar solvent (e.g., hexane).
Poor separation between spots (bands overlap). The eluent polarity is not optimized. The column may be overloaded or poorly packed.Run a gradient elution, starting with a less polar solvent system and gradually increasing polarity. Ensure the column is packed uniformly and the initial band of material is narrow.
"Tailing" or "streaking" of spots/bands. The compound is interacting too strongly with the silica gel (common for amines). The sample is too concentrated.Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent to neutralize acidic sites on the silica. Ensure the sample is fully dissolved and loaded in a minimal volume.
Protocol: Developing a Solvent System with TLC

Before running a column, always optimize your solvent system using Thin-Layer Chromatography (TLC). The goal is to find a system that gives your desired product a retention factor (Rf) of ~0.25-0.35 .

Recommended Eluent System to Test:

  • Hexane / Ethyl Acetate

  • Dichloromethane / Methanol

Step-by-Step TLC Analysis:

  • Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Place the plate in a developing chamber containing your chosen eluent system (e.g., 70:30 Hexane:Ethyl Acetate).

  • Allow the solvent to run up the plate.

  • Visualize the spots under UV light.

  • Adjust the solvent ratio until the spot corresponding to your product has an Rf of ~0.3. Impurities should ideally be well-separated (e.g., Rf < 0.1 or Rf > 0.5).

Workflow for Column Chromatography

G cluster_prep Preparation cluster_elution Elution cluster_analysis Analysis cluster_final Final Steps A Select eluent system using TLC (Target Rf ≈ 0.3) B Pack column with silica gel slurry A->B C Load sample concentrated onto silica (dry loading) or dissolved in minimal eluent (wet loading) B->C D Add eluent to top of column C->D E Apply pressure (flash chromatography) and collect fractions D->E F Analyze collected fractions by TLC E->F G Combine pure fractions containing the desired product F->G H Remove solvent from combined fractions using a rotary evaporator G->H I Dry the purified solid under high vacuum H->I

Caption: Workflow for purification by flash column chromatography.

Safety & Handling

Substituted nitroanilines should be handled with care. Assume this compound has a similar hazard profile to related compounds like 4-nitroaniline.

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure.[12]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[12][13] Handle the compound in a well-ventilated chemical fume hood.[14][15]

  • Handling: Avoid creating dust.[12][13] Do not eat, drink, or smoke in the laboratory.[14][16] Wash hands thoroughly after handling.[12][14]

  • Fire Hazard: Nitro compounds can be flammable and may decompose explosively in a fire, producing poisonous gases like nitrogen oxides.[16]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[15]

This guide is intended for use by trained professionals. Always consult the Safety Data Sheet (SDS) for your specific material and follow all institutional safety protocols.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline.
  • New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
  • Can, M., & Akpinar, E. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8.
  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. International Journal of Chemical, Environmental & Biological Sciences, 2(1), 2320-4087.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • Fiveable. (n.d.). P-Nitroaniline Definition.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Columbia University. (n.d.). Column chromatography.
  • JoVE. (2015, March 4). Column Chromatography: Principle, Separation of Compounds from a Mixture.
  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.
  • Unknown. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE.

Sources

stability issues of 4-Bromo-2-methoxy-6-nitroaniline under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Bromo-2-methoxy-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic conditions. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.

Introduction to the Stability Profile

This compound is a substituted aromatic amine with a unique electronic structure due to the interplay of an electron-donating amino group, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group. While generally stable under normal storage conditions, its stability can be compromised in acidic environments. The primary point of vulnerability is the methoxy group, which is susceptible to acidic cleavage. This guide will delve into the mechanisms of this instability and provide actionable troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue with this compound in acidic conditions?

A1: The most significant stability concern is the acid-catalyzed cleavage of the methoxy ether bond.[1][2][3] This reaction, also known as ether hydrolysis, converts the methoxy group (-OCH₃) into a hydroxyl group (-OH), yielding 4-Bromo-2-hydroxy-6-nitroaniline as the primary degradation product. This transformation can significantly alter the compound's chemical properties, including its polarity, solubility, and reactivity in subsequent experimental steps.

Q2: What is the mechanism of this acid-catalyzed degradation?

A2: The degradation proceeds via a well-established mechanism for the acidic cleavage of aryl alkyl ethers.[1][2][3] The process is initiated by the protonation of the ether oxygen by a strong acid, which transforms the methoxy group into a good leaving group (methanol). This is followed by a nucleophilic attack on the methyl group by a counter-ion from the acid (e.g., a halide ion). Because nucleophilic substitution reactions (both SN1 and SN2) are highly unfavorable on an sp²-hybridized aromatic carbon, the cleavage exclusively occurs at the methyl-oxygen bond.[2]

Q3: At what pH or acid concentration does this degradation become significant?

Q4: How should I store this compound to ensure its stability?

A4: To maintain the integrity of the compound, it should be stored in a cool, dark place, under an inert atmosphere.[5] It is crucial to keep it away from acidic vapors and ensure the storage container is tightly sealed. A safety data sheet for a structurally similar compound, 4-Bromo-5-methoxy-2-nitroaniline, explicitly lists acids, acid chlorides, and acid anhydrides as incompatible materials.[6]

Q5: Are there any other potential stability issues I should be aware of?

A5: Besides acidic cleavage of the methoxy group, the amino group can be protonated in acidic media. This will change the electronic properties of the molecule and may affect its reactivity and solubility. Furthermore, like many nitroaromatic compounds, it may be sensitive to strong reducing agents.[7]

Troubleshooting Guide

This section addresses specific experimental problems that may arise due to the instability of this compound in acidic conditions.

Issue 1: Unexpected Product Formation or Low Yield in a Reaction
  • Symptoms: You are performing a reaction with this compound under acidic conditions and observe the formation of a more polar byproduct, or your desired product is obtained in a lower-than-expected yield.

  • Probable Cause: The acidic conditions of your reaction are likely causing the hydrolysis of the methoxy group to a hydroxyl group. This newly formed phenol can then either be your unexpected byproduct or react differently than the starting material, leading to a decreased yield of the intended product.

  • Troubleshooting Steps:

    • Analyze the Byproduct: Isolate the byproduct and characterize it using techniques like NMR, LC-MS, and IR spectroscopy. Compare the spectral data with that expected for 4-Bromo-2-hydroxy-6-nitroaniline.

    • Modify Reaction Conditions: If possible, switch to a non-acidic or mildly acidic reaction medium. If acidic conditions are necessary, try using a weaker acid or running the reaction at a lower temperature to minimize the rate of ether cleavage.

    • Protecting Group Strategy: In multi-step syntheses, consider if the functional group transformations can be reordered to avoid exposing the methoxy group to harsh acidic conditions.

Issue 2: Inconsistent Analytical Results (e.g., HPLC, LC-MS)
  • Symptoms: You observe peak splitting, tailing, or the appearance of new peaks in your chromatograms over time, especially when using acidic mobile phases.

  • Probable Cause: The compound is degrading on the analytical column or in the sample vial due to an acidic mobile phase or sample diluent.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: If possible, use a mobile phase with a pH above 4. If an acidic modifier is required for chromatographic resolution, use the lowest effective concentration.

    • Sample Preparation: Prepare samples in a neutral or slightly basic diluent immediately before analysis. Avoid storing samples in acidic solutions.

    • Temperature Control: Use a cooled autosampler to minimize degradation in the sample vials while waiting for injection.

Experimental Protocol: Monitoring Stability by HPLC

This protocol allows you to assess the stability of this compound in your specific acidic medium.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a non-polar organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Incubation: In separate vials, dilute the stock solution with your acidic medium of interest to a final concentration of 50 µg/mL. Also, prepare a control sample diluted with a neutral solvent (e.g., 50:50 acetonitrile:water).

  • Time-Point Analysis: Inject the control sample and the acidic samples onto an HPLC system at various time points (e.g., t=0, 1h, 2h, 4h, 8h, 24h).

  • Data Analysis: Monitor the peak area of the parent compound and look for the appearance of new, typically more polar, peaks. A decrease in the parent peak area over time indicates degradation.

Parameter Suggested HPLC Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (with or without acid modifier) B: Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C

Visualizing the Degradation Pathway

The following diagrams illustrate the key mechanisms discussed in this guide.

cluster_0 Acidic Cleavage of Methoxy Group start This compound protonation Protonated Ether Intermediate start->protonation + H⁺ products 4-Bromo-2-hydroxy-6-nitroaniline + CH3X protonation->products + X⁻ (e.g., Cl⁻, Br⁻) - H⁺

Caption: Acidic cleavage of the methoxy group.

cluster_1 Troubleshooting Workflow issue Unexpected Experimental Outcome (e.g., low yield, byproduct) check_acid Are acidic conditions present? issue->check_acid yes_acid YES check_acid->yes_acid no_acid NO (Consider other factors) check_acid->no_acid hypothesis Hypothesis: Methoxy group cleavage yes_acid->hypothesis analysis Analyze byproduct (LC-MS, NMR) hypothesis->analysis confirm Byproduct is hydroxylated compound? analysis->confirm yes_confirm YES confirm->yes_confirm no_confirm NO (Re-evaluate hypothesis) confirm->no_confirm solution Solution: - Use milder acid - Lower temperature - Change synthetic route yes_confirm->solution

Caption: Troubleshooting workflow for unexpected results.

References

  • PrepChem. Synthesis of 4-bromo-2-nitroacetanilide. [Link]
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]
  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]
  • Capot Chemical. (n.d.). MSDS of 4-Bromo-5-methoxy-2-nitroaniline. [Link]

Sources

Technical Support Center: Synthesis of 4-Bromo-2-methoxy-6-nitroaniline and Prevention of Isomer Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-methoxy-6-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you minimize the formation of unwanted isomers and achieve a high purity of your target compound.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound is a multi-step process that requires precise control over electrophilic aromatic substitution reactions. The starting material, 2-methoxyaniline, possesses two powerful activating groups—the amino (-NH₂) and methoxy (-OCH₃) groups—which are both ortho, para-directing. The key to a successful synthesis lies in carefully orchestrating the sequence of bromination and nitration to ensure the substituents are introduced at the desired positions, thereby avoiding the formation of closely related and difficult-to-separate isomers. This guide will walk you through the mechanistic considerations and practical steps to achieve high regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most effective synthetic route to minimize isomer formation in the synthesis of this compound?

The most reliable and regioselective route begins with 2-methoxyaniline (o-anisidine) and proceeds through a carefully planned sequence of bromination, amino group protection, nitration, and deprotection. The recommended pathway is as follows:

  • Bromination of 2-methoxyaniline: This step selectively installs the bromine atom at the 4-position, yielding 4-bromo-2-methoxyaniline.[1]

  • Protection of the Amino Group: The highly activating amino group is protected, typically via acetylation, to form N-(4-bromo-2-methoxyphenyl)acetamide. This moderates its directing strength and prevents unwanted side reactions during nitration.[2][3]

  • Nitration of the Protected Intermediate: The nitration of N-(4-bromo-2-methoxyphenyl)acetamide is then carried out. The acetamido group directs the incoming nitro group to the ortho position (position 6), leading to the formation of N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide.[4]

  • Hydrolysis (Deprotection): The final step involves the acidic hydrolysis of the acetamido group to reveal the amino group, yielding the desired product, this compound.[3][4]

This multi-step approach, while more involved, provides superior control over the regiochemistry of the final product compared to direct nitration of unprotected intermediates.[2]

Q2: What are the primary isomeric impurities, and why do they form?

The main isomeric impurity of concern is 4-Bromo-2-methoxy-5-nitroaniline . Its formation is a result of the competing directing effects of the substituents on the aromatic ring during the nitration step.

During the nitration of 4-bromo-2-methoxyaniline (or its protected form), the incoming electrophile (NO₂⁺) is directed by three substituents:

  • Amino (or Acetamido) Group at C1: Strongly activating and ortho, para-directing.

  • Methoxy Group at C2: Strongly activating and ortho, para-directing.

  • Bromo Group at C4: Deactivating but ortho, para-directing.

The desired product, this compound, results from nitration at the C6 position, which is ortho to the powerful amino/acetamido directing group. The formation of the 4-Bromo-2-methoxy-5-nitroaniline isomer would arise from nitration at the C5 position, which is ortho to the bromo group and meta to the amino group. While nitration at C6 is generally favored due to the strong directing effect of the amino/acetamido group, suboptimal reaction conditions can lead to the formation of the undesired isomer.

G cluster_main Nitration of N-(4-bromo-2-methoxyphenyl)acetamide Start N-(4-bromo-2-methoxyphenyl)acetamide Desired N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide (Desired Product) Start->Desired Nitration at C6 (Favored) Isomer N-(4-bromo-2-methoxy-5-nitrophenyl)acetamide (Isomeric Impurity) Start->Isomer Nitration at C5 (Minor Product)

Caption: Competing pathways in the nitration step.

Q3: How does protecting the amino group enhance regioselectivity?

Protecting the amino group, most commonly by converting it to an acetamido group (-NHCOCH₃), is a critical strategy for several reasons:

  • Moderation of Activating Strength: The acetamido group is still an activating, ortho, para-director, but it is significantly less activating than a free amino group. This moderation reduces the overall reaction rate, allowing for greater kinetic control and selectivity.[5][6]

  • Prevention of Oxidation: The strong oxidizing conditions of nitration can lead to the degradation of the highly reactive amino group. The acetamido group is much more resistant to oxidation.[2]

  • Steric Hindrance: The bulkier acetamido group can sterically hinder substitution at the adjacent C6 position to some extent, but its electronic directing effect to that position remains dominant, leading to the desired regioselectivity.

Q4: What are the optimal reaction conditions to minimize isomer formation during nitration?

To favor the formation of the 6-nitro isomer, the following conditions are crucial:

ParameterRecommended ConditionRationale
Temperature 0–5 °CLow temperatures slow down the reaction rate, increasing the selectivity for the thermodynamically favored product and minimizing side reactions.[5]
Nitrating Agent A mixture of concentrated nitric acid and concentrated sulfuric acid.The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3]
Solvent Acetic anhydride or glacial acetic acid.These solvents are often used for the nitration of acetanilides.[4]
Addition of Reagents Slow, dropwise addition of the nitrating mixture to the substrate solution.This maintains a low concentration of the nitrating agent in the reaction mixture, which helps to control the exothermicity of the reaction and improve selectivity.[3]
Q5: My reaction has produced a mixture of isomers. What are the best methods for purification?

If a mixture of isomers is obtained, several chromatographic techniques can be employed for separation:

  • Column Chromatography: This is the most common method for separating isomers on a laboratory scale. A silica gel stationary phase is typically used, with a mobile phase consisting of a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate). The polarity of the solvent system can be gradually increased to elute the different isomers based on their polarity.[1]

  • Radial Chromatography: This technique can offer faster and more efficient separation compared to traditional column chromatography. The mixture is applied to a circular silica plate, and the components separate into distinct bands as the mobile phase moves through the rotating plate.[7]

  • High-Performance Liquid Chromatography (HPLC): For analytical purposes or for separating small quantities with high purity, HPLC is an excellent choice.[8]

  • Recrystallization: If there is a significant difference in the solubility of the isomers in a particular solvent, fractional recrystallization can be an effective purification method.[5]

Thin-Layer Chromatography (TLC) is an invaluable tool for monitoring the progress of the separation and identifying the fractions containing the pure desired product.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low overall yield - Incomplete reaction in one or more steps.- Product loss during workup or purification.- Side reactions due to suboptimal conditions.- Monitor each reaction step by TLC to ensure completion.- Optimize extraction and purification procedures.- Strictly adhere to recommended reaction temperatures and addition rates.
Significant amount of isomeric impurity detected by TLC/HPLC - Nitration performed at too high a temperature.- Amino group was not protected.- Incorrect ratio of nitrating agents.- Maintain the reaction temperature at 0-5°C during nitration.[5]- Implement the amino group protection step (acetylation).[2]- Carefully prepare and add the nitrating mixture as per the protocol.[3]
Formation of poly-nitrated or oxidized byproducts - Excess of nitrating agent used.- Reaction temperature was too high.- Unprotected amino group was oxidized.- Use the stoichiometric amount of nitric acid.- Ensure efficient cooling and slow addition of the nitrating agent.- Protect the amino group prior to nitration.[2]
Difficulty in separating the desired isomer from impurities - Isomers have very similar polarities.- Inappropriate solvent system for chromatography.- Use a high-efficiency separation technique like radial chromatography or HPLC.[7][8]- Experiment with different solvent systems for TLC to find the optimal mobile phase for separation before attempting column chromatography.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-methoxyaniline

This protocol is adapted from established procedures for the selective bromination of o-anisidine.[1]

  • Dissolve 2-methoxyaniline (15 g, 0.122 mol) in 250 mL of methylene chloride in a round-bottom flask.

  • Cool the solution to -10°C in an ice-salt bath.

  • Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) portion-wise, ensuring the temperature remains below -5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Wash the organic layer with 2N sodium hydroxide (2 x 75 mL) and then with water (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using methylene chloride as the eluent to yield pure 4-Bromo-2-methoxyaniline.

Protocol 2: Protection of the Amino Group (Acetylation)
  • In a 250 mL Erlenmeyer flask, suspend 4-bromo-2-methoxyaniline (10 g, 0.0495 mol) in 100 mL of water.

  • Add 5 mL of concentrated hydrochloric acid to dissolve the aniline derivative.

  • In a separate beaker, dissolve sodium acetate trihydrate (8.2 g, 0.06 mol) in 20 mL of water.

  • While stirring the aniline solution vigorously, add acetic anhydride (6 mL, 0.063 mol).

  • Immediately after adding the acetic anhydride, add the sodium acetate solution in one portion.

  • Stir the mixture for 15 minutes. The product, N-(4-bromo-2-methoxyphenyl)acetamide, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

Protocol 3: Regioselective Nitration of N-(4-bromo-2-methoxyphenyl)acetamide

This protocol is based on general methods for the nitration of substituted acetanilides.[3][4]

  • In a flask, dissolve the dried N-(4-bromo-2-methoxyphenyl)acetamide (10 g, 0.041 mol) in 20 mL of glacial acetic acid.

  • Cool the solution in an ice bath to 0-5°C.

  • In a separate, cooled vessel, prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. Keep this mixture in the ice bath.

  • Add the cold nitrating mixture dropwise to the stirred acetanilide solution over 30 minutes, ensuring the temperature does not rise above 10°C.

  • After the addition is complete, stir the reaction mixture in the ice bath for an additional 60 minutes.

  • Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring.

  • Collect the precipitated solid, N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide, by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Protocol 4: Hydrolysis of the Acetamido Group (Deprotection)

This procedure is adapted from standard methods for the hydrolysis of nitroacetanilides.[3][4]

  • Place the moist N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide from the previous step into a round-bottom flask.

  • Add 30 mL of 70% sulfuric acid (v/v).

  • Heat the mixture in a water bath at 100°C for 30-45 minutes, or until a clear solution is obtained.

  • Cool the solution to room temperature and pour it onto 150 g of crushed ice.

  • Neutralize the solution by slowly adding concentrated ammonium hydroxide until it is basic to litmus paper.

  • The product, this compound, will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from ethanol or purified by column chromatography if necessary.

Caption: Recommended synthetic workflow.

References

  • Radial Chromatography for the Separation of Nitroaniline Isomers. ACS Publications.
  • Synthesis of A. 4-Bromo-2-methoxyaniline. PrepChem.com.
  • Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. ResearchGate.
  • Separation of isomeric mixtures of nitroanilines. Google Patents.
  • Experiment 4: TLC and HPLC of Nitroanilines. Scribd.
  • Analysis of The Composition of Mixture of Nitro Aniline Isomers using Thin Layer Chromatography. Scribd.
  • Effect of solvents on regioselectivity of anisole nitration. ResearchGate.
  • Understanding the Synthesis and Handling of 2-Bromo-4-methoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD.
  • Production process for synthesizing 4-bromo-2-methylaniline. Google Patents.
  • Question: What is the reaction mechanism for the synthesis of 4-bromo-2-nitroaniline... Chegg.
  • Synthesis of 4-bromo-2-nitroacetanilide. PrepChem.com.
  • Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. NIH National Library of Medicine.
  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ResearchGate.
  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-methoxy-6-nitroaniline. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. We will delve into the critical challenges of this multi-step synthesis, focusing on practical, field-proven solutions to issues of regioselectivity, reaction control, and purification. Our approach is grounded in the principles of electrophilic aromatic substitution, providing not just protocols, but the causal logic behind them.

The Synthetic Challenge: Navigating Competing Directing Effects

The synthesis of this compound is a classic exercise in controlling electrophilic aromatic substitution on a highly substituted benzene ring. The molecule contains a powerful ortho,para-directing amino group (-NH₂), another ortho,para-directing methoxy group (-OCH₃), and a deactivating, meta-directing nitro group (-NO₂). The key to a successful and high-yielding synthesis lies in a strategic sequence of reactions that leverages these electronic effects to install the substituents at the desired positions.

A logical and controllable synthetic route begins with 2-methoxyaniline (o-anisidine) and proceeds through four key stages. This multi-step approach, while longer, is essential for controlling regioselectivity and preventing unwanted side reactions.[1]

Proposed Synthetic Workflow

The recommended pathway involves protection of the highly activating amino group, followed by sequential bromination and nitration, and concluding with deprotection.

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Nitration cluster_3 Step 4: Deprotection A 2-Methoxyaniline B 2-Methoxyacetanilide A->B Acetic Anhydride, Sodium Acetate C 4-Bromo-2-methoxyacetanilide B->C Brominating Agent (e.g., NBS, Br₂ in Acetic Acid) D 4-Bromo-2-methoxy-6-nitroacetanilide C->D HNO₃ / H₂SO₄ (Controlled Temp.) E This compound (Final Product) D->E Acidic Hydrolysis (e.g., HCl, H₂O, Heat) G Start Poor Regioselectivity in Bromination Q1 What brominating agent are you using? Start->Q1 Br2 Elemental Bromine (Br₂) Q1->Br2 Br₂ NBS N-Bromosuccinimide (NBS) Q1->NBS NBS Sol_Br2 High reactivity can lead to over-bromination. Solution: Add Br₂ solution slowly at a lower temperature (0-5°C). Use a less polar solvent like acetic acid. Br2->Sol_Br2 Sol_NBS Milder and more selective. Solution: Use NBS in a solvent like DMF or Acetic Acid. This is often the preferred method for scale-up due to easier handling. NBS->Sol_NBS

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common pitfalls to avoid when working with 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-2-methoxy-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this versatile, yet nuanced, chemical intermediate. Here, we address specific issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions about the properties, handling, and storage of this compound.

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is governed by the interplay of three key functional groups on the aniline ring:

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAAr).

  • Amino Group (-NH₂): This is a strong activating, ortho-, para-directing group for electrophilic substitution.

  • Methoxy Group (-OCH₃): An activating, ortho-, para-directing group.

  • Bromo Group (-Br): A deactivating, ortho-, para-directing group that can also serve as a leaving group in nucleophilic substitution reactions.

The combined electronic effects of these groups create a unique reactivity profile, making the compound susceptible to specific side reactions if conditions are not carefully controlled.

Q2: What are the recommended storage conditions for this compound to ensure its long-term stability?

A2: To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, acid chlorides, and reducing agents[1]. The compound is stable under normal storage conditions[2][3]. Exposure to moisture should be avoided[3].

Q3: What are the primary safety hazards associated with this compound, and what personal protective equipment (PPE) is required?

A3: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation[1][4][5]. Therefore, appropriate personal protective equipment (PPE) is essential. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust is generated, a dust mask (e.g., N95) should be worn.

Always consult the material safety data sheet (MSDS) for the most current and comprehensive safety information[1].

Section 2: Troubleshooting Guide for Synthesis and Reactions

This section provides detailed troubleshooting for common issues encountered during the synthesis and subsequent reactions of this compound.

Q4: During the synthesis of a related compound, 4-bromo-2-nitroaniline, I am observing the formation of polybrominated byproducts. How can I prevent this?

A4: The formation of polybrominated byproducts is a common issue when brominating an activated aromatic ring, such as in the synthesis of 4-bromo-2-nitroaniline from 2-nitroaniline. The amino group strongly activates the ring, making it susceptible to multiple brominations[6].

Troubleshooting Steps:

  • Protect the Amino Group: The most effective strategy is to protect the amino group via acetylation to form an acetanilide. This moderates the activating effect of the amino group, allowing for more controlled, regioselective bromination. The acetyl group can be removed later by hydrolysis[6].

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the substrate to the brominating agent.

  • Choice of Brominating Agent: Consider using a milder brominating agent than elemental bromine, such as N-bromosuccinimide (NBS), which can offer better control.

Workflow for Controlled Bromination:

NMR_Troubleshooting Start Unexpected Peaks in NMR Spectrum Check_Solvent Residual Solvent Peaks? Start->Check_Solvent Check_SM Unreacted Starting Material? Check_Solvent->Check_SM No Identify_Solvent Compare with known solvent shifts. Check_Solvent->Identify_Solvent Yes Check_Side_Products Possible Side Products? Check_SM->Check_Side_Products No Identify_SM Compare with starting material spectrum. Check_SM->Identify_SM Yes Consider_Reactions Consider plausible side reactions: - Debromination - Reduction of nitro group - Hydrolysis of methoxy group Check_Side_Products->Consider_Reactions Yes Purify Repurify Sample Identify_Solvent->Purify Identify_SM->Purify Consider_Reactions->Purify

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Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Analysis for the Structural Confirmation of 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the use of Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy for the structural elucidation of 4-Bromo-2-methoxy-6-nitroaniline. We will move beyond a simple procedural outline to explore the underlying principles, predictive analysis, and comparative data that ensure confident structural assignment.

The Rationale Behind 1H NMR for Aromatic Structure Elucidation

1H NMR spectroscopy is a powerful tool for determining the structure of organic molecules. It relies on the principle that atomic nuclei with a quantum mechanical property of spin, such as protons (¹H), will align with an external magnetic field. The precise frequency at which a proton resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift.[1][2] This sensitivity allows us to differentiate between protons in different parts of a molecule.

For aromatic compounds like this compound, the chemical shifts of the protons on the benzene ring are influenced by the electron-donating or electron-withdrawing nature of the substituents.[2][3] Furthermore, the interaction between the spins of neighboring protons, known as spin-spin coupling, provides valuable information about the connectivity of the atoms.[4]

Predicting the 1H NMR Spectrum of this compound

Before acquiring an experimental spectrum, a robust prediction of the expected chemical shifts and coupling patterns serves as a critical roadmap for interpretation. This prediction is based on the principle of additivity of substituent chemical shift increments (SCSIs).[3][5] The chemical shift of a proton on a substituted benzene ring can be estimated by starting with the chemical shift of benzene (approximately 7.36 ppm) and adding the empirically determined SCSIs for each substituent relative to that proton (ortho, meta, or para).

The structure of this compound is as follows:

Let's predict the chemical shifts for the two aromatic protons, H-3 and H-5:

  • Proton at C-3 (H-3):

    • ortho to the -NO2 group

    • meta to the -Br group

    • para to the -OCH3 group

    • ortho to the -NH2 group

  • Proton at C-5 (H-5):

    • ortho to the -Br group

    • meta to the -NO2 group

    • ortho to the -OCH3 group

    • meta to the -NH2 group

Using a table of Curphy-Morrison additivity constants, we can estimate the chemical shifts.[3][5]

SubstituentZorthoZmetaZpara
-NH2 -0.75-0.25-0.65
-OCH3 -0.48-0.09-0.44
-Br +0.18-0.08-0.04
-NO2 +0.95+0.26+0.38

Calculation for H-3: δ(H-3) = 7.36 (benzene) + 0.95 (ortho-NO2) + (-0.08) (meta-Br) + (-0.44) (para-OCH3) + (-0.75) (ortho-NH2) = 7.04 ppm

Calculation for H-5: δ(H-5) = 7.36 (benzene) + 0.18 (ortho-Br) + 0.26 (meta-NO2) + (-0.48) (ortho-OCH3) + (-0.25) (meta-NH2) = 7.07 ppm

These two aromatic protons are expected to be close in chemical shift and will appear as doublets due to coupling to each other. The meta coupling constant (⁴J) is typically small, around 2-3 Hz.

The other expected signals are:

  • -OCH3 protons: A singlet around 3.8-4.0 ppm.

  • -NH2 protons: A broad singlet that can vary in chemical shift, typically between 3-5 ppm for aromatic amines.[6]

Experimental Protocol for 1H NMR Analysis

A self-validating experimental protocol is crucial for obtaining high-quality, reproducible data.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the synthesized this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for anilines as it can help in observing the -NH₂ protons which might exchange with residual water in CDCl₃. c. Transfer the solution to a clean 5 mm NMR tube. d. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.

2. Instrument Setup and Data Acquisition: a. The experiment should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion. b. Shim the magnetic field to achieve optimal homogeneity, which is essential for sharp spectral lines and accurate coupling constant measurements. c. Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm). d. Use a standard pulse sequence for a 1D proton spectrum. e. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain a pure absorption lineshape. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. d. Integrate the signals to determine the relative number of protons corresponding to each peak.

Below is a visual representation of the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Shimming, Parameters) transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phasing ft->phase calibrate Calibration (TMS) phase->calibrate integrate Integration calibrate->integrate analysis Spectral Analysis & Structure Confirmation integrate->analysis

Caption: Experimental workflow for 1H NMR analysis.

Comparative Analysis: Confirming the Structure Against Isomeric Alternatives

The true power of 1H NMR in structure confirmation lies in comparing the experimental data not only to the predicted spectrum of the target molecule but also to the predicted spectra of plausible isomers. The distinct electronic environments in different isomers will lead to unique and predictable differences in their 1H NMR spectra.

Let's consider two potential isomers of this compound:

  • Isomer A: 2-Bromo-4-methoxy-6-nitroaniline

  • Isomer B: 4-Bromo-6-methoxy-2-nitroaniline

The predicted and hypothetical experimental data are summarized in the table below.

CompoundProtonPredicted δ (ppm)Hypothetical Experimental δ (ppm)MultiplicityJ (Hz)
This compound H-37.047.10d~2.5
H-57.077.15d~2.5
-OCH₃~3.93.92s-
-NH₂broad4.85br s-
Isomer A: 2-Bromo-4-methoxy-6-nitroaniline H-3~7.5-d~2.5
H-5~6.5-d~2.5
-OCH₃~3.9-s-
-NH₂broad-br s-
Isomer B: 4-Bromo-6-methoxy-2-nitroaniline H-3~8.0-d~2.5
H-5~7.3-d~2.5
-OCH₃~3.9-s-
-NH₂broad-br s-

The logical process of using this comparative data for structure confirmation is illustrated below.

structure_confirmation cluster_data Experimental Data cluster_analysis Comparative Analysis cluster_target Target: this compound cluster_isomerA Isomer A: 2-Bromo-4-methoxy-6-nitroaniline cluster_isomerB Isomer B: 4-Bromo-6-methoxy-2-nitroaniline exp_data Observed 1H NMR Spectrum: - Two aromatic doublets (~7.1 ppm) - Methoxy singlet (~3.9 ppm) - Broad amine singlet (~4.9 ppm) pred_target Predicted Spectrum: - Two close aromatic doublets - Methoxy singlet - Amine singlet exp_data->pred_target Matches pred_isomerA Predicted Spectrum: - One upfield, one downfield aromatic doublet exp_data->pred_isomerA Does NOT Match pred_isomerB Predicted Spectrum: - Both aromatic doublets significantly downfield exp_data->pred_isomerB Does NOT Match conclusion Conclusion: Structure Confirmed as This compound pred_target->conclusion

Caption: Logic diagram for structure confirmation via NMR.

The key differentiating feature is the chemical shift of the aromatic protons. For the target molecule, the opposing electronic effects of the substituents result in the two aromatic protons having very similar chemical shifts. In contrast, for Isomer A, the strong electron-donating methoxy group para to H-5 would shift it significantly upfield, while the two electron-withdrawing groups ortho and para to H-3 would shift it downfield, leading to a large difference in their chemical shifts. For Isomer B, both aromatic protons would be significantly deshielded by the ortho and para nitro and bromo groups, respectively, resulting in signals at much higher chemical shifts.

Conclusion

The structural confirmation of this compound by 1H NMR spectroscopy is a robust process that relies on a combination of predictive analysis and careful experimental technique. By predicting the spectrum based on established substituent effects and comparing the experimental data to the predicted spectra of the target molecule and its plausible isomers, an unambiguous structural assignment can be made. This systematic approach, grounded in the fundamental principles of NMR, ensures the scientific integrity of the data and provides a high degree of confidence in the identity of the synthesized compound.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Curphy-Morrison Additivity Constants for Proton NMR. Hans J. Reich, University of Wisconsin. [Link]
  • Table of Characteristic Proton NMR Shifts. [Link]
  • Short Summary of 1H-NMR Interpret
  • Question: Interpret the 1H-NMR spectrum of 4-bromo-2-nitroaniline. Chegg. [Link]
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • NMR Spectroscopy - Hans Reich NMR Collection. University of Wisconsin. [Link]
  • Proton NMR Table.
  • NMR Spectroscopy of Benzene Deriv
  • 4-Bromo-2-nitroanisole. PubChem. [Link]
  • 4-Bromo-2-nitroaniline. PubChem. [Link]

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A Comparative Guide to the Reactivity of Substituted Anilines: The Case of 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the chemical reactivity of 4-Bromo-2-methoxy-6-nitroaniline against other benchmark anilines. We will dissect the intricate interplay of electronic and steric effects governed by its unique substitution pattern and provide a robust experimental framework for quantifying these differences. This document is intended for researchers, scientists, and professionals in drug development who leverage substituted anilines as key intermediates in organic synthesis.

Introduction: The Nuances of Aniline Reactivity

Aniline, the simplest aromatic amine, serves as a cornerstone in the synthesis of a vast array of dyes, pharmaceuticals, and polymers. Its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom. These electrons are partially delocalized into the aromatic π-system, which renders arylamines less basic than aliphatic amines but activates the benzene ring towards electrophilic aromatic substitution.[1][2]

The introduction of substituents onto the aromatic ring profoundly alters this delicate electronic balance, thereby tuning the reactivity of the amino group. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which modify the electron density on the nitrogen atom through a combination of inductive and resonance effects.[2][3][4]

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity.[2]

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) and halogens (-Br, -Cl) decrease the electron density on the nitrogen, making it a weaker base and less reactive nucleophile.[2][5]

Beyond these electronic influences, steric hindrance from bulky groups, particularly at the ortho positions, can physically obstruct the amino group, impeding its ability to participate in reactions.[6][7][8]

Dissecting this compound: A Study in Contrasting Effects

This compound is a fascinating case study where multiple substituents with opposing electronic and steric characteristics are present on the same ring. Understanding its reactivity requires a careful analysis of the cumulative impact of each group.

  • Nitro Group (-NO₂) at C6 (ortho): This is a powerful electron-withdrawing group, both through induction and resonance. Its presence significantly reduces the electron density on the amino nitrogen, drastically decreasing its basicity and nucleophilic character.[5][9]

  • Bromo Group (-Br) at C4 (para): Halogens are deactivating due to a strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. The bromine atom further decreases the nucleophilicity of the amine.[10][11]

  • Methoxy Group (-OCH₃) at C2 (ortho): The methoxy group is an electron-donating group through resonance, which would typically increase the amine's reactivity.[2] However, this activating effect is likely overshadowed by the combined deactivating power of the nitro and bromo substituents.

  • Cumulative Steric Hindrance: With both ortho positions occupied by methoxy and nitro groups, the amino group is exceptionally crowded. This steric shield presents a significant physical barrier for incoming electrophiles or reagents, further diminishing the molecule's overall reactivity.[6][8]

Comparative Benchmarking: A Spectrum of Aniline Reactivity

To contextualize the reactivity of this compound, we compare it with a selection of other anilines that represent a range of electronic and steric environments.

Aniline DerivativeKey SubstituentsExpected Electronic Effect on -NH₂Expected Steric HindrancePredicted Relative ReactivitypKa (Conjugate Acid)
o-Anisidine 2-MethoxyActivating (Resonance)ModerateHigh4.52
Aniline None (Reference)NeutralLowModerate4.63[12]
p-Bromoaniline 4-BromoDeactivating (Inductive)LowLow3.86
p-Nitroaniline 4-NitroStrongly Deactivating (Resonance & Inductive)LowVery Low1.0[5][13]
This compound 2-Methoxy, 4-Bromo, 6-NitroSeverely Deactivating (Cumulative)Very HighExtremely Low<1.0 (Estimated)

Note: pKa values are sourced from various chemical databases and literature. A lower pKa of the conjugate acid corresponds to a weaker base. The predicted reactivity pertains to reactions where the amine acts as a nucleophile, such as diazotization or acylation.

Experimental Verification: A Protocol for Comparing Reactivity via Diazotization

The diazotization of primary aromatic amines is a cornerstone reaction in organic chemistry, involving the reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt.[14][15] The rate of this reaction is highly sensitive to the nucleophilicity of the aniline's amino group, making it an excellent choice for a comparative kinetic study.[16][17]

Causality Behind Experimental Choices:
  • Reaction: Diazotization is chosen because its mechanism's rate-determining step involves the nucleophilic attack of the amine on the nitrosonium ion (NO⁺).[14][17] Therefore, reaction rates will directly correlate with the amine's nucleophilicity.

  • Temperature Control: The reaction is maintained at 0-5 °C. This is critical because aryldiazonium salts are unstable at higher temperatures and can decompose, leading to inaccurate results.[4]

  • Monitoring: The disappearance of the aniline starting material can be monitored using High-Performance Liquid Chromatography (HPLC). This provides a precise, quantitative measure of the reaction progress over time, allowing for the calculation of reaction rates.

Experimental Workflow Diagram

G cluster_reaction 2. Diazotization Reaction cluster_analysis 3. Kinetic Monitoring & Analysis prep_aniline Prepare standardized solutions of each aniline derivative in appropriate solvent mix Combine aniline solution and HCl in a jacketed reactor at 0-5 °C prep_aniline->mix prep_acid Prepare chilled HCl solution prep_acid->mix prep_nitrite Prepare standardized NaNO₂ solution add_nitrite Add NaNO₂ solution dropwise under vigorous stirring mix->add_nitrite sampling Withdraw aliquots at fixed time intervals add_nitrite->sampling quench Immediately quench aliquot (e.g., with sulfamic acid) sampling->quench hplc Analyze quenched sample by HPLC to quantify remaining aniline quench->hplc plot Plot [Aniline] vs. Time and determine initial rate hplc->plot

Caption: Workflow for the comparative kinetic analysis of aniline diazotization.

Detailed Step-by-Step Protocol

Safety Precautions: this compound and other nitroanilines are harmful and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[18][19][20]

Materials:

  • Aniline, o-Anisidine, p-Bromoaniline, p-Nitroaniline, this compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfamic Acid (for quenching)

  • Distilled Water

  • Acetonitrile (HPLC grade)

  • Jacketed reaction vessel with overhead stirrer and temperature probe

  • Syringes and HPLC vials

Procedure:

  • Preparation of Solutions:

    • Prepare 0.1 M stock solutions of each aniline derivative in a suitable solvent mixture (e.g., water/ethanol with enough HCl to ensure dissolution).

    • Prepare a 1.0 M solution of HCl.

    • Prepare a 0.1 M solution of NaNO₂ in distilled water. Keep this solution chilled.

    • Prepare a 0.5 M quenching solution of sulfamic acid.

  • Reaction Setup:

    • Add the aniline stock solution (e.g., 50 mL) and the 1.0 M HCl solution (e.g., 100 mL) to the jacketed reaction vessel.

    • Circulate coolant through the jacket to bring the internal temperature to 0-5 °C and maintain it.

    • Begin vigorous stirring.

  • Initiation and Sampling:

    • At time t=0, rapidly add the stoichiometric equivalent of the chilled 0.1 M NaNO₂ solution.

    • Immediately withdraw the first aliquot (t=0 sample, e.g., 0.5 mL).

    • Quench the aliquot by adding it to a vial containing an excess of the sulfamic acid solution (e.g., 1.0 mL). Sulfamic acid reacts instantly with any remaining nitrous acid, stopping the reaction.

    • Continue to withdraw and quench aliquots at regular intervals (e.g., every 1, 2, 5, 10, and 20 minutes).

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).

    • Monitor the elution using a UV detector at a wavelength appropriate for the aniline being tested.

    • Quantify the concentration of the remaining aniline in each sample by comparing its peak area to a pre-established calibration curve.

  • Data Analysis:

    • For each aniline derivative, plot the concentration of the aniline versus time.

    • Determine the initial reaction rate from the slope of the initial linear portion of the curve.

    • Compare the initial rates to determine the relative reactivity of the different anilines. The results are expected to align with the predictions in the table above, with this compound showing the slowest rate of reaction.

Conclusion

The reactivity of an aniline is a finely tuned property governed by the electronic and steric nature of its substituents. In this compound, the amino group is severely deactivated by the cumulative electron-withdrawing effects of the ortho-nitro and para-bromo groups. This deactivation is compounded by significant steric hindrance from the two bulky ortho substituents. As a result, this compound stands as a model for a highly unreactive aniline derivative. The proposed kinetic study using diazotization provides a clear, quantitative method to validate this hypothesis, offering valuable insights for synthetic chemists seeking to understand and predict the behavior of complex aromatic amines in drug discovery and materials science.

References

  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Gold, V., & Lilly, S. H. (1971). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic, 1903-1909.
  • The Organic Chemistry Tutor. (2020, June 13). Effect of Substituents on the Basicity of Anilines [Video]. YouTube.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • Ryzhakov, A. V., et al. (2018). Kinetics of Biochemical Transformation of Aniline and Its Derivatives in Natural Water: Quantitative Estimation of the Substituent Effect. Russian Journal of General Chemistry, 88, 2568–2572.
  • Hollingsworth, C. A., Seybold, P. G., & Hadad, C. M. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(6), 1107-1115.
  • National Center for Biotechnology Information. (n.d.). ortho-Anisidine and ortho-Anisidine Hydrochloride. In Some Aromatic Amines and related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99.
  • Slideshare. (n.d.). Diazotisation and coupling reaction.
  • ResearchGate. (n.d.). [a] Hammett plot with respect to aniline derivatives... [Image].
  • National Center for Biotechnology Information. (n.d.). ortho-Anisidine. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73.
  • Fiveable. (n.d.). P-Nitroaniline Definition.
  • Liskon Biological. (2024, October 18). The chemical properties and structure of p-bromoaniline.
  • Chemistry LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines.
  • National Institutes of Health (NIH). (n.d.). Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes.
  • The Journal of Physical Chemistry A. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. ACS Publications.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions.... RSC Publishing.
  • Wikipedia. (n.d.). Hammett equation.
  • The Journal of Organic Chemistry. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. ACS Publications.
  • ResearchGate. (n.d.). The diazotization process. (a) The reaction of aniline (or other aryl... [Image].
  • The Journal of Organic Chemistry. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines.
  • RSC Publishing. (2025, July 7). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3.
  • ResearchGate. (2025, August 9). Catalytic Friedel-Crafts Acylation of Aniline Derivatives.
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  • Wikipedia. (n.d.). o-Anisidine.
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A Senior Application Scientist's Guide to Reagents in Substituted Benzimidazole Synthesis: A Comparative Analysis of Alternatives to 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthesis of specifically substituted benzimidazoles often relies on carefully chosen precursors, such as 4-Bromo-2-methoxy-6-nitroaniline. This guide provides an in-depth analysis of this key intermediate, evaluates its strategic utility, and presents a comparative overview of alternative reagents and synthetic pathways. By examining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers aiming to optimize the synthesis of complex heterocyclic compounds for drug discovery and development.

The Strategic Role and Reactivity of this compound

This compound (CAS No. 77333-45-0) is a highly functionalized aniline derivative designed for multi-step organic synthesis.[2] Its utility stems from the orthogonal reactivity of its substituents, which allows for sequential and controlled chemical transformations.

  • The o-Nitroaniline Moiety : The primary reactive site involves the aniline nitrogen and the adjacent nitro group. The nitro group can be selectively reduced (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite) to an amine, generating a substituted o-phenylenediamine (OPD) in situ.[3][4] This OPD is the immediate precursor to the benzimidazole ring.

  • The Methoxy Group (-OCH₃) : As an electron-donating group (EDG), the methoxy substituent increases the nucleophilicity of the adjacent amino group, which can facilitate the initial step of cyclocondensation reactions.[5]

  • The Bromo Group (-Br) : The bromine atom is a versatile synthetic handle. It is relatively stable during the initial reduction and cyclization steps but serves as an excellent leaving group for subsequent post-cyclization modifications, most notably in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce aryl, heteroaryl, amino, or alkynyl groups.

The principal application of this reagent is in the synthesis of 7-bromo-5-methoxy substituted benzimidazoles, which are valuable intermediates in the development of pharmaceuticals like CK2 inhibitors and telmisartan-glitazone hybrid analogs.[6] The overall transformation is a classic example of a cyclocondensation reaction, a process that involves the formation of a ring structure from two or more reactants, often leading to heterocycles.[7][8]

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_reagents Reaction Partners cluster_product Core Product start This compound intermed In situ generated 4-Bromo-6-methoxy- benzene-1,2-diamine start->intermed Reduction (e.g., SnCl₂, H₂/Pd) product 7-Bromo-5-methoxy- 1H-benzimidazole intermed->product Cyclocondensation electrophile Electrophile (e.g., R-CHO, R-COOH) electrophile->product Incorporation

Caption: General synthesis pathway using this compound.

A Framework for Selecting Alternative Reagents

Choosing an alternative to this compound is not merely a one-to-one substitution. It is a strategic decision based on the desired final product, cost, scalability, and the desired synthetic route. Alternatives can be broadly classified into three categories.

  • Direct Structural Analogs : These are compounds with minor variations in the substitution pattern, useful when a different halogen or electronic environment is required.

  • Simplified or Alternative Precursors : These are less complex starting materials that may offer a more cost-effective but potentially longer or more complex synthetic route.

  • Alternative Strategic Pathways : These approaches bypass the use of pre-functionalized o-nitroanilines altogether, relying on different bond-forming strategies to construct the benzimidazole core. Modern methods often focus on green chemistry principles, such as using water as a solvent or employing metal-free catalysts.[9]

The following decision-making flowchart can guide the selection process based on key synthetic goals.

G start What is the primary synthetic goal? goal1 Need a different handle for cross-coupling? start->goal1 Modify C7 Position goal2 Is post-functionalization not required? start->goal2 Simplify Final Structure goal3 Need to avoid multi-step synthesis from aniline? start->goal3 Improve Process Efficiency sol1 Use Iodo/Chloro Analog (e.g., 4-Iodo-2-methoxy- 6-nitroaniline) goal1->sol1 sol2 Use Non-Halogenated Analog (e.g., 2-Methoxy-6-nitroaniline) goal2->sol2 sol4 Use unsubstituted o-Phenylenediamine and functionalize later goal2->sol4 sol3 Use One-Pot Reductive Cyclization from a simpler o-nitroaniline goal3->sol3

Caption: Decision flowchart for selecting an alternative synthetic strategy.

Comparative Analysis of Reagents and Methods

The choice of starting material directly impacts reaction conditions, yields, and purification strategies. The electronic nature of substituents on the o-phenylenediamine precursor is a critical factor; electron-donating groups generally accelerate the reaction, while electron-withdrawing groups can slow the initial condensation step.[5]

Physicochemical and Safety Profiles of Selected Anilines

This table compares the target reagent with two common alternatives. The choice between them often involves a trade-off between reactivity, cost, and safety.

PropertyThis compound4-Bromo-2-nitroaniline[10]4-Bromo-2-methyl-6-nitroaniline
CAS Number 77333-45-0[2]875-51-477811-44-0
Molecular Weight 247.05 g/mol [2]217.02 g/mol 231.05 g/mol
Appearance SolidYellow to orange crystalline solid[10]Solid
Melting Point Not readily available110-113 °C143-147 °C
Key Hazard Statements H302, H315, H319, H332, H335[2]Irritant[10]H312, H332, H315, H319, H335
Strategic Feature Methoxy (EDG) for activation, Bromo handleSimpler structure, lower costMethyl (EDG) for activation, Bromo handle
Performance in Benzimidazole Synthesis

The synthesis of benzimidazoles from o-phenylenediamines and aldehydes is a robust and widely used method.[11] However, an increasingly popular alternative is the one-pot reductive cyclocondensation of an o-nitroaniline with an aldehyde, which avoids the isolation of the often-unstable diamine intermediate.[12]

The table below presents representative data for different synthetic approaches.

Starting MaterialsReaction PartnerCatalyst/ConditionsProductYieldReference
4-Bromo-1,2-benzenediamine + 2-NitrobenzaldehydeMontmorillonite K10, Ethanol, RT, 4h5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole85%[13]
o-Phenylenediamine + AnisaldehydeNH₄Cl, Ethanol, 80°C, 2h2-(4-Methoxyphenyl)-1H-benzimidazoleGood
2-Nitroaniline + BenzaldehydeZn/NaHSO₃, Water, 100°C2-Phenyl-1H-benzimidazole92%[12]
o-Phenylenediamine + Thiazole-4-carbaldehydeAu/TiO₂, Methanol, 25°C, 3h2-(Thiazol-4-yl)-1H-benzimidazole95%[14]

Discussion of Strategic Advantages and Disadvantages:

  • Two-Step Approach (Reduction then Cyclization): This classic method, exemplified by the protocol using 4-bromo-1,2-benzenediamine, offers high yields and clean conversions.[13] However, it requires an additional synthetic step and the handling of the diamine intermediate, which can be sensitive to air and light.

  • One-Pot Reductive Cyclization: As shown with 2-nitroaniline, this strategy is highly efficient.[12] It combines the reduction and cyclization into a single operation, saving time and resources. The use of water as a solvent makes it an environmentally benign or "green" approach.[12] The main challenge can be catalyst compatibility and the potential for side reactions.

  • Catalyst-Driven Condensations: The use of catalysts like NH₄Cl or gold nanoparticles can significantly improve reaction rates and yields under mild conditions.[14] Gold-catalyzed reactions, in particular, can offer exceptional selectivity but may be limited by the cost and availability of the catalyst.[14]

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are described with detailed, self-validating steps.

Protocol A: Two-Step Synthesis of 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole

This protocol is adapted from a multi-gram synthesis and demonstrates the classic condensation approach.[13]

Step 1: Condensation of 4-Bromo-1,2-benzenediamine with 2-Nitrobenzaldehyde

  • Reagent Preparation : In a 100 mL round-bottom flask, add 4-bromo-1,2-benzenediamine (2.5 g, 13.4 mmol) and ethanol (30 mL).

  • Addition of Aldehyde : To the stirred solution, add 2-nitrobenzaldehyde (2.23 g, 14.8 mmol).

  • Catalyst Addition : Add Montmorillonite K10 (250 mg) to the mixture.

  • Reaction : Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (1:1) mobile phase.

  • Work-up : Upon completion, filter the mixture to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification : The resulting dark orange slurry is dissolved in a minimal amount of ethyl acetate, silica powder is added, and the solvent is evaporated to dryness. The product is then purified by column chromatography on silica gel.

Protocol B: One-Pot Reductive Cyclocondensation of 2-Nitroaniline and Benzaldehyde

This protocol, adapted from Dasgupta et al., exemplifies a modern, efficient, and environmentally friendly approach.[12]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A Combine 2-Nitroaniline, Benzaldehyde, Zn dust, and NaHSO₃ in water B Heat mixture to 100°C with stirring A->B C Monitor reaction by TLC B->C D Cool to RT, add Ethyl Acetate C->D E Filter the mixture D->E F Extract aqueous layer with Ethyl Acetate E->F G Dry organic layers, evaporate solvent F->G H Purify crude product via column chromatography G->H

Caption: Experimental workflow for one-pot reductive cyclocondensation.

Step-by-Step Methodology:

  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-nitroaniline (1 mmol), the desired aromatic aldehyde (e.g., benzaldehyde, 1.1 mmol), Zn dust (3 mmol), NaHSO₃ (3 mmol), and water (10 mL).

  • Heating : Heat the reaction mixture to 100°C and stir for the time indicated by TLC monitoring (typically 1-3 hours).

  • Reaction Monitoring : Monitor the disappearance of the starting materials using TLC with a petroleum ether/ethyl acetate (3:1) eluent.

  • Work-up : After completion, cool the reaction mixture to room temperature and add ethyl acetate (20 mL).

  • Isolation : Filter the mixture through a celite bed to remove zinc dust. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Drying and Concentration : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification : Purify the crude residue by column chromatography over basic alumina using a petroleum ether/ethyl acetate gradient to afford the pure 2-substituted benzimidazole.[12]

Conclusion

This compound is a valuable and strategically designed reagent for constructing complex benzimidazole derivatives, offering a reliable handle for subsequent diversification via cross-coupling chemistry. However, the modern synthetic chemist has a broad arsenal of alternatives. Direct structural analogs allow for fine-tuning of electronic properties and reactivity. More significantly, alternative synthetic pathways, particularly one-pot reductive cyclocondensations, offer substantial improvements in process efficiency, safety, and environmental impact. The choice of reagent and methodology should be a deliberate decision, guided by the specific molecular target, economic considerations, and a commitment to sustainable chemical practices. By understanding the underlying principles of reactivity and exploring modern synthetic protocols, researchers can more effectively and efficiently access the diverse chemical space of benzimidazole-based compounds.

References

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  • Costa, M. S., et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1361. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in synthetic chemistry, drug discovery, and materials science, the unambiguous structural confirmation of novel or intermediate compounds is a cornerstone of rigorous scientific practice. 4-Bromo-2-methoxy-6-nitroaniline, a substituted aromatic amine, presents a unique analytical challenge due to the interplay of its diverse functional groups—a halogen, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group. This guide provides a predictive, in-depth analysis of its fragmentation behavior under two common mass spectrometry ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

By synthesizing established fragmentation principles from analogous structures, this document offers a robust framework for identifying this compound and interpreting its mass spectral data, enabling scientists to proceed with confidence in their molecular characterization.

Ionization Methodologies: A Comparative Overview

The choice of ionization technique is the most critical parameter influencing the resulting mass spectrum. The primary distinction lies between "hard" and "soft" ionization methods, which dictate the extent of fragmentation observed.

  • Electron Ionization (EI): As a classic "hard" ionization technique, EI bombards the analyte with high-energy electrons (typically 70 eV).[1][2] This process imparts significant internal energy to the newly formed molecular ion, causing extensive and reproducible fragmentation.[3][4] While this can sometimes lead to a weak or absent molecular ion peak, the resulting fragment pattern serves as a detailed "fingerprint," invaluable for structural elucidation of unknown small molecules.[1][5]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that generates ions from a solution by creating a fine, charged spray.[6] It imparts minimal excess energy, typically resulting in a prominent protonated molecule, [M+H]⁺, with very little fragmentation.[7] To induce fragmentation for structural analysis, ESI is almost always coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).[8] This controlled fragmentation process is essential for characterizing molecules in complex mixtures, often from the effluent of a liquid chromatograph (LC).

Predicted Fragmentation Pathways of this compound

The fragmentation of this compound is dictated by the relative stabilities of the potential fragment ions and neutral losses, governed by the electronic effects of its substituents. The molecular formula is C₇H₇BrN₂O₃, with a monoisotopic mass of 245.9694 g/mol for the ⁷⁹Br isotope and 247.9674 g/mol for the ⁸¹Br isotope. The near 1:1 natural abundance of these bromine isotopes will result in characteristic "doublet" peaks for all bromine-containing fragments, separated by 2 m/z units.

Electron Ionization (EI-MS) Fragmentation

Under EI conditions, the high energy input is expected to produce a complex spectrum. The molecular ion (M⁺•) at m/z 246/248 will likely undergo several competing primary fragmentation reactions.

  • Loss of a Nitro Group (•NO₂): The C-NO₂ bond is often labile in aromatic nitro compounds. The loss of a •NO₂ radical (46 Da) is a highly probable initial fragmentation step, leading to a significant fragment ion at m/z 200/202 .[9][10]

  • Alpha-Cleavage of the Methoxy Group: The methoxy group can lose a methyl radical (•CH₃, 15 Da) via alpha-cleavage, a common pathway for ethers and anisoles. This would yield a prominent ion at m/z 231/233 .

  • Loss of a Methoxy Radical (•OCH₃): Cleavage of the aryl-O bond can result in the loss of a methoxy radical (31 Da), producing an ion at m/z 215/217 .

  • Loss of Nitric Oxide (NO): A rearrangement reaction can lead to the elimination of a neutral nitric oxide molecule (NO, 30 Da), a known pathway for ortho-substituted nitroaromatics, resulting in a fragment at m/z 216/218 .

  • Sequential Fragmentations: The primary fragment ions will undergo further dissociation. For instance, the [M-NO₂]⁺ ion (m/z 200/202) could subsequently lose a methyl radical (•CH₃) to form an ion at m/z 185/187 or eliminate carbon monoxide (CO, 28 Da) to yield a fragment at m/z 172/174 .

G M M+• m/z 246/248 F1 [M - •NO₂]+ m/z 200/202 M->F1 - •NO₂ (46 Da) F2 [M - •CH₃]+ m/z 231/233 M->F2 - •CH₃ (15 Da) F3 [M - NO]+ m/z 216/218 M->F3 - NO (30 Da) F4 [M - •NO₂ - CO]+ m/z 172/174 F1->F4 - CO (28 Da) F5 [M - •NO₂ - •CH₃]+ m/z 185/187 F1->F5 - •CH₃ (15 Da)

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In positive-ion ESI, the molecule will be detected as the protonated species, [M+H]⁺, at m/z 247/249 . CID of this precursor ion will induce fragmentation through the loss of stable, neutral molecules.

  • Loss of Water (H₂O): For nitroanilines with an adjacent functional group, the loss of water (18 Da) is a common rearrangement pathway, especially when protonated. This would generate a fragment ion at m/z 229/231 .

  • Loss of Nitrous Acid (HNO₂): The protonated nitro group can facilitate the elimination of nitrous acid (47 Da), leading to a fragment at m/z 200/202 .

  • Loss of Methanol (CH₃OH): The protonated amine and adjacent methoxy group can participate in a rearrangement to eliminate a neutral methanol molecule (32 Da), resulting in an ion at m/z 215/217 .

G MH [M+H]+ m/z 247/249 F1 [M+H - H₂O]+ m/z 229/231 MH->F1 - H₂O (18 Da) F2 [M+H - HNO₂]+ m/z 200/202 MH->F2 - HNO₂ (47 Da) F3 [M+H - CH₃OH]+ m/z 215/217 MH->F3 - CH₃OH (32 Da)

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Data Summary and Comparative Analysis

The expected key fragments for each technique are summarized below. The presence of the bromine isotope pattern is a critical diagnostic feature for all listed fragments.

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Fragment Structure
EI 246/248 (M⁺•)200/202•NO₂ (46 Da)Bromo-methoxy-aniline radical cation
EI 246/248 (M⁺•)231/233•CH₃ (15 Da)[M - CH₃]⁺
EI 200/202172/174CO (28 Da)[M - NO₂ - CO]⁺
ESI-MS/MS 247/249 ([M+H]⁺)229/231H₂O (18 Da)[M+H - H₂O]⁺
ESI-MS/MS 247/249 ([M+H]⁺)200/202HNO₂ (47 Da)[M+H - HNO₂]⁺
ESI-MS/MS 247/249 ([M+H]⁺)215/217CH₃OH (32 Da)[M+H - CH₃OH]⁺

This comparative approach provides orthogonal data for structural confirmation. EI-MS offers a detailed map of the covalent framework, while ESI-MS/MS reveals pathways involving proton-assisted rearrangements. For example, observing the transition from m/z 247/249 to 200/202 in ESI-MS/MS and a base peak at m/z 200/202 in EI-MS would provide very strong evidence for the bromo-methoxy-aniline core structure.

Experimental Protocols

To validate the predicted fragmentation, the following experimental setups are recommended. These protocols are designed to be self-validating by providing robust and reproducible data.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for analyzing the pure, thermally stable compound.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • GC System:

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1) at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI).[2]

    • Electron Energy: 70 eV.[2]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-350.

Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This is the preferred method for analyzing the compound in complex matrices or for confirming molecular weight with minimal fragmentation.

  • Sample Preparation: Dissolve 1 mg of the compound in 10 mL of methanol or acetonitrile. Dilute further with the initial mobile phase to a final concentration of ~1-10 µg/mL.

  • LC System:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • MS1 Scan: Scan for the precursor ions at m/z 247 and 249.

    • MS2 (Tandem MS): Isolate the precursor ions (m/z 247 and 249) and subject them to Collision-Induced Dissociation (CID) using nitrogen gas. Vary collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Conclusion

The mass spectrometric analysis of this compound provides a rich dataset for its structural elucidation. By leveraging the complementary nature of hard (EI) and soft (ESI) ionization techniques, a comprehensive and confident characterization can be achieved. The predictable losses of the nitro group (as •NO₂ or HNO₂) and fragments from the methoxy group (as •CH₃ or CH₃OH), combined with the unmistakable bromine isotopic pattern, create a unique spectral signature. The protocols and predictive fragmentation pathways outlined in this guide serve as a robust starting point for any researcher working with this molecule or structurally related compounds, ensuring analytical accuracy and advancing scientific discovery.

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A Comparative Guide to the Synthesis of 4-Bromo-2-methoxy-6-nitroaniline: A Researcher's Handbook

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the efficient and reliable synthesis of highly functionalized aromatic compounds is a cornerstone of innovation. 4-Bromo-2-methoxy-6-nitroaniline, with its unique substitution pattern, presents itself as a valuable building block for the construction of complex molecular architectures in medicinal chemistry and materials science. This guide provides an in-depth, comparative analysis of the viable synthetic routes to this target molecule, grounded in established chemical principles and supported by experimental insights. We will explore a robust, multi-step pathway involving a protective strategy, and contrast it with a more direct, albeit potentially less controlled, approach.

The Strategic Imperative: Navigating the Synthesis of a Polysubstituted Aniline

The synthesis of this compound is a study in the strategic manipulation of directing group effects in electrophilic aromatic substitution. The interplay between the activating amino and methoxy groups and the deactivating but ortho-, para-directing bromo group dictates the feasibility and outcome of the synthetic route. Our investigation has identified the most logical precursor as 4-bromo-2-methoxyaniline, which itself can be synthesized from commercially available 2-methoxyaniline (o-anisidine).

Two primary strategies for the introduction of the final nitro group onto the 4-bromo-2-methoxyaniline scaffold will be compared:

  • The Protective Group Strategy: A multi-step approach involving the acetylation of the amino group to control the regioselectivity and prevent oxidation during nitration, followed by deprotection.

  • The Direct Nitration Strategy: A more direct, one-pot nitration of 4-bromo-2-methoxyaniline, which carries inherent risks of side reactions and lower purity.

Method 1: The Protective Group Strategy: A Controlled and High-Fidelity Approach

This method, while longer, offers superior control over the reaction, leading to a cleaner product and likely a higher overall yield of the desired isomer. The key is the temporary protection of the highly activating amino group as an acetamide, which moderates its activating effect and directs the incoming electrophile (the nitronium ion) to the desired position.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-methoxyaniline

This initial step involves the bromination of 2-methoxyaniline. A mild brominating agent is chosen to achieve selective monobromination at the position para to the strongly activating amino group.

  • Reagents: 2-Methoxyaniline (o-anisidine), 2,4,4,6-tetrabromo-2,5-cyclohexadienone, Methylene chloride, 2N Sodium hydroxide solution, Magnesium sulfate.

  • Procedure:

    • Dissolve 2-methoxyaniline (15 g, 0.122 mol) in 250 ml of methylene chloride in a flask and cool the solution to -10°C in an ice-salt bath.

    • Slowly add 2,4,4,6-tetrabromo-2,5-cyclohexadienone (50 g, 0.122 mol) portion-wise, ensuring the temperature remains below -5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Wash the organic layer with 2N sodium hydroxide solution (2 x 75 ml) and then with water (2 x 25 ml).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel, eluting with methylene chloride, to yield 4-bromo-2-methoxyaniline.[1]

Step 2: Acetylation of 4-Bromo-2-methoxyaniline

The amino group is protected as an acetamide to prevent its oxidation and to moderate its directing effect in the subsequent nitration step. This protocol is adapted from the well-established acetylation of anilines.

  • Reagents: 4-Bromo-2-methoxyaniline, Acetic anhydride, Glacial acetic acid.

  • Procedure:

    • Dissolve the 4-bromo-2-methoxyaniline (e.g., 10 g, 0.0495 mol) in glacial acetic acid (50 ml).

    • Slowly add acetic anhydride (6.0 ml, 0.06 mol) to the solution while stirring.

    • Gently heat the mixture to 50-60°C for 30 minutes to ensure complete reaction.

    • Pour the reaction mixture into ice-water (200 ml) with vigorous stirring to precipitate the product.

    • Collect the solid N-(4-bromo-2-methoxyphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

Step 3: Nitration of N-(4-bromo-2-methoxyphenyl)acetamide

The directing effects of the acetamido and methoxy groups will now synergistically direct the incoming nitro group to the C6 position, which is ortho to the acetamido group and meta to the methoxy group. The acetamido group's bulkiness also sterically disfavors substitution at the C3 position.

  • Reagents: N-(4-bromo-2-methoxyphenyl)acetamide, Concentrated sulfuric acid, Concentrated nitric acid.

  • Procedure:

    • Carefully dissolve the dried N-(4-bromo-2-methoxyphenyl)acetamide (e.g., 10 g, 0.041 mol) in concentrated sulfuric acid (20 ml) at a temperature below 10°C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid (3.0 ml, ~0.07 mol) to concentrated sulfuric acid (5 ml) in a separate flask, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature between 0 and 5°C.

    • After the addition is complete, stir the mixture for an additional 1-2 hours at low temperature.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide.

Step 4: Hydrolysis of N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide

The final step is the removal of the acetyl protecting group to regenerate the free amine.

  • Reagents: N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide, Concentrated hydrochloric acid, Water.

  • Procedure:

    • Suspend the crude N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide in a mixture of water (50 ml) and concentrated hydrochloric acid (25 ml).

    • Heat the mixture under reflux for 1-2 hours until the solid has dissolved and the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it carefully with a concentrated sodium hydroxide or ammonium hydroxide solution to precipitate the free amine.

    • Collect the solid this compound by filtration, wash with water, and dry.

    • The product can be recrystallized from a suitable solvent like ethanol to obtain a high-purity product.

Rationale and Expertise-Driven Insights

The multi-step synthesis is a classic example of leveraging protecting group chemistry to achieve a desired substitution pattern on a highly activated aromatic ring. The acetylation of the aniline is a critical step; without it, direct nitration would likely lead to a mixture of products and significant oxidative degradation of the starting material. The strong ortho-, para-directing and activating nature of the amino group makes controlled monosubstitution challenging. Conversion to the less activating acetamido group tempers this reactivity and enhances the regioselectivity of the nitration.

Method 2: The Direct Nitration Strategy: A Faster but Riskier Path

A one-step nitration of 4-bromo-2-methoxyaniline is theoretically possible but fraught with potential complications. The powerful activating effect of the free amino group can lead to a violent reaction, over-nitration, and the formation of undesired isomers and oxidation byproducts.

Experimental Protocol (Hypothetical)
  • Reagents: 4-Bromo-2-methoxyaniline, Dilute nitric acid, Acetic acid.

  • Procedure:

    • Dissolve 4-bromo-2-methoxyaniline in glacial acetic acid.

    • Cool the mixture to 0-5°C.

    • Slowly add a dilute solution of nitric acid in acetic acid dropwise while maintaining a low temperature and vigorous stirring.

    • After the addition, allow the reaction to proceed at a low temperature for a set period.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Isolate the crude product by filtration. Extensive purification by column chromatography would be necessary to isolate the desired this compound from the expected mixture of byproducts.

Inherent Challenges and Trustworthiness of the Protocol

This direct approach is not recommended for obtaining a high-purity sample of the target compound. The lack of control over the powerful activating groups makes this a less reliable and less reproducible method. The trustworthiness of this protocol is low, as the outcome is highly sensitive to reaction conditions and prone to the formation of a complex product mixture.

Comparative Analysis: A Data-Driven Decision Matrix

ParameterMethod 1: Protective Group StrategyMethod 2: Direct Nitration Strategy
Number of Steps 4 (from 2-methoxyaniline)2 (from 2-methoxyaniline)
Control & Regioselectivity HighLow
Expected Yield Moderate to HighLow to Moderate
Expected Purity HighLow (requires extensive purification)
Safety Considerations Use of strong acids and anhydrides.Potentially vigorous, exothermic reaction.
Scalability More reliable for larger scale synthesis.Difficult to control on a larger scale.
Overall Efficiency Higher effective efficiency due to purity.Lower effective efficiency due to yield and purification challenges.

Visualizing the Synthetic Pathways

Method 1: Protective Group Strategy Workflow

cluster_0 Step 1: Bromination cluster_1 Step 2: Acetylation cluster_2 Step 3: Nitration cluster_3 Step 4: Hydrolysis 2-Methoxyaniline 2-Methoxyaniline 4-Bromo-2-methoxyaniline 4-Bromo-2-methoxyaniline 2-Methoxyaniline->4-Bromo-2-methoxyaniline  Br Source N-(4-bromo-2-methoxyphenyl)acetamide N-(4-bromo-2-methoxyphenyl)acetamide 4-Bromo-2-methoxyaniline->N-(4-bromo-2-methoxyphenyl)acetamide  Ac₂O N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide N-(4-bromo-2-methoxyphenyl)acetamide->N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide  HNO₃, H₂SO₄ This compound This compound N-(4-bromo-2-methoxy-6-nitrophenyl)acetamide->this compound  H₃O⁺ cluster_0 Step 1: Bromination cluster_1 Step 2: Direct Nitration 2-Methoxyaniline 2-Methoxyaniline 4-Bromo-2-methoxyaniline 4-Bromo-2-methoxyaniline 2-Methoxyaniline->4-Bromo-2-methoxyaniline  Br Source This compound + Byproducts This compound + Byproducts 4-Bromo-2-methoxyaniline->this compound + Byproducts  HNO₃

Caption: Direct nitration strategy with potential for byproduct formation.

Conclusion and Recommendations

For researchers and drug development professionals requiring a reliable and reproducible synthesis of high-purity this compound, the multi-step protective group strategy is unequivocally the superior method. While it involves more synthetic steps, the enhanced control over regioselectivity, higher yield of the desired product, and simpler purification process ultimately lead to a more efficient and trustworthy outcome. The direct nitration approach, while seemingly more concise, is a high-risk strategy that is likely to result in a complex mixture of products, making it unsuitable for applications where purity and consistency are paramount.

References

  • PrepChem. Synthesis of A. 4-Bromo-2-methoxyaniline.
  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.

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A Comparative Guide to the Structural Confirmation of 4-Bromo-2-methoxy-6-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible research. In the synthesis of novel therapeutics and functional materials, substituted anilines are a critical class of intermediates. This guide provides an in-depth technical comparison of the primary analytical techniques used to confirm the structure of 4-Bromo-2-methoxy-6-nitroaniline and its derivatives. By understanding the strengths and limitations of each method, researchers can design robust validation systems for their synthesized compounds.

The unique arrangement of electron-donating (methoxy, amino) and electron-withdrawing (nitro, bromo) groups on the aniline scaffold of this compound presents a distinct spectroscopic fingerprint. This guide will delve into the interpretation of this fingerprint using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. As a direct experimental comparison, we will reference data for the closely related and commercially available compound, 4-bromo-2-nitroaniline .

The Imperative of Orthogonal Structural Verification

In the realm of medicinal chemistry, the precise positioning of substituents on an aromatic ring can dramatically alter a compound's biological activity, toxicity, and pharmacokinetic properties. A misplaced functional group can render a promising drug candidate inert or even harmful. Therefore, relying on a single analytical technique is often insufficient. This guide champions an orthogonal approach, where multiple, independent methods are employed to provide a comprehensive and self-validating structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the carbon-hydrogen framework.

Causality Behind Experimental Choices in NMR

For a compound like this compound, both ¹H and ¹³C NMR are essential. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton. The choice of solvent is critical; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this class of compounds, their selection depending on the solubility of the analyte.[2]

Predicted ¹H NMR Spectral Data for this compound

Based on the substituent effects observed in related aromatic amines, the following ¹H NMR signals can be predicted for this compound.[3][4]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic H (H-3)~7.8 - 8.2d1HDeshielded by the adjacent nitro group.
Aromatic H (H-5)~7.5 - 7.8d1HInfluenced by the para-bromo and ortho-amino groups.
-NH₂Variablebr s2HBroad signal due to quadrupolar relaxation and exchange; chemical shift is concentration and solvent dependent.
-OCH₃~3.9 - 4.1s3HCharacteristic singlet for a methoxy group attached to an aromatic ring.
Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework.[2][3]

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-NH₂ (C-1)~140 - 150Attached to the electron-donating amino group.
C-OCH₃ (C-2)~150 - 160Attached to the electron-donating methoxy group.
C-H (C-3)~120 - 130Aromatic CH.
C-Br (C-4)~110 - 120Attached to the electronegative bromine atom.
C-H (C-5)~125 - 135Aromatic CH.
C-NO₂ (C-6)~135 - 145Attached to the electron-withdrawing nitro group.
-OCH₃~55 - 60Methoxy carbon.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Fingerprint

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[5] For structural confirmation, it provides the exact molecular weight of the compound and offers clues to its structure through fragmentation analysis.

Causality Behind Experimental Choices in Mass Spectrometry

Electron Ionization (EI) is a common technique for relatively small, volatile molecules and often provides a detailed fragmentation pattern that can be used as a molecular fingerprint. For less volatile or thermally labile compounds, "soft" ionization techniques like Electrospray Ionization (ESI) are preferred, which typically yield the protonated molecule [M+H]⁺ with minimal fragmentation. The choice of ionization method is crucial for obtaining the desired information.[6][7]

Predicted Mass Spectrum for this compound

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[8]

Ion m/z (relative to ⁷⁹Br) Interpretation
[M]⁺246Molecular ion
[M+2]⁺248Isotopic peak due to ⁸¹Br
[M-CH₃]⁺231Loss of a methyl radical from the methoxy group
[M-NO₂]⁺200Loss of a nitro group
[M-Br]⁺167Loss of a bromine radical

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

While NMR and MS provide crucial data, single-crystal X-ray crystallography offers the most unambiguous and detailed three-dimensional structure of a molecule in the solid state.[9] This technique is invaluable for confirming connectivity, stereochemistry, and intermolecular interactions.

Causality Behind Experimental Choices in X-ray Crystallography

The primary challenge in X-ray crystallography is growing a high-quality single crystal.[10] The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is critical and often requires empirical optimization. The quality of the crystal directly impacts the resolution and accuracy of the final structure.[11]

Expected Structural Features of this compound

An X-ray crystal structure of this compound would definitively confirm the substitution pattern on the aniline ring. It would also provide precise bond lengths and angles, offering insights into the electronic effects of the various substituents. For instance, the C-NO₂ bond is expected to be relatively short, indicative of the strong electron-withdrawing nature of the nitro group.

Comparative Analysis: this compound vs. 4-bromo-2-nitroaniline

To provide a practical comparison, let's consider the expected and reported data for 4-bromo-2-nitroaniline.

Technique This compound (Predicted) 4-bromo-2-nitroaniline (Reported/Predicted) Key Differences & Insights
¹H NMR Aromatic signals influenced by -OCH₃ and -NH₂ at ortho/para positions. Singlet for -OCH₃ around 3.9-4.1 ppm.Aromatic signals are generally more downfield due to the absence of the electron-donating methoxy group.[12]The presence and position of the methoxy group's signal is a key differentiator. The chemical shifts of the aromatic protons provide clear evidence of the substitution pattern.
¹³C NMR Signal for methoxy-bearing carbon (~150-160 ppm) and methoxy carbon (~55-60 ppm).Absence of the two signals corresponding to the methoxy group.The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments and is a powerful tool for confirming the presence of all expected functional groups.
Mass Spec Molecular ion at m/z 246/248.Molecular ion at m/z 216/218.[8]The 30-mass unit difference is a clear indicator of the presence of the methoxy group (CH₂O).

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the aniline derivative and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and, if necessary, 2D NMR experiments (e.g., HSQC, HMBC).

Protocol 2: Mass Spectrometric Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).[13]

  • Instrumentation: Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., direct infusion for ESI or a GC inlet for EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range. For high-resolution mass spectrometry (HRMS), the instrument should be properly calibrated to ensure accurate mass measurements.

  • Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify characteristic fragment ions. For HRMS data, calculate the elemental composition of the molecular ion and key fragments to further confirm the structure.

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.[10][11]

  • Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer. This involves irradiating the crystal with monochromatic X-rays and collecting the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the model against the experimental data to obtain the final, accurate three-dimensional structure.

Visualization of Workflows

Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_data Data Interpretation Synthesis Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Purified Sample MS Mass Spectrometry (EI or ESI) Synthesis->MS Purified Sample Xray X-ray Crystallography (if crystalline) Synthesis->Xray Purified Sample NMR_data Proton & Carbon Skeleton NMR->NMR_data MS_data Molecular Weight & Fragmentation MS->MS_data Xray_data 3D Molecular Structure Xray->Xray_data Confirmed Structurally Confirmed Derivative NMR_data->Confirmed Corroboration MS_data->Confirmed Corroboration Xray_data->Confirmed Corroboration

Caption: Workflow for the synthesis and structural confirmation of this compound derivatives.

Logical Relationship of Techniques Compound Unknown Aniline Derivative Connectivity Connectivity & Functional Groups Compound->Connectivity NMR MolecularFormula Molecular Formula & Weight Compound->MolecularFormula Mass Spec ThreeD_Structure Definitive 3D Structure Connectivity->ThreeD_Structure X-ray (confirms) MolecularFormula->ThreeD_Structure X-ray (confirms)

Caption: Logical relationship between analytical techniques for structural elucidation.

Conclusion

The structural confirmation of this compound derivatives necessitates a multi-faceted analytical approach. While NMR spectroscopy provides the foundational understanding of the molecular framework and Mass Spectrometry confirms the molecular weight and offers fragmentation clues, Single-Crystal X-ray Crystallography stands as the ultimate arbiter of the three-dimensional structure. By judiciously applying these techniques in a complementary fashion, researchers can ensure the integrity of their synthesized compounds, paving the way for reliable and impactful scientific discovery.

References

  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
  • Liu, X., Ye, S., Li, H. Q., Liu, Y. M., Cao, Y., & Fan, K. N. (2013). Electronic Supplementary Information.
  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.).
  • Zakrzewska, A., Gawinecki, R., Kolehmainen, E., & Ośmiałowski, B. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62.
  • PubChem. (n.d.). 4-Chloro-2-nitroaniline.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1763.
  • Inagaki, Y., et al. (2006). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 44(8), 788-794.
  • Creative BioMart. (n.d.). X-ray Crystallography. [Link]
  • Wenzel, T. J., & Chisholm, C. D. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Organomation. (n.d.).
  • Michigan State University. (n.d.).
  • Al-Noor, T. H., Al-Masoudi, W. A., & Al-Amery, K. F. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of Environmental and Public Health, 2017, 9534724.
  • James, T. L., & Bull, T. E. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Reddy, K. S., et al. (2010). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 12(15), 3464-3467.
  • Reddit. (2017, November 18). Is my reasoning of analysis of my NMR spectra correct? [r/chemhelp]. [Link]
  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]
  • Snell, E. H., & Helliwell, J. R. (1999). X-ray crystallography. Journal of the Royal Society of Medicine, 92(12), 631-635.
  • Wikipedia. (2023, December 29).
  • ResearchGate. (n.d.). NMR Spectra of Anilines. [Link]
  • PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
  • University of Wisconsin-River Falls. (n.d.).
  • YouTube. (2021, March 24).
  • Chegg. (2023, January 29). Interpret the 1H-NMR spectrum of 4-bromo-2-nitroaniline. [Link]
  • SpectraBase. (n.d.). 3-Nitroaniline - Optional[13C NMR] - Chemical Shifts. [Link]
  • SpectraBase. (n.d.). o-Nitroaniline - Optional[13C NMR] - Chemical Shifts. [Link]
  • PubChem. (n.d.). 4-Bromo-2-nitroaniline.
  • Rae, I. D. (2006). Deshielding effects in the NMR spectra of ortho-substituted anilides and thioanilides. Canadian Journal of Chemistry, 45(1), 1-6.
  • Cooks, R. G., & Zhang, J. (2013). Negative-ion mass spectra recorded from four nitro compounds by a simple helium plasma ionization source. Journal of the American Society for Mass Spectrometry, 24(5), 780-785.
  • The Royal Society of Chemistry. (2012).
  • McMahon, G. P. (n.d.).
  • ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. [Link]
  • PubChem. (n.d.). 2-Methoxy-N-methyl-6-nitroaniline.
  • SpectraBase. (n.d.). 2-Methoxy-N-methyl-4-nitroaniline - Optional[MS (GC)] - Spectrum. [Link]
  • Sundaraganesan, N., et al. (2009). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics, 47(11), 779-787.
  • The Australian National University. (n.d.).
  • The Australian National University. (n.d.).
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A Comparative Guide to the Strategic Advantages of 4-Bromo-2-methoxy-6-nitroaniline in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of the right building block is paramount. The molecular architecture of an intermediate dictates not only the synthetic route but also the efficiency, regioselectivity, and ultimate yield of the target molecule. 4-Bromo-2-methoxy-6-nitroaniline stands out as a uniquely functionalized scaffold, offering a strategic combination of reactive sites that provide distinct advantages over structurally similar compounds. This guide provides an in-depth comparison, supported by chemical principles and experimental data, to illuminate the superior utility of this key intermediate.

The Unique Molecular Architecture of this compound

This compound is a highly substituted benzene ring featuring a carefully orchestrated arrangement of functional groups. The interplay between the electron-donating amino (-NH₂) and methoxy (-OCH₃) groups and the electron-withdrawing nitro (-NO₂) and bromo (-Br) groups creates a molecule with finely tuned reactivity. This specific substitution pattern is not accidental; it is a design that offers chemists a high degree of control over subsequent chemical transformations.

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [style=invis];

} dot Figure 1: Structure of this compound.

Comparative Analysis: Electronic Effects and Reactivity

The primary advantage of this compound lies in the predictable reactivity conferred by its substituents. Let's compare it with its halogenated and non-halogenated analogs.

  • Amino Group (-NH₂): A powerful activating, ortho-, para-directing group.

  • Methoxy Group (-OCH₃): A strong activating, ortho-, para-directing group.

  • Nitro Group (-NO₂): A strong deactivating, meta-directing group.[1]

  • Bromo Group (-Br): A deactivating, ortho-, para-directing group.

In this compound, the amino group's directing influence is sterically hindered at the ortho positions by the bulky methoxy and nitro groups. This steric environment, combined with the electronic "push-pull" dynamics, makes the molecule a unique substrate for selective functionalization.

dot graph "electronic_effects" { rankdir="LR"; node [shape=box, style=rounded];

} dot Figure 2: Electronic effects of substituents on the aniline ring.

The Strategic Advantage in Cross-Coupling Reactions

The bromine atom at position 4 is arguably the most valuable feature for synthetic diversification. It serves as an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2] This allows for the precise introduction of a vast array of carbon-based substituents.

Comparison with Halogen Analogs:

The reactivity of aryl halides in the rate-determining oxidative addition step of cross-coupling reactions follows a clear trend: I > Br > Cl .[3][4]

  • 4-Iodo-2-methoxy-6-nitroaniline: While the C-I bond is more reactive, iodo-compounds are often more expensive, less stable, and can sometimes lead to undesired side reactions due to their high reactivity.

  • 4-Chloro-2-methoxy-6-nitroaniline: The C-Cl bond is significantly less reactive, often requiring higher catalyst loadings, stronger bases, and more forcing reaction conditions (higher temperatures), which can compromise the integrity of other functional groups on the molecule.[4]

  • This compound: This compound strikes an optimal balance. The C-Br bond is sufficiently reactive to participate in cross-coupling under relatively mild conditions, yet the compound is generally more stable and cost-effective than its iodo-counterpart.[5] This balance makes it a workhorse in both academic and industrial settings.

Feature4-Chloro Analog4-Bromo Analog (Target)4-Iodo Analog
Reactivity LowerOptimal Higher
Stability HighHigh Moderate
Cost LowerModerate Higher
Reaction Conditions HarsherMilder Mildest

Table 1: Comparison of Halogenated Analogs in Cross-Coupling Reactions.

Versatility in Functional Group Transformations

Beyond cross-coupling, the other functional groups of this compound offer a planned sequence of transformations.

A. Selective Reduction of the Nitro Group:

The nitro group can be selectively reduced to an amine, yielding a diamine derivative. This new amino group can then be used for a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions, or formation of amides, sulfonamides, or heterocyclic rings. A wide range of reagents can achieve this reduction, including metals in acidic media (Fe/HCl, SnCl₂) or catalytic hydrogenation.[6][7][8] Importantly, methods using Raney Nickel or Zinc can often achieve this reduction without affecting the C-Br bond, preserving it for a later cross-coupling step.[9]

B. Modulation of Basicity and Nucleophilicity:

The presence of a strong electron-withdrawing nitro group significantly decreases the basicity of the parent amino group.[10] This can be an advantage, preventing unwanted side reactions in certain synthetic steps. Following the reduction of the nitro group, the resulting diamine will have two amino groups with different basicities, allowing for potential regioselective reactions.

Experimental Workflow: Suzuki-Miyaura Coupling

To illustrate the practical utility of this compound, a standard protocol for a Suzuki-Miyaura coupling is provided below. This reaction demonstrates the formation of a new carbon-carbon bond at the bromine position.

dot graph "suzuki_workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="helvetica"];

} dot Figure 3: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-methoxy-6-nitroaniline.

The moderate reactivity of the C-Br bond allows this reaction to proceed cleanly, often with high yields, without affecting the nitro or methoxy groups, showcasing the compound's superior utility.

Conclusion

This compound is more than just another halogenated intermediate. Its specific substitution pattern provides a masterful balance of reactivity and stability. The key advantages include:

  • Optimal Reactivity in Cross-Coupling: The C-Br bond offers a "goldilocks" scenario—more reactive and versatile than a C-Cl bond but more stable and economical than a C-I bond.

  • Orthogonal Functionality: The presence of a reducible nitro group and a reactive bromo group allows for sequential, controlled functionalization, enabling complex molecular synthesis.

  • Predictable Regioselectivity: The steric and electronic environment directs reactions in a predictable manner, minimizing the formation of unwanted isomers and simplifying purification.

For scientists engaged in the synthesis of pharmaceuticals, agrochemicals, and materials, this compound represents a strategic choice that enhances synthetic efficiency and expands molecular possibilities.

References

  • Goti, A. et al. (2007). The Anelli-Montanari Oxidation: A Green, Reliable, and Inexpensive Catalytic Conversion of Alcohols into Aldehydes and Ketones. Organic Process Research & Development, 11(4), 751–755.
  • Quora. (2017). How P- methoxy aniline is stronger base than aniline while p -Nitro aniline is weak?
  • ResearchGate. (2009). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • ACS Publications. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Organic Letters, 23(7), 2534–2539.
  • Quora. (2018). Why does aniline react faster than nitro benzene in an electronic substitution reaction?
  • Wikipedia. (n.d.). Suzuki reaction.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-2-methyl-6-nitroaniline in Pharmaceutical Synthesis.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

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FT-IR spectrum analysis to identify functional groups in 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to FT-IR Spectrum Analysis for the Identification of Functional Groups in 4-Bromo-2-methoxy-6-nitroaniline

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of Fourier Transform Infrared (FT-IR) spectroscopy as a powerful tool for the structural elucidation of complex organic molecules, using this compound as a case study. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of spectral data, delving into the causality behind peak assignments and providing a framework for robust, self-validating experimental work.

The Principle of FT-IR Spectroscopy in Molecular Characterization

FT-IR spectroscopy is a cornerstone technique in chemical analysis that identifies functional groups within a molecule. When a molecule is exposed to infrared radiation, its chemical bonds vibrate by stretching or bending at specific frequencies. These vibrational frequencies are quantized and are characteristic of the bond type, the masses of the atoms involved, and the overall molecular environment.[1] By measuring the absorption of IR radiation as a function of frequency (expressed as wavenumbers, cm⁻¹), an FT-IR spectrum is generated. This spectrum serves as a unique molecular "fingerprint," allowing for the identification of key structural features. For a multi-substituted aromatic compound like this compound, FT-IR provides a rapid and non-destructive method to confirm the presence and arrangement of its critical functional groups.

Molecular Structure and Predicted FT-IR Absorption Profile

The structure of this compound contains several distinct functional groups, each with characteristic vibrational modes. Understanding these is the first step in interpreting its spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start 1. Grind Sample & KBr mix 2. Mix Homogeneously (~1:100 sample:KBr) start->mix press 3. Press into Pellet (High Pressure) mix->press pellet 4. Form Transparent Pellet press->pellet background 5. Collect Background Spectrum (Empty Sample Holder) pellet->background sample_scan 6. Mount KBr Pellet background->sample_scan collect 7. Collect Sample Spectrum sample_scan->collect process 8. Background Subtraction & Fourier Transform collect->process spectrum 9. Generate Absorbance Spectrum process->spectrum interpret 10. Peak Picking & Functional Group Assignment spectrum->interpret

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Methodology
  • Materials:

    • This compound (sample, ~1-2 mg)

    • FT-IR grade Potassium Bromide (KBr, ~100-200 mg), thoroughly dried

    • Agate mortar and pestle

    • Pellet press die and hydraulic press

  • Sample Preparation (KBr Pellet Technique):

    • Rationale: This technique disperses the solid sample in an IR-transparent matrix (KBr), minimizing scattering effects and producing a high-quality spectrum.

    • Step 1: Gently grind the 100-200 mg of KBr in the agate mortar to a fine, consistent powder. This eliminates any crystalline lattice effects from the KBr itself.

    • Step 2: Add ~1 mg of the sample to the KBr. Mix thoroughly by grinding for several minutes until the mixture is completely homogeneous. Incomplete mixing is a common source of poor-quality spectra.

    • Step 3: Transfer the powder mixture to the pellet press die. Assemble the die and place it in a hydraulic press.

    • Step 4: Evacuate the die under vacuum for a few minutes to remove trapped air and moisture, which can cause spectral artifacts (broad O-H bands).

    • Step 5: Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A cloudy or opaque pellet indicates poor mixing or insufficient pressure.

  • Data Acquisition:

    • Rationale: A background scan is essential to account for absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

    • Step 1: Place the empty sample holder in the FT-IR spectrometer and collect a background spectrum. This typically involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • Step 2: Mount the prepared KBr pellet in the sample holder and place it in the spectrometer.

    • Step 3: Collect the sample spectrum using the same instrumental parameters (number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

  • Spectral Interpretation:

    • Analyze the resulting spectrum by identifying the key absorption bands and assigning them to the functional groups detailed in the comparison table above. Pay close attention to the high-frequency region (4000-1600 cm⁻¹) for stretching vibrations and the fingerprint region (1600-500 cm⁻¹) for bending vibrations and complex modes.

Conclusion

FT-IR spectroscopy provides an exceptionally detailed and reliable method for confirming the molecular structure of this compound. By systematically analyzing the characteristic absorption bands for the primary amine, nitro, methoxy, and substituted aromatic functionalities, researchers can validate the identity and purity of the compound. The combination of strong, unique absorptions from the nitro and amine groups, complemented by the characteristic patterns of the aromatic ring and ether linkage, creates a distinctive spectral fingerprint. Adherence to a rigorous experimental protocol ensures that the data obtained is both accurate and reproducible, underpinning the trustworthiness of the structural assignment.

References

  • Spectroscopy Tutorial: Nitro Groups.
  • IR: nitro groups.
  • Nitro compound infrared spectra - Chemistry.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online.
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • IR: amines.
  • Study of the composition of amines using IR spectroscopy - International Journal of Academic Research and Development.
  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
  • IR Spectroscopy Tutorial: Arom
  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax.
  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar - DAV University.

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A Cross-Validated Guide to the Experimental Characterization of 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the experimental characterization of 4-Bromo-2-methoxy-6-nitroaniline (CAS No. 77333-45-0), a substituted nitroaniline of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, this document establishes a cross-validation approach. We will leverage detailed experimental data from structurally analogous compounds—namely 4-Bromo-2-methyl-6-nitroaniline , 4-Bromo-2-nitroaniline , and 2-Bromo-6-methoxy-4-nitroaniline —to predict and interpret the expected spectroscopic and physicochemical properties of the title compound. This comparative methodology offers a robust strategy for researchers to validate their own experimental findings and provides a logical basis for experimental design.

Introduction: The Significance of Substituted Nitroanilines

Substituted nitroanilines are a critical class of organic intermediates, forming the backbone of numerous pharmaceuticals, dyes, and materials.[1] The specific arrangement of electron-withdrawing groups (such as the nitro group) and electron-donating groups (like amino and methoxy moieties), along with the presence of halogens, imparts unique electronic and steric properties to these molecules. These properties govern their reactivity, biological activity, and spectroscopic signatures. This compound, with its distinct substitution pattern, presents a valuable scaffold for further chemical exploration. A thorough and validated characterization is the foundational step for its application in any research and development endeavor.

Comparative Physicochemical Properties

The physical and chemical properties of a compound are dictated by its molecular structure. By comparing this compound with its close analogs, we can infer its expected characteristics.

PropertyThis compound4-Bromo-2-methyl-6-nitroaniline4-Bromo-2-nitroaniline2-Bromo-6-methoxy-4-nitroaniline
CAS Number 77333-45-0[2]77811-44-0875-51-4[3]16618-66-9[4]
Molecular Formula C₇H₇BrN₂O₃[2]C₇H₇BrN₂O₂C₆H₅BrN₂O₂[3]C₇H₇BrN₂O₃[4]
Molecular Weight 247.05 g/mol [2]231.05 g/mol 217.02 g/mol [3]247.05 g/mol
Melting Point (°C) Not available143-147110-113[5]Not available
Appearance Predicted: Yellow to orange solidSolidYellow to orange crystalline solid[3]Predicted: Yellow to orange solid

Expert Rationale: The presence of the methoxy group in this compound, as opposed to the methyl group in its analog, is expected to influence its polarity and melting point. Generally, the methoxy group can lead to stronger intermolecular interactions (dipole-dipole) compared to the less polar methyl group, potentially resulting in a higher melting point. The comparison with 4-Bromo-2-nitroaniline highlights the impact of the additional methoxy substituent on the overall molecular weight and potential for hydrogen bonding.

Spectroscopic Cross-Validation

Spectroscopic analysis is paramount for the unambiguous identification and structural elucidation of organic molecules. In the absence of a complete public dataset for this compound, we will predict its spectral features based on established principles of spectroscopy and by direct comparison with its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

Table 2: Comparative ¹H NMR Data (Predicted and Experimental)

CompoundAromatic Protons (ppm)-OCH₃ / -CH₃ Protons (ppm)-NH₂ Protons (ppm)
This compound (Predicted) Two singlets or narrow doublets (~7.5-8.5 ppm)Singlet (~3.9 ppm)Broad singlet (~6.5 ppm)
4-Bromo-2-methyl-6-nitroaniline δ 7.94 (1H, s), 7.56 (1H, s)[6]δ 2.27 (3H, s)[6]δ 6.47 (2H, br s)[6]
4-Bromo-2-nitroaniline Multiplet (~6.8-8.4 ppm)Not ApplicableBroad singlet (~6.0-7.0 ppm)
2-Bromo-4-nitroaniline δ 8.39 (1H, d), 8.06 (1H, dd), 6.77 (1H, d)[7]Not ApplicableBroad singlet

¹³C NMR Spectroscopy: The carbon NMR will provide insights into the number of unique carbon environments.

Table 3: Comparative ¹³C NMR Data (Predicted and Experimental)

CompoundAromatic Carbons (ppm)-OCH₃ / -CH₃ Carbon (ppm)
This compound (Predicted) ~110-150~55-60
4-Bromo-2-nitroaniline 109.9, 119.9, 127.3, 133.0, 137.9, 140.2[8]Not Applicable

Expert Rationale: The electron-withdrawing nitro group and the bromine atom will deshield adjacent protons and carbons, shifting their signals downfield in the NMR spectra.[9] Conversely, the electron-donating methoxy and amino groups will cause an upfield shift for the carbons and protons in their vicinity. The predicted chemical shifts for this compound are based on these fundamental principles and the observed shifts in its analogs. The exchangeable nature of the -NH₂ protons often results in a broad signal that can be confirmed by a D₂O exchange experiment.[9]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10]

Table 4: Key IR Absorptions (cm⁻¹) (Predicted and Experimental)

Functional GroupExpected Range for Aromatic Amines[11]This compound (Predicted)4-Bromo-2-methyl-6-nitroaniline[12]4-Bromo-2-nitroaniline[8]
N-H Stretch (Amine) 3300-3500 (two bands for primary)~3450, ~3350YesYes
C-H Stretch (Aromatic) 3000-3100~3050YesYes
C=C Stretch (Aromatic) 1450-1600~1580, ~1470YesYes
N-O Stretch (Nitro) 1500-1550 (asymmetric), 1300-1350 (symmetric)~1530, ~1340YesYes
C-O Stretch (Methoxy) 1000-1300 (asymmetric), ~1050 (symmetric)~1250, ~1040Not ApplicableNot Applicable
C-N Stretch 1250-1335~1300YesYes
C-Br Stretch 500-600~550YesYes

Expert Rationale: The IR spectrum of this compound is expected to be a composite of the characteristic absorptions of its functional groups. The presence of two distinct N-H stretching bands will confirm the primary amine. The strong absorptions corresponding to the nitro group's symmetric and asymmetric stretches are also a key diagnostic feature. The C-O stretching of the methoxy group will further differentiate it from its analogs lacking this functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expert Rationale: For this compound, the molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Therefore, we would anticipate two peaks of nearly equal intensity at m/z 246 and 248. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da). The fragmentation of the methoxy group (loss of CH₃, 15 Da, or CH₂O, 30 Da) would also be expected. The mass spectrum of 4-Bromo-2-methyl-6-nitroaniline shows a molecular ion peak at m/z 230 and 232, confirming the bromine isotopic pattern.[13]

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for spectroscopic analysis are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Use a standard 5 mm NMR tube.[14]

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.

    • Acquire a ¹³C NMR spectrum.

    • For confirmation of the -NH₂ peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The -NH₂ peak should disappear or significantly diminish.[9]

  • Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak.

FTIR Spectroscopy Protocol
  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.[15]

  • Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.[16]

  • Data Processing: Perform a background subtraction and analyze the resulting spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic pattern for bromine.

Synthesis and Reaction Pathways

Understanding the synthesis of substituted nitroanilines provides context for potential impurities and side products that may be observed during characterization. A common route to compounds like this compound involves electrophilic aromatic substitution.

A plausible synthetic route could start from a substituted aniline or anisole, followed by bromination and nitration steps. The order of these steps is crucial to direct the substituents to the desired positions on the aromatic ring. For instance, the synthesis of 4-bromo-2-nitroaniline can be achieved by the bromination of 2-nitroaniline.[17]

Synthesis_Workflow cluster_synthesis General Synthetic Workflow for Substituted Nitroanilines Start Substituted Aniline/Anisole Step1 Bromination (e.g., Br₂/AcOH) Start->Step1 Intermediate1 Brominated Intermediate Step1->Intermediate1 Step2 Nitration (HNO₃/H₂SO₄) Intermediate1->Step2 Product Substituted Nitroaniline (e.g., this compound) Step2->Product

Caption: A generalized synthetic workflow for the preparation of substituted nitroanilines.

Conclusion

This guide has presented a cross-validation framework for the experimental characterization of this compound. By comparing its predicted properties with the experimental data of structurally similar compounds, researchers can approach the analysis of this molecule with a higher degree of confidence. The provided protocols offer a standardized methodology for obtaining high-quality spectroscopic data. As more experimental data for this compound becomes publicly available, this guide can serve as a foundational document for further comparative studies.

References

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  • CORE. (1995). Conformational studies of substituted nitroanilines: geometry of 2-methyl-5-nitroaniline.
  • University of California, Berkeley. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The compound 4-Bromo-2-methoxy-6-nitroaniline, a halogenated nitroaromatic compound, serves as a valuable intermediate. However, its molecular structure—featuring bromine and a nitro group—necessitates a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this substance, grounded in established safety principles and regulatory frameworks.

Hazard Profile: Understanding the "Why" Behind the Precautions

The disposal protocol for any chemical is dictated by its inherent hazards. This compound is classified with several hazard statements, which form the basis for the stringent handling and disposal requirements. The causality is clear: its chemical nature presents significant health and environmental risks if not managed correctly.

Table 1: GHS Hazard Classifications for this compound and Structurally Similar Compounds

Hazard StatementClassificationPotential EffectPrimary Safety Justification
H302Harmful if swallowed[1][2]Ingestion can lead to systemic toxicity.Prohibits eating/drinking in work areas; mandates immediate medical attention if swallowed.
H312Harmful in contact with skin[2][3][4][5][6]Dermal absorption can cause toxic effects.Requires the use of appropriate chemical-resistant gloves and protective clothing.
H332Harmful if inhaled[2][3][4][5]Inhalation of dust can damage the respiratory tract and lead to systemic poisoning.Mandates handling within a chemical fume hood or with adequate exhaust ventilation.
H315Causes skin irritation[2][3][4][6]Direct contact can cause inflammation and redness.Reinforces the need for gloves and immediate washing upon contact.
H319Causes serious eye irritation[2][3][4][6]Contact can result in significant eye damage.Requires the use of safety glasses or goggles.
H410Very toxic to aquatic life with long lasting effectsEnvironmental release can cause long-term harm to ecosystems.Strictly prohibits disposal down drains or into the environment.

The combination of a halogen (Bromo-) and a nitro functional group on an aniline backbone makes this compound a persistent and toxic substance. Halogenated organic compounds are specifically regulated by environmental agencies like the U.S. Environmental Protection Agency (EPA) due to their potential for environmental damage[7][8]. Therefore, the disposal pathway must be designed to completely destroy the molecule and neutralize its hazardous components.

Core Disposal Workflow: From Bench to Destruction

The fundamental principle for disposing of this compound is that it must be handled as hazardous waste from the moment it is deemed unnecessary to its final destruction. Under no circumstances should this chemical be disposed of in standard trash or via sanitary sewer systems[1][9].

G cluster_0 cluster_1 Segregation & Containment cluster_2 Packaging & Storage cluster_3 Final Disposal A Waste Generation (Unused Reagent, Contaminated Labware, Reaction Byproducts) B Is waste solid, liquid, or contaminated disposable? A->B C Solid Waste Container (e.g., pure compound, contaminated weigh paper) B->C Solid D Liquid Waste Container (e.g., solutions containing the compound) B->D Liquid E Contaminated Sharps/Glassware (Separate approved container) B->E Sharps F Securely Seal All Containers C->F D->F E->F G Affix Hazardous Waste Label (Clearly identify contents: 'this compound') F->G H Store in Designated Satellite Accumulation Area G->H I Arrange Pickup by a Licensed Waste Disposal Service H->I J High-Temperature Incineration with Afterburner and Scrubber I->J K Manifest Tracking (RCRA Requirement) I->K

Caption: Workflow for the safe handling and disposal of this compound waste.

Step-by-Step Disposal Protocol
  • Segregate at the Source : Immediately designate any material contaminated with this compound as hazardous waste. This includes unused product, reaction residues, contaminated personal protective equipment (PPE), and cleaning materials.

  • Use Designated Waste Containers :

    • Solid Waste : Collect pure compound, powders, and contaminated solids (e.g., weigh boats, gloves, bench paper) in a dedicated, sealable, and clearly labeled solid waste container.

    • Liquid Waste : If the compound is in solution, collect it in a compatible, leak-proof liquid waste container. Do not mix with incompatible waste streams.

    • Packaging : The original product packaging must also be treated as hazardous waste and disposed of accordingly[9].

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". This is a critical step for regulatory compliance and ensures safe handling by waste management personnel.

  • Secure Storage : Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.

  • Engage a Licensed Disposal Company : The only acceptable final disposal method is through a licensed professional waste disposal service[1][2][9]. These companies are equipped to handle and transport hazardous materials according to regulatory standards.

  • Specify Incineration : When contracting the disposal service, ensure the specified method is high-temperature chemical incineration. The process must utilize an incinerator equipped with an afterburner and a scrubber[9].

    • Expertise & Causality : High-temperature incineration is required to ensure the complete thermal destruction of the aromatic ring and nitro group. The afterburner destroys any residual organic molecules, while the scrubber is essential for neutralizing the acidic gases (Hydrogen Bromide from bromine and Nitrogen Oxides from the nitro group) produced during combustion, preventing their release into the atmosphere[9].

Emergency Protocol: Spill Management

Accidents happen, and a prepared response is key to mitigating risk. In the event of a spill, follow these steps immediately.

  • Evacuate and Ventilate : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood[1][9]. Remove all sources of ignition[1].

  • Don Appropriate PPE : Before addressing the spill, wear the necessary protective equipment: chemical-resistant gloves, a lab coat, and safety goggles. For large spills or where dust is generated, a respirator is required[3][9].

  • Contain the Spill :

    • For Solid Spills : Use dry cleanup procedures to avoid generating dust[3][10]. Carefully sweep or shovel the material.

    • For Liquid Spills : Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or silica gel[1][11]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Package : Place the contained spill material into a suitable, sealable container. Label it as "Hazardous Waste: Spill Debris containing this compound".

  • Decontaminate the Area : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste. Prevent runoff from entering drains[3].

  • Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical advice[3][5]. If inhaled, move to fresh air[5].

By adhering to these scientifically-grounded procedures, researchers can handle and dispose of this compound in a manner that ensures personal safety, maintains regulatory compliance, and protects the environment.

References

  • CymitQuimica. (2024). Safety Data Sheet: this compound.
  • CymitQuimica. (2023). Safety Data Sheet: 4-Bromo-2-methyl-6-nitroaniline.
  • BLD Pharm. (n.d.). MSDS of 4-Bromo-5-methoxy-2-nitroaniline.
  • LookChem. (n.d.). 4-Bromo-2-methyl-6-nitroaniline Safety Data Sheet.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 4-Bromoaniline.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Dibromo-4-nitroaniline.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-2-methyl-6-nitroaniline.
  • Apollo Scientific. (2023). Safety Data Sheet: 4-Bromo-2-nitroaniline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-2-nitroaniline.
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  • Sigma-Aldrich. (n.d.). 4-Bromo-2-methyl-6-nitroaniline 97%.
  • Benchchem. (n.d.). 4-Bromo-2-nitroaniline.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Nitrobenzene.
  • PubChem. (n.d.). 4-[(2-Bromo-4-nitroanilino)methyl]-2-methoxyphenol. National Center for Biotechnology Information.
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  • BLDpharm. (n.d.). 4-Bromo-2-methoxy-N-methyl-6-nitroaniline.
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Personal protective equipment for handling 4-Bromo-2-methoxy-6-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Handling of 4-Bromo-2-methoxy-6-nitroaniline

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The following guide provides essential, field-proven protocols for handling this compound. This compound, like many aromatic amines and nitro compounds, requires meticulous handling due to its potential hazards. This document moves beyond a simple checklist to explain the rationale behind each safety measure, ensuring a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment

The primary risks associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][6][7]

  • Skin and Eye Irritation: Causes serious irritation to the eyes and skin.[1][2][7]

  • Respiratory Irritation: May cause irritation to the respiratory system, particularly when handled as a powder.[1][2][7]

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, we can anticipate the following hazard classifications.[8][9]

Hazard Class Hazard Statement GHS Pictogram
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.

Skin IrritationH315: Causes skin irritation.

Eye IrritationH319: Causes serious eye irritation.

Specific Target Organ ToxicityH335: May cause respiratory irritation.

The GHS pictograms are standardized symbols used to convey health, physical, and environmental hazards.[9]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, the work environment must be optimized to minimize exposure. Engineering controls are the most effective way to contain the hazard at its source.

  • Chemical Fume Hood: All handling of this compound, especially weighing and transferring the solid, must be conducted inside a certified chemical fume hood.[4][10] This is critical to prevent the inhalation of fine dust particles and to contain any potential spills.

  • Ventilation: The laboratory should be well-ventilated to disperse any fugitive emissions.[6][11]

  • Safety Stations: Ensure that an eyewash station and an emergency shower are readily accessible and unobstructed.[7][12]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is mandatory to protect you from chemical exposure. The selection of appropriate PPE is directly dictated by the hazard assessment.

PPE Category Specification Rationale and Standards
Eye and Face Protection Chemical safety goggles with side shields. A face shield should be worn over goggles if there is a significant risk of splashing.Protects against dust particles and splashes. Must meet standards such as EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[7][10][13]
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended. Clothing: A long-sleeved lab coat and closed-toe shoes are required. A chemically resistant apron or suit may be necessary for larger quantities.Prevents dermal absorption, a key route of exposure for nitroanilines.[4][13] Gloves must be inspected before use and removed properly to avoid contaminating your hands.[13] Contaminated clothing should be removed immediately and laundered separately before reuse.[1][12]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required when handling the powder outside of a fume hood or if dust generation is unavoidable.Protects against inhalation of the harmful dust. Respirator use must comply with a formal respiratory protection program.[10][13][14]

Safe Handling and Operational Workflow

A systematic approach to handling ensures that safety protocols are integrated into the entire experimental process.

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination & Cleanup cluster_disposal 4. Waste Disposal prep_area Designate Work Area (Fume Hood) gather_ppe Gather & Inspect PPE locate_safety Locate Eyewash/ Safety Shower weigh Weigh Solid Chemical (Minimize Dust) locate_safety->weigh Begin Work transfer Transfer & Dissolve weigh->transfer decon_tools Decontaminate Glassware & Surfaces transfer->decon_tools After Use wash_hands Wash Hands Thoroughly decon_tools->wash_hands collect_waste Collect Waste in Labeled Container wash_hands->collect_waste Final Steps dispose_ppe Dispose of Contaminated PPE as Hazardous Waste collect_waste->dispose_ppe

Caption: Workflow for safely handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Before handling the chemical, put on all required PPE as specified in the table above.[10]

    • Ensure all containers are clearly labeled.

  • Handling the Chemical:

    • Handle the solid carefully to avoid creating dust.[1][14] Use techniques like gently scooping rather than pouring from a height.

    • Prevent all contact with skin, eyes, and clothing.[10]

    • Do not eat, drink, or smoke in the handling area.[1]

  • After Handling:

    • Thoroughly wash hands with soap and water after the procedure is complete, even if you were wearing gloves.[1][10]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Storage and Disposal Plan

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage:

  • Store the chemical in a cool, dry, and well-ventilated area.[10][11]

  • Keep the container tightly closed to prevent absorption of moisture.[11]

  • Store away from incompatible materials, such as strong oxidizing agents.[10][15] Aromatic amines can react violently with strong oxidizers.[5]

  • Given the toxicity, storing in a locked cabinet is good laboratory practice.[16]

Disposal Plan:

  • Waste Collection: All waste material, including excess reagent and contaminated items (e.g., paper towels), must be collected in a suitable, labeled, and sealed container designated for hazardous chemical waste.[10]

  • Disposal of Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated hazardous waste container and not disposed of in regular trash.[10]

  • Regulatory Compliance: All waste must be disposed of through a licensed professional waste disposal service, following all local, regional, and national regulations.[3][6][14] Do not pour waste down the drain.[13][14]

By adhering to these scientifically grounded procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate.
  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE.
  • New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
  • Safety Data Sheet. (2014, July 1). 4-Nitroaniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.
  • CymitQuimica. (2023, July 5). 4-Bromo-2-methyl-6-nitroaniline Safety Data Sheet.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • LookChem. (n.d.). 4-Bromo-2-methyl-6-nitroaniline Safety Data Sheet.
  • TCI Chemicals. (2025, March 24). SAFETY DATA SHEET.
  • MSDS of 4-Bromo-5-methoxy-2-nitroaniline. (n.d.).
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET - 4-Bromo-2-methyl-6-nitroaniline. Retrieved from . Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Bromo-2-nitroaniline.
  • University of York, Department of Biology. (n.d.). Safe Storage of Chemicals.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Environmental Health and Safety. (n.d.). Chemical Incompatibility and Lab Storage Rules.
  • ERA Environmental. (2014, May 20). GHS Hazard Classification: Everything You Need to Know.
  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.